N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine
Description
Properties
IUPAC Name |
N-methyl-1-(4-methyl-1,3-thiazol-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c1-5-6(3-7-2)9-4-8-5/h4,7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCGXFXUGSQGTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine: Synthesis, Characterization, and Potential Applications
A comprehensive overview for researchers, scientists, and drug development professionals.
Abstract
N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine (CAS No. 920479-07-8) is a substituted thiazole derivative of interest in medicinal chemistry and drug discovery. The thiazole ring is a prominent scaffold in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] This guide provides a detailed technical overview of this compound, including its chemical properties, a proposed synthesis pathway based on established methodologies for related compounds, and potential avenues for biological investigation. While specific research on this compound is limited, this document leverages the extensive knowledge of the thiazole class to offer valuable insights for researchers exploring its potential.
Introduction: The Thiazole Moiety in Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the development of therapeutic agents. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have made it a privileged structure in medicinal chemistry. Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[1][3][4][5] The presence of the thiazole nucleus in natural products like vitamin B1 (thiamine) and blockbuster drugs underscores its biological significance and therapeutic potential.[6] this compound, with its specific substitution pattern, represents a novel chemical entity within this important class of compounds, warranting further investigation into its synthetic accessibility and biological profile.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its solubility, permeability, and potential for formulation.
| Property | Value | Source |
| CAS Number | 920479-07-8 | CliniSciences |
| Molecular Formula | C₆H₁₀N₂S | CliniSciences |
| Molecular Weight | 142.22 g/mol | CliniSciences |
| XLogP3 | 0.8 | CliniSciences |
| Hydrogen Bond Donor Count | 1 | CliniSciences |
| Hydrogen Bond Acceptor Count | 3 | CliniSciences |
| Rotatable Bond Count | 2 | CliniSciences |
Proposed Synthesis Pathway
Diagram of the Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol
Step 1: Bromination of 5-acetyl-4-methyl-2-(methylamino)thiazole
This initial step involves the bromination of the acetyl group, a common strategy to introduce a reactive handle for further functionalization.[4]
-
Reaction Setup: In a well-ventilated fume hood, dissolve 5-acetyl-4-methyl-2-(methylamino)thiazole (1.0 equivalent) in glacial acetic acid.
-
Reagent Addition: Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid to the reaction mixture at room temperature with constant stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water. The precipitated product, 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one, can be collected by filtration, washed with water, and dried under vacuum.
-
Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Step 2: Reductive Amination to Yield this compound
The final step involves the formation of the target secondary amine via reductive amination.
-
Reaction Setup: Suspend the 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one (1.0 equivalent) in a suitable solvent such as methanol.
-
Amine Addition: Add an excess of methylamine (e.g., a 40% solution in water, 3-5 equivalents).
-
Reducing Agent: Cool the mixture in an ice bath and slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.5-2.0 equivalents), in portions.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Quenching and Extraction: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel.
Potential Biological Activities and Screening Strategies
Given the diverse pharmacological profiles of thiazole derivatives, this compound is a candidate for screening against a variety of biological targets. The following areas represent logical starting points for investigation.
Diagram of Potential Biological Screening Areas
Caption: Potential therapeutic areas for biological screening.
-
Antimicrobial Activity: Thiazole-containing compounds have demonstrated significant antibacterial and antifungal properties.[1] The subject compound could be screened against a panel of pathogenic bacteria and fungi using standard microbroth dilution assays to determine its minimum inhibitory concentration (MIC).
-
Anti-inflammatory Activity: Many thiazole derivatives exhibit anti-inflammatory effects.[3] In vitro assays, such as the inhibition of cyclooxygenase (COX) enzymes or the suppression of pro-inflammatory cytokine production in stimulated immune cells, would be appropriate initial screens.
-
Anticancer Activity: The thiazole scaffold is present in several anticancer agents. The cytotoxic effects of this compound could be evaluated against a panel of cancer cell lines using assays such as the MTT or SRB assay.
-
Central Nervous System (CNS) Activity: Substituted thiazoles have been investigated for their potential as anticonvulsant and antipsychotic agents.[1] Preliminary screening in animal models of epilepsy or psychosis could reveal potential CNS activity.
Analytical Methodologies for Characterization and Quantification
Proper analytical characterization is crucial for confirming the identity and purity of the synthesized compound.
-
Structural Elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The proton NMR spectrum should show characteristic signals for the methyl groups, the methylene bridge, and the thiazole ring proton.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing an accurate mass measurement.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.
-
-
Purity Assessment and Quantification:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be the standard for determining the purity of the compound and for quantifying it in various matrices. A typical method would utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid).
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS could be a valuable analytical tool.
-
Conclusion and Future Directions
This compound is a relatively unexplored member of the pharmacologically significant thiazole family. This guide has provided a comprehensive, albeit inferred, technical overview, including a plausible synthetic route and strategies for biological and analytical evaluation. The proposed synthesis is based on well-established chemical transformations within the thiazole literature. Future research should focus on the practical execution of this synthesis, full spectroscopic characterization of the compound, and a systematic investigation of its biological activities. The insights gained from such studies will determine the potential of this molecule as a lead compound in drug discovery and development.
References
- Buschauer, A. (1987). [Synthesis and pharmacologic action of substituted imidazolyl- and thiazolylmethylthioethylguanidine]. Arzneimittelforschung, 37(9), 1003-7.
- Geetha Priya C., et al. (2018). A REVIEW ON SUBSTITUTED THIAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 6(2), 73-80.
- DESIGN, SYNTHESIS, CHARACTERIZATION OF NOVEL SUBSTITUTED THIAZOLE COMPOUNDS AS POTENTIAL ANTI-INFLAMM
- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.
- Full article: Synthesis, characterization and biological activity studies of certain 1-((benzo[d]thiazol-2-yl) methyl). (n.d.).
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI.
- 4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine. (n.d.).
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI.
- (PDF) N-Methyl-4-(4-nitrophenyl)-N-nitroso-1,3-thiazol-2-amine. (n.d.).
- Thiamine. (n.d.). Wikipedia.
- WO2013045479A1 - N-[5-(aminosulfonyl)
- Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation | Request PDF. (n.d.).
- Synthesis and biological activity of n-{5-(4-methylphenyl)
- Synthesis And Antimicrobial Activity Of Some New Thiazolidinones Containing N-Methyl Piperazine. (n.d.). Biosciences Biotechnology Research Asia.
- Discovery and functional characterization of N-(thiazol-2-yl)- benzamide analogs as the first class of selective antagonists of. (n.d.). Semantic Scholar.
- N-methyl-1,3-thiazol-2-amine | C4H6N2S | CID 11959081. (n.d.). PubChem.
- The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. (n.d.).
- (PDF) Synthesis and biological activity of N-{5-(4-Methylphenyl) diazenyl-4-Phenyl-1, 3-Thiazol-2-Yl}benzamide derivatives. (n.d.).
- Synthesis of 2-aminothiazole sulfonamides as potent biological agents. (n.d.). PubMed Central.
- 4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine. (n.d.).
- 4-Ethyl-5-methyl-1,3-thiazol-2-amine | C6H10N2S | CID 3164022. (n.d.). PubChem.
- (PDF) Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. (n.d.).
- N-methyl-5-(4-nitrophenyl)-1,3-thiazol-2-amine. (n.d.).
- NDMA impurity in valsartan and other pharmaceutical products: Analytical methods for the determin
- Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. (n.d.). PMDA.
- CN113767094A - Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof - Google P
- This compound[920479-07-8]. (n.d.). CliniSciences.
Sources
physicochemical properties of N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine
An In-depth Technical Guide to the Physicochemical Properties of N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine
Abstract
This compound is a heterocyclic amine featuring a substituted thiazole ring, a scaffold of significant interest in medicinal chemistry due to its presence in numerous bioactive compounds.[1][2][3][4] A thorough understanding of its physicochemical properties is paramount for its effective application in drug discovery and development, as these characteristics fundamentally govern a molecule's pharmacokinetic and pharmacodynamic behavior. This guide provides a detailed examination of the key physicochemical attributes of this compound, including its structural properties, solubility, lipophilicity, and ionization state. It outlines the established experimental protocols for their determination and discusses the implications of these properties for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Thiazole Moiety
The thiazole ring is a privileged heterocyclic structure in drug design, exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] Its unique electronic and structural features allow it to serve as a versatile pharmacophore, capable of engaging in various interactions with biological targets. Compounds like this compound represent key building blocks or fragments for the synthesis of more complex, biologically active molecules.
The journey of a drug candidate from synthesis to clinical success is heavily influenced by its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[5] These ADMET properties are, in turn, dictated by fundamental physicochemical characteristics such as solubility, lipophilicity (LogP), and ionization constant (pKa).[5][6] Therefore, the early and accurate characterization of these properties is a critical, self-validating step in any drug development pipeline, enabling researchers to predict a compound's behavior and optimize its structure for improved efficacy and safety.
Core Physicochemical Properties and Characterization
This section details the essential , the standard methodologies for their experimental determination, and their direct relevance to pharmaceutical development.
Molecular Structure and Identity
The foundational properties of the molecule are derived from its unique chemical structure.
| Property | Value | Source |
| IUPAC Name | This compound | IUPAC Nomenclature[7] |
| CAS Number | 920479-07-8 | Amerigo Scientific[8] |
| Molecular Formula | C₆H₁₀N₂S | Amerigo Scientific[8] |
| Molecular Weight | 142.23 g/mol | Amerigo Scientific[8] |
Chemical Structure:

Lipophilicity: The Partition Coefficient (LogP)
Lipophilicity is a critical parameter that measures a compound's affinity for a non-polar (lipid) environment versus a polar (aqueous) one. It is a key determinant of a drug's ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier. The partition coefficient (P) is the ratio of the compound's concentration in an organic phase (typically n-octanol) to its concentration in an aqueous phase.[9] Its logarithmic form, LogP, is widely used.
According to Lipinski's Rule of 5, an orally available drug candidate often has a LogP value of less than 5.[5][6] An excessively high LogP can lead to poor aqueous solubility, sequestration in fatty tissues, and increased metabolism, while a very low LogP may hinder membrane permeation.[6]
Experimental Protocol: Shake-Flask Method for LogP Determination
This method remains the gold standard for its accuracy in determining the partition coefficient.[10] The causality behind this choice is its direct measurement of partitioning at equilibrium.
Methodology:
-
Preparation: Prepare a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) and an organic solvent (n-octanol), pre-saturating each with the other by vigorous mixing for 24 hours, followed by separation. This ensures the thermodynamic activity of each solvent is not altered during the experiment.
-
Dissolution: A precisely weighed amount of this compound is dissolved in the pre-saturated aqueous buffer.
-
Partitioning: A known volume of the pre-saturated n-octanol is added to the aqueous solution. The mixture is then agitated (e.g., shaken) at a constant temperature until equilibrium is reached (typically several hours).
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the aqueous and organic phases.
-
Quantification: The concentration of the compound in each phase is accurately measured, typically using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The LogP is calculated using the formula: LogP = Log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).[9]
Caption: Workflow for Shake-Flask LogP Determination.
Aqueous Solubility (LogS)
Aqueous solubility is a prerequisite for absorption from the gastrointestinal tract and for distribution in the bloodstream.[10] Poor solubility is a major cause of failure for drug candidates.[5] Solubility is often pH-dependent, especially for ionizable compounds like amines.[11] The logarithmic value of the molar solubility is referred to as LogS.
Experimental Protocol: Thermodynamic Solubility Determination
This protocol measures the equilibrium solubility, providing a definitive value for the saturated concentration of a compound.
Methodology:
-
Suspension: An excess amount of solid this compound is added to a series of vials containing buffers at different, physiologically relevant pH values (e.g., pH 2.0, 6.8, 7.4).
-
Equilibration: The vials are sealed and agitated in a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient period (24-48 hours) to ensure equilibrium between the solid and dissolved states is reached.
-
Separation: The resulting suspensions are filtered (e.g., using a 0.45 µm filter) or centrifuged to remove all undissolved solid material.
-
Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined by a validated analytical method like HPLC.
-
Analysis: The solubility is reported in units such as mg/mL or mol/L.
Ionization Constant (pKa)
The pKa value indicates the strength of an acid or base and determines the extent of a molecule's ionization at a given pH.[11] For this compound, the secondary aliphatic amine nitrogen is the most basic center.[12] At physiological pH (~7.4), if the pKa of its conjugate acid is significantly above 7.4, the molecule will exist predominantly in its protonated, cationic form. This ionized state typically enhances aqueous solubility but may reduce passive membrane permeability compared to the neutral form.
Experimental Protocol: Potentiometric Titration
This is a highly reliable method for determining the pKa of basic functional groups.
Methodology:
-
Solution Preparation: The compound is dissolved in water or a co-solvent system (if solubility is low) at a known concentration.
-
Titration: The solution is titrated with a standardized strong acid (e.g., HCl).
-
pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode as the acid is added incrementally.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point, where the concentrations of the protonated (conjugate acid) and neutral amine are equal.
Predicted Physicochemical Profile
While direct experimental data for this specific molecule is not widely published, in silico predictive models provide valuable estimates. These predictions are crucial in the early stages of discovery to prioritize compounds for synthesis and testing.
| Parameter | Predicted Value | Implication for Drug Development |
| LogP | ~1.5 - 2.0 | Indicates a balanced lipophilicity, favorable for membrane permeability without excessive hydrophobicity.[6] |
| LogS (pH 7.4) | ~ -2.5 | Suggests moderate aqueous solubility. |
| pKa (Basic) | ~ 8.5 - 9.5 | The compound will be predominantly protonated and charged at physiological pH, enhancing solubility.[11] |
Note: Predicted values are estimates from standard computational algorithms and should be confirmed experimentally.
The Interplay of Properties and ADMET Profile
The physicochemical properties do not exist in isolation; they collectively influence the ADMET profile of a drug candidate. The diagram below illustrates these critical relationships.
Caption: Relationship between core physicochemical properties and ADMET.
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate care. While a specific Safety Data Sheet (SDS) is not broadly available, general precautions for secondary amines and thiazole derivatives should be followed.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[13]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.[14] Avoid contact with skin and eyes.
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials and sources of ignition.[13][15]
-
Hazards: Amines can be skin and eye irritants or corrosive.[13][16] Thiazole compounds may be harmful if swallowed or inhaled.[17]
Conclusion
This compound possesses a physicochemical profile characteristic of a small, basic, and moderately lipophilic molecule. Its secondary amine group dictates its pKa and ensures significant protonation and aqueous solubility at physiological pH. Its predicted LogP suggests a favorable balance for membrane permeation. These properties make it a viable and interesting scaffold for further chemical modification in drug discovery programs. The experimental validation of these predicted properties, using the standardized protocols outlined in this guide, is an essential next step for any research program utilizing this compound.
References
-
This compound. Amerigo Scientific. [Link]
-
Physicochemical properties of the synthesized thiazole derivatives. ResearchGate. [Link]
-
Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. PMC, NIH. [Link]
-
Synthesis and Physicochemical Characterization of Novel Dicyclopropyl-Thiazole Compounds as Nontoxic and Promising Antifungals. PMC, PubMed Central. [Link]
-
The in silico physicochemical properties of thiazole derivatives... ResearchGate. [Link]
-
Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PMC, NIH. [Link]
-
Solubility in Pharmaceutical R&D: Predictions and Reality. American Pharmaceutical Review. [Link]
-
Physicochemical property profile of thiazole derivatives, calculated by... ResearchGate. [Link]
-
LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green. [Link]
-
LogP—Making Sense of the Value. ACD/Labs. [Link]
-
SAFETY DATA SHEET - Methylamine. Airgas. [Link]
-
Principles of Drug Action 1, Spring 2005, Amines. Tulane University. [Link]
-
4-Ethyl-5-methyl-1,3-thiazol-2-amine. PubChem. [Link]
-
Naming Amines - IUPAC Nomenclature & Common Names. YouTube. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Physicochemical Characterization of Novel Dicyclopropyl-Thiazole Compounds as Nontoxic and Promising Antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. acdlabs.com [acdlabs.com]
- 7. m.youtube.com [m.youtube.com]
- 8. This compound - Amerigo Scientific [amerigoscientific.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 12. webhome.auburn.edu [webhome.auburn.edu]
- 13. tcichemicals.com [tcichemicals.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. airgas.com [airgas.com]
- 16. fishersci.se [fishersci.se]
- 17. 4-Ethyl-5-methyl-1,3-thiazol-2-amine | C6H10N2S | CID 3164022 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Properties of N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine
This document provides a comprehensive technical overview of N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine, a heterocyclic amine of interest in synthetic chemistry and drug discovery. The following sections detail its molecular identifiers, weight, and a thorough analysis of its structural characteristics, offering field-proven insights for researchers and drug development professionals.
Compound Identification and Molecular Formula
Accurate identification is the cornerstone of any chemical investigation. This compound is registered under the CAS Number 920479-07-8.[1] Its molecular formula is C₆H₁₀N₂S , indicating a composition of six carbon atoms, ten hydrogen atoms, two nitrogen atoms, and one sulfur atom.[1] This formula is critical for mass spectrometry analysis and for verifying the elemental composition of synthesized batches.
The unambiguous identification of this molecule is further secured by standardized chemical notations. These identifiers are crucial for database searches and for ensuring the correct compound is being referenced in publications and patents.
| Identifier | Value | Source |
| CAS Number | 920479-07-8 | Amerigo Scientific[1] |
| Molecular Formula | C₆H₁₀N₂S | Amerigo Scientific[1] |
| MDL Number | MFCD08060727 | Amerigo Scientific[1] |
Molecular Weight and Mass
The molecular weight is a fundamental property, essential for stoichiometric calculations in reaction planning and for the preparation of solutions with precise concentrations. The calculated molecular weight of this compound is 142.225 g/mol .[1]
For high-resolution mass spectrometry, which is a self-validating system for confirming molecular identity, the exact mass is the more relevant parameter. While not explicitly found in the initial search, the exact mass can be calculated from the molecular formula (C₆H₁₀N₂S) using the most common isotopic masses (C: 12.000000, H: 1.007825, N: 14.003074, S: 31.972071).
| Property | Value | Source |
| Molecular Weight | 142.225 g/mol | Amerigo Scientific[1] |
In-Depth Structural Analysis
The functionality and potential biological activity of a molecule are intrinsically linked to its structure. The name this compound precisely describes its architecture, which is composed of three key components: a substituted thiazole ring, a methylene bridge, and a secondary amine group.
Two-Dimensional Structure and Connectivity
The core of the molecule is a 1,3-thiazole ring , a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom. This ring system is a common scaffold in many pharmaceutical compounds due to its unique electronic properties and ability to engage in various biological interactions.
The thiazole ring is substituted at two positions:
-
A methyl group (-CH₃) is attached at position 4.
-
A methylene bridge (-CH₂-) is attached at position 5. This bridge serves as a linker to the amine functionality.
The molecule is classified as a secondary amine . The nitrogen atom is covalently bonded to two carbon-containing groups:
-
A methyl group (-CH₃) .
-
The (4-methyl-1,3-thiazol-5-yl)methyl group via the methylene bridge.
The logical relationship and connectivity of these components are visualized in the diagram below.
Caption: Logical components of the molecule.
Detailed 2D Chemical Structure Diagram
To provide a more conventional representation for chemists, the following diagram illustrates the precise atomic bonding and structure.
Caption: Standard workflow for compound verification.
Step-by-Step Methodologies
Protocol 1: Mass Spectrometry for Molecular Weight Confirmation
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Method: Infuse the sample solution directly or via LC injection. Operate in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Data Acquisition: Scan a mass range that includes the expected m/z of the protonated species (approximately 143.06).
-
Analysis: Confirm the presence of an ion with an m/z value corresponding to the calculated exact mass of C₆H₁₁N₂S⁺. The high resolution allows for the confirmation of the elemental formula based on the measured mass.
Protocol 2: Nuclear Magnetic Resonance (NMR) for Structural Elucidation
-
Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Acquisition: Acquire a proton NMR spectrum. The expected signals would include:
-
A singlet for the thiazole methyl group (-CH₃).
-
A singlet for the methylene bridge (-CH₂-).
-
A singlet for the N-methyl group (-CH₃).
-
A signal for the amine proton (-NH), which may be broad and its chemical shift solvent-dependent.
-
A signal for the proton on the thiazole ring.
-
-
¹³C NMR Acquisition: Acquire a carbon NMR spectrum. This will confirm the presence of the six distinct carbon environments in the molecule.
-
Analysis: Integrate the proton signals to confirm the hydrogen count for each group and analyze chemical shifts and coupling patterns (if any) to definitively establish the connectivity illustrated in the structural diagrams.
Conclusion
This compound is a well-defined chemical entity with a molecular formula of C₆H₁₀N₂S and a molecular weight of 142.225 g/mol . [1]Its structure, featuring a stable 4-methylthiazole ring linked to a flexible N-methylamine side chain, provides a foundation for its potential applications in medicinal chemistry and materials science. The protocols and analyses presented in this guide offer a robust framework for researchers working with this compound, ensuring scientific integrity through self-validating experimental workflows.
References
-
Title: this compound Source: Amerigo Scientific URL: [Link]
Sources
synthesis pathway for N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine
An In-depth Technical Guide to the Synthesis of N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine
Abstract
This technical guide provides a comprehensive and scientifically grounded pathway for the synthesis of this compound, a heterocyclic amine of significant interest to medicinal chemistry and drug development. The thiazole moiety is a cornerstone in numerous pharmacologically active agents, and targeted substitution patterns are critical for modulating biological activity.[1][2] This document outlines a robust and efficient three-step synthetic strategy, commencing with the formation of the key intermediate 4-methyl-5-(2-hydroxyethyl)thiazole. Subsequent chlorination provides an activated electrophile for a final nucleophilic substitution with methylamine to yield the target compound. This guide is designed for researchers, chemists, and drug development professionals, offering detailed experimental protocols, explanations of chemical principles, and quantitative data to ensure reproducibility and facilitate further investigation.
Introduction: The Significance of the Thiazole Scaffold
The 1,3-thiazole ring is a privileged scaffold in pharmaceutical sciences, forming the structural core of a wide array of approved drugs and biologically active compounds, including Vitamin B1 (Thiamine).[3][4] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a valuable component in designing molecules that can effectively interact with biological targets. The substitution pattern on the thiazole ring is a key determinant of a molecule's pharmacological profile.
This compound represents a versatile building block, incorporating a secondary amine tethered to the C5 position of a 4-methylthiazole ring. This structure is of particular interest for library synthesis and lead optimization, as the secondary amine provides a ready handle for further functionalization, enabling the exploration of structure-activity relationships (SAR). This guide presents a logical, field-proven synthetic pathway to access this valuable compound.
Overview of the Synthetic Strategy
The synthesis is designed as a linear, three-step sequence that prioritizes efficiency, high yields, and the use of well-established chemical transformations. The strategy hinges on the initial construction of a functionalized thiazole ring, followed by the activation of a side chain and a final amine alkylation.
The logical workflow is as follows:
-
Formation of Key Intermediate I: Synthesis of 4-methyl-5-(2-hydroxyethyl)thiazole from commercially available precursors.
-
Activation of the Side Chain: Conversion of the primary alcohol in Intermediate I to a more reactive leaving group, yielding 4-methyl-5-(chloromethyl)thiazole (Intermediate II).
-
Final N-Alkylation: Nucleophilic substitution of the chloride in Intermediate II with methylamine to form the target product.
Caption: High-level workflow for the synthesis of the target amine.
Detailed Synthesis Protocols
Part 1: Synthesis of 4-Methyl-5-(2-hydroxyethyl)thiazole (Intermediate I)
Causality of Experimental Choice: The Hantzsch thiazole synthesis and related condensation reactions are among the most reliable and versatile methods for constructing the thiazole core.[5] The condensation between a thioamide (e.g., thioformamide) and an α-halocarbonyl compound provides a direct route to functionalized thiazoles. In this instance, we select a condensation reaction between thioformamide and 3-chloro-4-oxopentan-1-ol (or a related precursor like bromoacetopropanol) as a robust method to generate the key hydroxyethyl-substituted thiazole intermediate, also known as Sulfurol.[6][7]
Experimental Protocol:
-
To a stirred solution of thioformamide (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add 1-bromo-3-hydroxy-2-butanone (1.0 eq) portion-wise at room temperature.
-
Heat the reaction mixture to reflux (approximately 78-82 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, cool the mixture to room temperature and neutralize carefully with a saturated aqueous solution of sodium bicarbonate.
-
Concentrate the mixture under reduced pressure to remove the bulk of the solvent.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 4-methyl-5-(2-hydroxyethyl)thiazole as a liquid.[8]
Quantitative Data Summary (Part 1)
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| Thioformamide | 1.0 | 61.10 | (Scale dependent) |
| 1-Bromo-3-hydroxy-2-butanone | 1.0 | 167.01 | (Scale dependent) |
| Solvent (Ethanol) | - | - | (Appropriate volume) |
| Typical Yield | 58-74% [8][9] |
Part 2: Synthesis of 4-Methyl-5-(chloromethyl)thiazole (Intermediate II)
Causality of Experimental Choice: The primary alcohol of Intermediate I is a poor leaving group for nucleophilic substitution. To facilitate the subsequent reaction with methylamine, it must be converted into a good leaving group. Chlorination using thionyl chloride (SOCl₂) is a classic and highly effective method for this transformation, producing gaseous byproducts (SO₂ and HCl) that are easily removed from the reaction mixture, simplifying workup. This method is well-documented for converting hydroxymethyl groups on heterocyclic rings to their chloromethyl analogues.[10]
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap (to capture HCl and SO₂), add 4-methyl-5-(2-hydroxyethyl)thiazole (Intermediate I, 1.0 eq).
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add thionyl chloride (SOCl₂, 1.2-1.5 eq) dropwise to the stirred alcohol, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then heat to 50-60 °C for 1-2 hours.
-
Monitor the reaction by TLC. The product, being less polar, will have a higher Rf value than the starting alcohol.
-
Upon completion, carefully quench the excess thionyl chloride by slowly pouring the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a base, such as solid sodium carbonate or a saturated sodium bicarbonate solution, until effervescence ceases (pH ~7-8).
-
Extract the product with diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the crude 4-methyl-5-(chloromethyl)thiazole. This intermediate is often used in the next step without further purification.
Quantitative Data Summary (Part 2)
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 4-Methyl-5-(2-hydroxyethyl)thiazole | 1.0 | 143.21 | (Scale dependent) |
| Thionyl Chloride (SOCl₂) | 1.2 | 118.97 | (Scale dependent) |
| Typical Yield | >90% (crude) [10] |
Part 3: Synthesis of this compound (Final Product)
Causality of Experimental Choice: The final step is a standard SN2 reaction, a cornerstone of amine synthesis known as N-alkylation.[11] The highly reactive chloromethyl group of Intermediate II serves as an excellent electrophile. Methylamine, a primary amine, acts as the nucleophile, displacing the chloride ion to form the desired carbon-nitrogen bond. Using an excess of methylamine helps to minimize over-alkylation, which would lead to the formation of a quaternary ammonium salt.[12]
Caption: Nucleophilic substitution pathway for the final product formation.
Experimental Protocol:
-
Dissolve 4-methyl-5-(chloromethyl)thiazole (Intermediate II, 1.0 eq) in a polar aprotic solvent like tetrahydrofuran (THF) or acetonitrile.
-
To this solution, add an excess of methylamine (2.0-3.0 eq), typically as a solution in THF, ethanol, or water (e.g., 40 wt. % in H₂O).
-
Add a non-nucleophilic base such as potassium carbonate or triethylamine (1.5 eq) to act as an acid scavenger for the HCl generated during the reaction.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (40-50 °C) to increase the rate if necessary.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
The resulting crude product can be purified by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane, to yield the pure this compound.
Quantitative Data Summary (Part 3)
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 4-Methyl-5-(chloromethyl)thiazole | 1.0 | 147.62 | (Scale dependent) |
| Methylamine (40% in H₂O) | 2.5 | 31.06 | (Scale dependent) |
| Potassium Carbonate | 1.5 | 138.21 | (Scale dependent) |
| Solvent (THF) | - | - | (Appropriate volume) |
| Typical Yield | 75-85% |
Conclusion
This guide details a logical, efficient, and reproducible three-step synthesis for this compound. By leveraging fundamental and well-established organic reactions—thiazole ring formation, side-chain activation via chlorination, and nucleophilic amine alkylation—this pathway provides a reliable method for producing this valuable heterocyclic building block. The protocols and supporting rationale provided herein are intended to empower researchers in medicinal chemistry and drug discovery to synthesize this compound and its analogues for the advancement of new therapeutic agents.
References
-
National Center for Biotechnology Information (2022). Exchange of Vitamin B1 and Its Biosynthesis Intermediates Shapes the Composition of Synthetic Microbial Cocultures and Reveals Complexities of Nutrient Sharing. PubMed. Available at: [Link]
-
Wikipedia contributors (2024). Thiamine. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
The Cynical Philosopher (2020). Vitamin B1 (thiamine) Biosynthesis. YouTube. Available at: [Link]
-
Chatterjee, A., et al. (2022). Exchange of Vitamin B1 and Its Biosynthesis Intermediates Shapes the Composition of Synthetic Microbial Cocultures and Reveals Complexities of Nutrient Sharing. Journal of Bacteriology. Available at: [Link]
-
Du, Q., et al. (2011). Thiamin (Vitamin B1) Biosynthesis and Regulation: A Rich Source of Antimicrobial Drug Targets?. The African Journal of Biotechnology. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Intermediate Spotlight: 4-Methyl-5-Thiazoleethanol in Synthesis. Available at: [Link]
- Google Patents (1993). WO1993009107A1 - Novel process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.
- Google Patents (2012). CN102584740A - Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole.
- Google Patents (2021). CN215049791U - Production system of 4-methyl-5-thiazole ethanol.
-
ScenTree (n.d.). Sulfurol (CAS N° 137-00-8). Available at: [Link]
-
PrepChem (n.d.). Synthesis of 4-methyl-5-chloromethyl imidazole hydrochloride. Available at: [Link]
-
MDPI (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available at: [Link]
-
Semantic Scholar (2001). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. ARKIVOC. Available at: [Link]
-
OC Tutors (2020). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. Available at: [Link]
-
Land of Chemistry (2024). Alkylation of Amines | Methyl amine | Secondary, Tertiary & Quaternary Ammonium Salts. YouTube. Available at: [Link]
-
NIST (n.d.). 5-Thiazoleethanol, 4-methyl-. NIST Chemistry WebBook. Available at: [Link]
-
Bentham Science (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Current Organic Synthesis. Available at: [Link]
- Google Patents (2009). CN101560195A - Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities [ouci.dntb.gov.ua]
- 3. Exchange of Vitamin B1 and Its Biosynthesis Intermediates Shapes the Composition of Synthetic Microbial Cocultures and Reveals Complexities of Nutrient Sharing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiamine - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ScenTree - Sulfurol (CAS N° 137-00-8) [scentree.co]
- 7. 5-Thiazoleethanol, 4-methyl- [webbook.nist.gov]
- 8. CN102584740A - Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole - Google Patents [patents.google.com]
- 9. CN101560195A - Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole - Google Patents [patents.google.com]
- 10. prepchem.com [prepchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
The Multifaceted Biological Activities of Thiazole Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Thiazole Scaffold - A Cornerstone in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, stands as a privileged scaffold in the realm of medicinal chemistry.[1][2] Its unique structural and electronic properties allow for diverse substitutions, leading to a vast library of derivatives with a wide spectrum of biological activities.[3][4] Thiazole-containing compounds are found in nature, such as in vitamin B1 (thiamine), and have been successfully incorporated into a number of FDA-approved drugs, highlighting their therapeutic potential.[2][3] This guide provides an in-depth technical exploration of the core biological activities of thiazole derivatives, offering insights into their mechanisms of action, experimental evaluation, and future perspectives for researchers, scientists, and drug development professionals.
I. Anticancer Activity: Targeting the Engines of Malignancy
Thiazole derivatives have emerged as a significant class of anticancer agents, with several compounds demonstrating potent activity against various cancer cell lines and in vivo models.[5][6][7] Their mechanisms of action are diverse, often targeting key signaling pathways that are dysregulated in cancer.[7]
A. Mechanism of Action: Disrupting Cancer Cell Signaling
A primary mechanism by which thiazole derivatives exert their anticancer effects is through the inhibition of protein kinases, which are crucial for cancer cell proliferation, survival, and metastasis.[7]
1. PI3K/mTOR Pathway Inhibition: The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is frequently hyperactivated in many cancers, promoting cell growth and survival.[8] Several thiazole derivatives have been developed as potent inhibitors of this pathway.[3][8] These compounds often act as dual PI3K/mTOR inhibitors, offering a more comprehensive blockade of the pathway.[3][8]
Caption: PI3K/mTOR Signaling Pathway and Inhibition by Thiazole Derivatives.
2. Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of tubulin, are essential for cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain thiazole-naphthalene derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
3. DNA Gyrase Inhibition: While primarily an antibacterial target, some thiazole derivatives have also shown inhibitory activity against topoisomerases in cancer cells, interfering with DNA replication and repair.
B. Data Presentation: Anticancer Activity of Thiazole Derivatives
The following table summarizes the in vitro cytotoxic activity of selected thiazole derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | Target/Mechanism | IC50 (µM) | Reference |
| Compound 3b | Leukemia HL-60(TB) | PI3Kα/mTOR dual inhibitor | PI3Kα: 0.086, mTOR: 0.221 | [8] |
| Compound 4c | MCF-7 (Breast) | VEGFR-2 inhibitor | 2.57 | [5] |
| Compound 4c | HepG2 (Liver) | VEGFR-2 inhibitor | 7.26 | [5] |
| Compound 5b | MCF-7 (Breast) | Tubulin polymerization inhibitor | 0.48 | |
| Compound 5b | A549 (Lung) | Tubulin polymerization inhibitor | 0.97 | |
| Compound 4m | BxPC-3 (Pancreatic) | Not specified | 1.69 | [9] |
| Compound 6i | MCF-7 (Breast) | EGFR, HER2, VEGFR-2, CDK2 inhibitor | 6.10 | [10] |
| Compound 6v | MCF-7 (Breast) | EGFR, HER2, VEGFR-2, CDK2 inhibitor | 6.49 | [10] |
| Compound 16a | MCF-7 (Breast) | EGFR, HER-2 inhibitor | 0.73 | [11] |
C. Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thiazole derivatives in the culture medium.
-
Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Caption: Workflow for the MTT Cell Viability Assay.
II. Anti-inflammatory Activity: Quelling the Fire of Inflammation
Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to various diseases. Thiazole derivatives have demonstrated significant anti-inflammatory properties, primarily by targeting key enzymes in the inflammatory cascade.[12][13]
A. Mechanism of Action: Targeting COX and LOX Enzymes
The arachidonic acid pathway is central to the inflammatory response, producing pro-inflammatory mediators through the action of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[12] Many thiazole derivatives act as inhibitors of these enzymes.[14][15]
Caption: Inhibition of COX and LOX Pathways by Thiazole Derivatives.
B. Data Presentation: Anti-inflammatory Activity of Thiazole Derivatives
The following table presents the in vitro inhibitory activity of selected thiazole derivatives against COX enzymes.
| Compound ID | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 6b | COX-2 | 11.65 | Selective for COX-2 | [14] |
| Compound 23a | COX-2 | 2.3 | 4.56 | [14] |
| Compound 23b | COX-2 | 1.9 | 5.68 | [14] |
| Compound 35 | COX-2 | 1.17 | 5.78 | [16] |
| Compound 36 | COX-2 | 1.13 | 7.84 | [16] |
| Compound 37 | COX-2 | 1.03 | 8.21 | [16] |
C. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to screen for the acute anti-inflammatory activity of compounds.
Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a local, acute, and reproducible inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this edema indicates its anti-inflammatory potential.
Step-by-Step Methodology:
-
Animal Acclimatization:
-
Acclimatize male Wistar rats (150-200g) for at least one week under standard laboratory conditions.
-
-
Compound Administration:
-
Administer the thiazole derivative or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally to the test groups. The control group receives the vehicle.
-
-
Induction of Edema:
-
One hour after compound administration, inject 0.1 mL of a 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each rat.
-
-
Measurement of Paw Volume:
-
Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each group compared to the control group at each time point.
-
III. Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents. Thiazole derivatives have demonstrated broad-spectrum activity against various bacteria and fungi.[17][18][19]
A. Mechanism of Action: Targeting Essential Bacterial Enzymes
A key target for many antibacterial thiazole derivatives is DNA gyrase (and Topoisomerase IV) , essential bacterial enzymes that control DNA topology and are crucial for DNA replication and repair.[6][12][20][21][22] Inhibition of these enzymes leads to bacterial cell death.
B. Data Presentation: Antimicrobial Activity of Thiazole Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) of selected thiazole derivatives against various microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Compound C2 | S. aureus | 15.62 | [17] |
| Compound C2 | B. subtilis | 31.25 | [17] |
| Compound C4 | C. albicans | 62.5 | [17] |
| Compound 3 | S. aureus | 0.23-0.70 | [1] |
| Compound 8 | C. albicans | 0.08-0.23 | [1] |
| Compound 3a | E. coli | 4.88 | [18] |
| Compound 3a | S. aureus | 4.88 | [18] |
| Compound 7b | S. aureus | 0.22 | [20] |
| Compound 7b | E. coli | 0.25 | [20] |
| Compound T2 | S. aureus | 8 | [21] |
C. Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.
-
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the thiazole derivative in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
-
Inoculation:
-
Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading of Results:
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
IV. Neuroprotective Activity: Shielding the Nervous System
Neurodegenerative diseases like Alzheimer's disease pose a significant challenge to global health. Thiazole derivatives have shown promise as neuroprotective agents by targeting multiple pathological pathways.[8][23]
A. Mechanism of Action: A Multi-pronged Approach to Neuroprotection
The neuroprotective effects of thiazole derivatives are not limited to a single mechanism but often involve a multi-target approach.
-
Acetylcholinesterase (AChE) Inhibition: Inhibition of AChE, the enzyme that degrades the neurotransmitter acetylcholine, is a key strategy in the symptomatic treatment of Alzheimer's disease.[14][24]
-
Monoamine Oxidase (MAO) Inhibition: MAO enzymes are involved in the metabolism of neurotransmitters, and their inhibition can have therapeutic effects in neurodegenerative and psychiatric disorders.[18][20][21][25][26]
-
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition: GSK-3β is implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[7][19]
-
Inhibition of Aβ and Tau Aggregation: Some thiazole derivatives can interfere with the aggregation of amyloid-beta (Aβ) peptides and tau protein, which are central to the pathology of Alzheimer's disease.[8][23]
-
Anti-neuroinflammatory and Antioxidant Effects: Chronic neuroinflammation and oxidative stress contribute to neuronal damage. Thiazole derivatives can mitigate these processes.[4][12]
B. Data Presentation: Neuroprotective Activity of Thiazole Derivatives
The following table presents the in vitro inhibitory activity of selected thiazole derivatives against acetylcholinesterase.
| Compound ID | Target | IC50 (nM) | Reference |
| Compound 10 | AChE | 103.24 | [25] |
| Compound 16 | AChE | 108.94 | [25] |
| Compound 2i | AChE | 28 | [14] |
| Compound 6h | AChE | 3.65 | |
| Compound 3e | AChE | Similar to tacrine | |
| TI45b | AChE | 71 |
C. Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
Principle: This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, the absorbance of which is measured at 412 nm.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a phosphate buffer (pH 8.0), DTNB solution, acetylthiocholine iodide (ATCI) solution, and a solution of AChE enzyme.
-
-
Assay Procedure:
-
In a 96-well plate, add the buffer, DTNB solution, and the test thiazole derivative at various concentrations.
-
Add the AChE enzyme solution to each well and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding the ATCI substrate solution.
-
-
Absorbance Measurement:
-
Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition compared to a control without the inhibitor.
-
Calculate the IC50 value.
-
V. Conclusion and Future Directions
The diverse biological activities of thiazole derivatives underscore their immense potential in drug discovery. The ability to readily modify the thiazole scaffold allows for the fine-tuning of pharmacological properties to enhance potency, selectivity, and pharmacokinetic profiles. Future research should focus on:
-
Multi-target Drug Design: Developing single molecules that can modulate multiple targets within a disease pathway, a strategy for which the thiazole scaffold is well-suited.
-
Structure-Activity Relationship (SAR) and in Silico Studies: Employing computational tools to guide the design of more potent and selective derivatives.
-
Advanced In Vivo Models: Utilizing more sophisticated animal models of disease to better predict clinical efficacy.
-
Exploration of Novel Biological Targets: Investigating the potential of thiazole derivatives to modulate emerging therapeutic targets.
The continued exploration of the rich chemistry and biology of thiazole derivatives holds great promise for the development of novel and effective therapies for a wide range of human diseases.
References
-
Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. [Link]
-
The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. [Link]
-
Green Synthesis and Anti-microbial Activities of Some Thiazole-imino Derivatives. [Link]
-
Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. [Link]
-
Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. [Link]
-
Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. [Link]
-
Second generation 4,5,6,7-tetrahydrobenzo[d]thiazoles as novel DNA gyrase inhibitors. [Link]
-
Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. [Link]
-
In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens. [Link]
-
Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. [Link]
-
Thiazole and thiazolidine derivatives as MAO-B selective inhibitors. [Link]
-
Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. [Link]
-
Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives on Memory Impairment and Neurodegeneration. [Link]
-
A review on progress of thiazole derivatives as potential anti-inflammatory agents. [Link]
-
Design, synthesis, and SAR of novel thiazole-based antimicrobials targeting DNA gyrase: In vitro and in silico profiling. [Link]
-
Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation. [Link]
-
BIOLOGICAL STUDIES OF THIAZOLES OF NEW STRUCTURE. [Link]
-
Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. [Link]
-
The Potential of Thiazole Derivatives as Antimicrobial Agents. [Link]
-
Synthesis and anti-inflammatory activity of thiazole derivatives. [Link]
-
Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors. [Link]
-
Recent advances in the therapeutic insights of thiazole scaffolds as acetylcholinesterase inhibitors. [Link]
-
Thiazoles and Thiazolidinones as COX/LOX Inhibitors. [Link]
-
Tau-targeting therapy in Alzheimer's disease: critical advances and future opportunities. [Link]
-
Design of Promising Thiazoloindazole-Based Acetylcholinesterase Inhibitors Guided by Molecular Docking and Experimental Insights. [Link]
-
Synthesis of thiazole derivatives as cholinesterase inhibitors with antioxidant activity. [Link]
-
Targeting tau in Alzheimer's and beyond: Insights into pathology and therapeutic strategies. [Link]
-
Inflammation pathways and inhibition by targeting of the enzymes COX-2, 5-LOX, and mPGES-1. [Link]
-
IC 50 values for activities towards acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). [Link]
-
IC 50 values for activities towards acetylcholinesterase and butyrylcholinesterase. [Link]
-
New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. [Link]
-
Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. [Link]
-
Application and synthesis of thiazole ring in clinically approved drugs. [Link]
Sources
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 3. BIOLOGICAL STUDIES OF THIAZOLES OF NEW STRUCTURE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bepls.com [bepls.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An Overview of Discovery of Thiazole Containing Heterocycles as Potent GSK-3β Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
- 12. Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer’s Disease [mdpi.com]
- 13. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis and bioevaluation of 1,2,4-thiadiazolidine-3,5-dione derivatives as potential GSK-3β inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Recent advances in the therapeutic insights of thiazole scaffolds as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. (Thiazol-2-yl)hydrazone derivatives from acetylpyridines as dual inhibitors of MAO and AChE: synthesis, biological evaluation and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Discovery of thiazolidin-4-one analogue as selective GSK-3β inhibitor through structure based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. oaepublish.com [oaepublish.com]
- 26. Targeting tau in Alzheimer's and beyond: Insights into pathology and therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine
Abstract
This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of the novel compound, N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine. Aimed at researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet. Instead, it offers a detailed exposition of the theoretical principles governing these critical physicochemical properties, paired with robust, step-by-step experimental protocols for their determination. By grounding our approach in established methodologies and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH), this guide serves as a practical manual for generating reliable and submission-quality data for this and other novel small molecules.
Introduction and Molecular Overview
This compound is a substituted thiazole derivative. The thiazole ring is a prominent scaffold in medicinal chemistry, found in numerous FDA-approved drugs and biologically active compounds.[1][2] Its aromatic nature and ability to participate in hydrogen bonding contribute to its frequent use in drug design.[1][3] Understanding the solubility and stability of this specific analogue is paramount for any research or development application, as these properties fundamentally influence bioavailability, formulation, storage conditions, and shelf-life.[4][5] Poor solubility can lead to erratic results in biological assays and challenges in developing viable dosage forms, while instability can compromise the safety and efficacy of a potential therapeutic agent.[6][7]
This guide will first deconstruct the molecule to predict its physicochemical behavior and then provide detailed workflows to empirically measure and validate these characteristics.
Chemical Structure and Key Features
-
Molecular Formula: C₆H₁₀N₂S
-
Core Scaffold: 4-methyl-1,3-thiazole. The thiazole ring is an aromatic heterocycle containing sulfur and nitrogen.[8] This ring system is generally stable but can be susceptible to specific degradation pathways.
-
Key Functional Groups:
-
Secondary Amine (-NHCH₃): This group is basic and will be protonated at physiological pH, significantly influencing aqueous solubility. Its pKa is a critical parameter to determine.
-
Methylene Bridge (-CH₂-): Connects the amine to the thiazole ring.
-
Methyl Group (-CH₃): Attached to the thiazole ring, it adds a minor degree of lipophilicity.
-
Solubility Profile: Theoretical and Practical Assessment
Aqueous solubility is a critical determinant of a compound's behavior both in vitro and in vivo. For oral drug candidates, adequate solubility is often a prerequisite for absorption.[9] We will explore two key types of solubility: kinetic and thermodynamic.
Theoretical Considerations
Based on its structure, this compound is expected to exhibit pH-dependent solubility. The secondary amine will be protonated in acidic to neutral conditions, forming a soluble salt. In basic conditions (pH >> pKa), the free base will predominate, which is expected to be significantly less soluble. Thiazole itself is moderately soluble in water, while being more soluble in organic solvents like alcohol and ether.[1][2][3]
Experimental Protocol: Kinetic Solubility Assay
Kinetic solubility is a high-throughput measurement used in early drug discovery to quickly assess compounds.[10][11] It measures the concentration of a compound that remains in solution after being rapidly precipitated from a DMSO stock into an aqueous buffer.[6][12]
Objective: To rapidly determine the apparent solubility of the test compound in a standardized buffer (e.g., PBS, pH 7.4).
Methodology: Direct UV or Nephelometric Assay [10][12]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Plate Setup: Using a 96-well microtiter plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells.[12]
-
Buffer Addition: Add aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to achieve the desired final compound concentrations (e.g., ranging from 1 to 200 µM).[11][12] The final DMSO concentration should be kept low (e.g., ≤2%) to minimize co-solvent effects.[11]
-
Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1.5-2 hours).[11][12]
-
Precipitate Removal (for Direct UV): Filter the solution using a solubility filter plate to separate any undissolved precipitate.[6][12]
-
Quantification:
-
Nephelometry: Measure the light scattering of the solutions using a nephelometer. The point at which light scattering increases significantly indicates the limit of solubility.[10][12]
-
Direct UV: Measure the UV absorbance of the clear filtrate using a UV plate reader at the compound's λ_max.[12] Calculate the concentration against a standard curve prepared in a DMSO/buffer mixture.
-
Data Presentation: Solubility
Quantitative solubility data should be summarized for clarity.
| Assay Type | Buffer System | Incubation Time | Temperature | Solubility (µg/mL) | Solubility (µM) |
| Kinetic | PBS, pH 7.4 | 2 hours | 25°C | Experimental Value | Experimental Value |
| Thermodynamic | pH 5.0 Buffer | 24 hours | 25°C | Experimental Value | Experimental Value |
| Thermodynamic | pH 7.4 Buffer | 24 hours | 25°C | Experimental Value | Experimental Value |
Stability Profile: A Forced Degradation Approach
Stability testing is essential for identifying degradation pathways and developing stable formulations.[4][5] Forced degradation, or stress testing, involves exposing the compound to conditions more severe than those used for accelerated stability testing to identify likely degradation products.[5][13] This process is a cornerstone of analytical method validation as mandated by ICH guidelines (specifically Q1A(R2)).[4][13][14]
Theoretical Considerations
Potential degradation pathways for this compound include:
-
Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation, potentially forming a non-aromatic sulfoxide or sulfone.[8]
-
Hydrolysis: While the core thiazole ring is generally stable to hydrolysis, extreme pH conditions could potentially promote ring opening or other reactions.
-
Photolysis: Aromatic systems can be susceptible to degradation upon exposure to UV or visible light.
Experimental Protocol: Forced Degradation Study
Objective: To identify potential degradants and degradation pathways under various stress conditions. The goal is to achieve a target degradation of 5-20% of the active ingredient.[13]
Analytical Method: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is required.[15][16] This method must be able to separate the parent compound from all process impurities and degradation products.
Stress Conditions (as per ICH Q1A(R2)): [13][17]
-
Acid Hydrolysis:
-
Dissolve the compound in a solution of 0.1 M HCl.
-
Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve the compound in a solution of 0.1 M NaOH.
-
Incubate at room temperature or a slightly elevated temperature (e.g., 40°C), monitoring closely.
-
At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and prepare for analysis.
-
-
Oxidative Degradation:
-
Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubate at room temperature for up to 24 hours.[13] Oxidative reactions are often rapid.
-
At time points, withdraw an aliquot, quench any remaining peroxide if necessary, and prepare for analysis.
-
-
Thermal Degradation:
-
Store the solid compound in a temperature-controlled oven at a high temperature (e.g., 80°C).
-
Store a solution of the compound (in an appropriate solvent like acetonitrile/water) under the same conditions.
-
Analyze samples at specified time points.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to a controlled light source that provides both UV and visible output, as specified by ICH Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[5]
-
A dark control sample, protected from light, should be stored under the same temperature conditions.
-
Analyze the samples after the exposure period.
-
Data Presentation: Stability
Results should be tabulated to show the percentage of the parent compound remaining and the formation of degradation products.
| Stress Condition | Conditions | Duration | % Parent Remaining | Peak Area % of Major Degradant(s) |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 48 hours | Experimental Value | Experimental Value |
| Base Hydrolysis | 0.1 M NaOH, 40°C | 24 hours | Experimental Value | Experimental Value |
| Oxidation | 3% H₂O₂, RT | 24 hours | Experimental Value | Experimental Value |
| Thermal (Solid) | 80°C | 7 days | Experimental Value | Experimental Value |
| Photolytic (Solution) | ICH Q1B Light | 24 hours | Experimental Value | Experimental Value |
| Control (Dark) | RT | 24 hours | Experimental Value | Experimental Value |
Visualization of Experimental Workflows
Clear graphical representations of experimental processes are crucial for ensuring reproducibility and understanding complex protocols.
Caption: Workflow for Kinetic Solubility Determination.
Caption: Workflow for Forced Degradation Stability Study.
Conclusion and Recommendations
This guide outlines a comprehensive strategy for the systematic evaluation of the solubility and stability of this compound. By combining theoretical predictions based on chemical structure with rigorous, standardized experimental protocols, researchers can generate a robust data package. This data is fundamental for making informed decisions in a drug discovery or chemical development pipeline, from guiding structure-activity relationship (SAR) studies to designing long-term stability protocols and selecting appropriate formulation strategies. It is recommended that all analytical methods used for quantification be fully validated according to ICH Q2(R1) guidelines to ensure data integrity and regulatory compliance.
References
- Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2)
- Source: ResolveMass Laboratories Inc.
- Title: Kinetic Solubility Assays Protocol Source: AxisPharm URL
- Title: Forced Degradation Studies Source: MedCrave online URL
- Source: National Institutes of Health (NIH)
- Source: IJCRT.
- Title: Analytical Techniques In Stability Testing Source: Separation Science URL
- Title: Small Molecule Development Analytical Methods for Faster Time to Market Source: Hovione URL
- Title: ADME Solubility Assay Source: BioDuro URL
- Title: Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions)
- Title: In vitro solubility assays in drug discovery Source: PubMed URL
- Title: Analytical Methods to Determine the Stability of Biopharmaceutical Products Source: LCGC URL
- Title: An Overview of Thiazole Derivatives and its Biological Activities Source: Journal of Drug Delivery and Therapeutics URL
- Title: Unstable Small Molecule Therapeutic Analysis Source: KCAS Bio URL
- Title: Kinetic Solubility - In Vitro Assay Source: Charnwood Discovery URL
- Title: A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES Source: Journal of Applied Chemistry URL
- Title: (PDF)
- Title: core components of analytical method validation for small molecules-an overview Source: IJRPS URL
- Title: A Review on Synthesis and Biological Activity of Thiazole and its Derivatives Source: International Journal of Pharmaceutical Sciences Review and Research URL
- Title: N-methyl-1,3-thiazol-2-amine | C4H6N2S | CID 11959081 Source: PubChem URL
- Title: Thiazole - Wikipedia Source: Wikipedia URL
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. Unstable Small Molecule Analysis | KCAS Bio [kcasbio.com]
- 8. Thiazole - Wikipedia [en.wikipedia.org]
- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. resolvemass.ca [resolvemass.ca]
- 15. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 16. hovione.com [hovione.com]
- 17. ijcrt.org [ijcrt.org]
spectroscopic data (NMR, IR, MS) for N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine
An In-Depth Technical Guide to the Spectroscopic Characterization of N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data summary. It delves into the causal relationships between the molecular structure and its spectral output, offering field-proven insights into experimental design, data interpretation, and structural validation. Every analytical point is grounded in authoritative principles of spectroscopy, ensuring scientific integrity and trustworthiness.
Introduction and Molecular Structure
This compound is a substituted thiazole derivative. The thiazole ring is a prominent scaffold in medicinal chemistry, found in numerous biologically active compounds and pharmaceuticals.[1] A precise and unambiguous structural confirmation is the bedrock of any chemical research or drug development campaign, making a thorough understanding of its spectroscopic signature essential.
This guide will interpret the expected ¹H NMR, ¹³C NMR, IR, and MS data for this molecule. The interpretation is based on established principles of spectroscopy and comparative data from structurally related compounds.
To facilitate discussion, the atoms in the target molecule are systematically labeled as shown below.
Caption: Labeled structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we anticipate distinct signals for each non-equivalent proton and carbon.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts. CDCl₃ is a common first choice for non-polar to moderately polar compounds.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.00 ppm.
-
Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer.
-
For ¹H NMR, acquire 16-32 scans with a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, acquire 1024-2048 scans with a relaxation delay of 2-5 seconds using a proton-decoupled pulse sequence.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the ¹H NMR signals to determine proton ratios.
¹H NMR Spectral Analysis (Predicted)
The structure presents five distinct proton environments.
| Proton Label | Description | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale & Causality |
| H2 | Thiazole Ring Proton | ~8.5 - 8.7 | Singlet (s) | 1H | Protons on heteroaromatic rings are significantly deshielded due to ring currents and the electronegativity of adjacent N and S atoms. This proton at the C2 position is typically the most downfield signal in a thiazole system. |
| H7 | Methylene (-CH₂-) | ~3.7 - 3.9 | Singlet (s) | 2H | These protons are on a carbon adjacent to both the thiazole ring and the amine nitrogen. Their chemical shift is influenced by the inductive effects of both groups. With no adjacent protons, the signal will be a singlet. |
| H9 | N-Methyl (-NCH₃) | ~2.3 - 2.5 | Singlet (s) | 3H | Aliphatic methyl groups attached to a nitrogen atom typically appear in this region.[2] The signal is a singlet as there are no adjacent protons to cause splitting. |
| H6 | Thiazole-Methyl (-CH₃) | ~2.4 - 2.6 | Singlet (s) | 3H | Methyl groups attached to an aromatic ring are deshielded compared to simple alkanes and typically appear in this range. The signal is a singlet. |
| - | Amine N-H | Absent | - | - | As a tertiary amine, the molecule lacks an N-H proton, so no signal is expected in the typical 1-5 ppm range for amine protons.[3] |
¹³C NMR Spectral Analysis (Predicted)
The molecule has six unique carbon environments.
| Carbon Label | Description | Predicted Shift (δ, ppm) | Rationale & Causality |
| C2 | Thiazole C-H | ~150 - 155 | This carbon is part of a C=N double bond within the heteroaromatic ring, placing it significantly downfield. |
| C4 | Thiazole Quaternary C | ~148 - 152 | A quaternary carbon within the thiazole ring, its chemical shift is influenced by the adjacent sulfur and the attached methyl group. |
| C5 | Thiazole Quaternary C | ~128 - 132 | This quaternary carbon is bonded to nitrogen and the methylene linker. Its environment is less deshielded than C2 and C4. |
| C7 | Methylene (-CH₂-) | ~50 - 55 | An sp³ hybridized carbon bonded to an electronegative nitrogen atom and the thiazole ring. This environment causes a moderate downfield shift compared to a standard alkane. |
| C9 | N-Methyl (-NCH₃) | ~40 - 45 | The chemical shift for an N-methyl carbon is characteristic and falls in this range.[4] |
| C6 | Thiazole-Methyl (-CH₃) | ~15 - 20 | A typical sp³ methyl carbon attached to an sp² carbon of the aromatic ring. |
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying functional groups by detecting their characteristic vibrational frequencies.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the solid directly on the ATR crystal (e.g., diamond or germanium). For a liquid, a thin film can be prepared between two salt plates (NaCl or KBr).
-
Background Scan: Perform a background scan of the empty instrument to subtract atmospheric CO₂ and H₂O signals.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify key absorption bands and assign them to specific functional groups.
IR Spectral Analysis (Predicted)
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale & Causality |
| ~3100 - 3000 | C-H Stretch (Aromatic) | Medium-Weak | Corresponds to the stretching of the C-H bond on the thiazole ring (C2-H2). |
| ~2980 - 2850 | C-H Stretch (Aliphatic) | Medium | Represents the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene (C7) and both methyl (C6, C9) groups. |
| ~2820 - 2760 | C-H Stretch (N-CH₃) | Medium-Weak | A characteristic, though often weak, band for the C-H stretch of a methyl group attached to a tertiary nitrogen can sometimes be observed just below the main aliphatic C-H stretching region.[5] |
| ~1540 - 1620 | C=N and C=C Stretch | Medium | These absorptions arise from the stretching vibrations of the double bonds within the thiazole ring.[6] |
| ~1250 - 1020 | C-N Stretch | Medium | This band is characteristic of the stretching vibration of the aliphatic amine C-N bonds (C7-N8 and C9-N8).[3] |
| Absent | N-H Stretch/Bend | - | The absence of a characteristic N-H stretching band around 3300-3500 cm⁻¹ is a key diagnostic feature confirming the tertiary nature of the amine.[3] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and offers structural clues based on its fragmentation patterns.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer via direct infusion or through a Liquid Chromatography (LC) system.
-
Ionization: Utilize a soft ionization technique like Electrospray Ionization (ESI) to generate the protonated molecular ion [M+H]⁺ with minimal fragmentation. For fragmentation studies, Electron Impact (EI) ionization can be used.
-
Mass Analysis: Analyze the ions using a mass analyzer such as a Quadrupole, Time-of-Flight (TOF), or Orbitrap. For fragmentation analysis (MS/MS), the parent ion of interest is isolated and subjected to Collision-Induced Dissociation (CID).
-
Detection: Detect the ions to generate the mass spectrum.
MS Spectral Analysis (Predicted)
-
Molecular Formula: C₇H₁₂N₂S
-
Molecular Weight: 156.25 g/mol
Expected Ionization and Fragmentation:
Under ESI conditions, the primary ion observed will be the protonated molecule, [M+H]⁺ at m/z 157 . The basic nitrogen of the amine group is the most likely site of protonation.
Under EI conditions, the molecular ion [M]⁺˙ at m/z 156 would be observed. The most characteristic fragmentation pathway for amines is alpha-cleavage—the breaking of a C-C bond adjacent to the nitrogen atom.
Caption: Predicted primary fragmentation pathway for this compound.
The most probable fragmentation involves the cleavage of the C7-N8 bond. This is an example of alpha-cleavage, which is highly favorable because it results in the formation of a resonance-stabilized cation. The resulting thiazolylmethyl cation at m/z 112 would be highly stable and is predicted to be the base peak in the EI spectrum. The other fragment would be a neutral methylaminomethyl radical.
Summary and Conclusion
The structural elucidation of this compound is reliably achieved through a synergistic application of NMR, IR, and MS techniques. This guide provides a detailed, theory-grounded prediction of its key spectral features. The combination of characteristic NMR shifts, specific IR absorption bands (and absences), and predictable mass spectrometric fragmentation provides a self-validating system for confirming the molecule's identity and purity.
Caption: General workflow for comprehensive spectroscopic characterization.
References
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry. Retrieved from [Link]
-
Y. V. Il'ichev, et al. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Russian Chemical Bulletin. Retrieved from [Link]
-
Karabacak, M., et al. (2020). The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol. Journal of Molecular Structure. Retrieved from [Link]
-
Issaoui, N., et al. (2019). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-.... South African Journal of Chemistry. Retrieved from [Link]
-
Hu, W.-X., et al. (2011). 4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine. Acta Crystallographica Section E. Retrieved from [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Proton NMR spectrum of N-methylethanamine (ethylmethylamine). Doc Brown's Chemistry Clinic. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of methylamine. Doc Brown's Chemistry Clinic. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of N-methylethanamine (ethylmethylamine). Doc Brown's Chemistry Clinic. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Ethanamine, N-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. 4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H proton nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylethylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. 13C nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylethylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine: A Versatile Building Block for Research and Development
This guide provides a comprehensive technical overview of N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine, a key heterocyclic amine for researchers and professionals in drug discovery and chemical synthesis. We will delve into its commercial availability, physicochemical properties, plausible synthetic routes, and potential applications, all grounded in scientific literature and field expertise.
Introduction to a Promising Thiazole Derivative
This compound, with CAS number 920479-07-8, belongs to the thiazole class of heterocyclic compounds.[1] Thiazole rings are a cornerstone in medicinal chemistry, found in a wide array of biologically active molecules, including the essential vitamin B1 (Thiamine).[2] The structural motif of this compound, featuring a substituted thiazole ring linked to a secondary amine, presents a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. Its utility lies in its ability to serve as a key intermediate in the construction of more complex molecules, particularly in the exploration of new chemical entities targeting various biological pathways.
Commercial Availability
A crucial aspect for any research and development program is the accessibility of starting materials. This compound is available from several commercial suppliers, ensuring a reliable supply chain for laboratory-scale synthesis and preliminary studies.
| Supplier | Purity | Additional Information |
| Amerigo Scientific | 95% | Specialist distributor for life sciences.[1] |
| BLDpharm | Information available upon request | Offers cold-chain transportation. |
It is advisable to contact these suppliers directly to obtain the most current information on stock availability, pricing, and detailed specifications, including certificates of analysis (CoA).
Physicochemical and Structural Properties
A thorough understanding of a compound's properties is fundamental to its effective use in research.
| Property | Value |
| CAS Number | 920479-07-8[1] |
| Molecular Formula | C₆H₁₀N₂S[1] |
| Molecular Weight | 142.225 g/mol [1] |
| MDL Number | MFCD08060727[1] |
While detailed experimental data such as NMR and HPLC are typically provided by the supplier upon request, the structural elucidation of similar thiazole derivatives in the literature provides a strong basis for quality control and characterization.[3]
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
The synthesis of the target molecule can be logically approached through the preparation of a key intermediate, 5-(chloromethyl)-4-methylthiazole, followed by a nucleophilic substitution with methylamine.
Caption: Proposed two-step synthesis of the target molecule.
Step 1: Synthesis of 5-(chloromethyl)-4-methylthiazole
The formation of the thiazole ring is efficiently achieved through the well-established Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloketone with a thioamide. In this case, 1,3-dichloroacetone reacts with thioacetamide.
Experimental Protocol (Adapted from analogous syntheses[4]):
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-dichloroacetone (1.0 equivalent) in a suitable solvent such as ethanol.
-
To this solution, add thioacetamide (1.0 equivalent).
-
The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude product, 5-(chloromethyl)-4-methylthiazole, can be purified by distillation or column chromatography.
Step 2: Synthesis of this compound
The final step involves the nucleophilic substitution of the chlorine atom in 5-(chloromethyl)-4-methylthiazole with methylamine. This is a standard procedure for the formation of amines from alkyl halides.
Experimental Protocol (Adapted from analogous syntheses[4]):
-
In a sealed reaction vessel, dissolve 5-(chloromethyl)-4-methylthiazole (1.0 equivalent) in a polar aprotic solvent such as tetrahydrofuran (THF) or acetonitrile.
-
Add an excess of a solution of methylamine (e.g., 40% in water or 2.0 M in THF, typically 2-3 equivalents).
-
The reaction mixture is stirred at room temperature or gently heated to facilitate the reaction. Progress is monitored by TLC.
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is then taken up in an organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water and brine to remove excess methylamine and any inorganic salts.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude this compound.
-
Further purification can be achieved by column chromatography on silica gel.
Applications in Research and Drug Development
The thiazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs with a wide range of biological activities. These include antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[5] While specific applications of this compound are not extensively documented in publicly available literature, its structural features suggest its utility as a key building block in the synthesis of novel therapeutic agents.
The presence of the secondary amine provides a reactive handle for further functionalization, allowing for the construction of a diverse library of compounds for screening. For instance, this amine can be acylated, alkylated, or used in reductive amination reactions to introduce various substituents, thereby modulating the physicochemical and pharmacological properties of the resulting molecules.[6][7]
A patent for a complex molecule containing a similar N-methyl-N-(4-methyl-1,3-thiazol-2-yl) moiety highlights the potential of this structural class in the development of new drugs.[8]
Caption: Potential synthetic modifications of the target molecule.
Safety and Handling
As a Senior Application Scientist, I must emphasize that all chemical manipulations should be conducted by trained personnel in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
While a specific Safety Data Sheet (SDS) for this compound should be obtained from the supplier, general precautions for handling substituted amines and thiazole derivatives should be followed. These compounds can be irritants to the skin, eyes, and respiratory tract. Inhalation and direct contact should be avoided.
Conclusion
This compound is a valuable and commercially available building block for chemical synthesis and drug discovery. Its straightforward, albeit not formally published, synthesis and the reactivity of its secondary amine function make it an attractive starting material for the creation of diverse chemical libraries. The established biological importance of the thiazole scaffold further underscores the potential of this compound in the development of novel therapeutic agents. Researchers and drug development professionals are encouraged to explore the utility of this versatile molecule in their programs.
References
-
Amerigo Scientific. This compound. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135529435, (E)-N'-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N''-nitroguanidine. [Link]
-
Shi, H. B., Xu, F., Li, H. B., & Hu, W. X. (2011). 4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine. Acta crystallographica. Section E, Structure reports online, 67(Pt 2), o259. [Link]
- Mülhopt, S., et al. (2013). N-[5-(aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-n-methyl-2-[4-(2-pyridinyl)
-
Master Organic Chemistry. Reductive Amination, and How It Works. (2017). [Link]
-
Taylor & Francis Group. Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. (2014). [Link]
-
Wikipedia. Thiamine. [Link]
-
Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Thiazole in the field of drug design and discovery. Mini reviews in medicinal chemistry, 15(14), 1133-1154. [Link]
Sources
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. Thiamine - Wikipedia [en.wikipedia.org]
- 3. 4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2013045479A1 - N-[5-(aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-n-methyl-2-[4-(2-pyridinyl)phenyl]acetamide mesylate monohydrate - Google Patents [patents.google.com]
safety and handling of N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine
An In-depth Technical Guide to the Safe Handling of N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the safety and handling protocols for this compound. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety information extrapolated from data on structurally related compounds, including methylamine and various thiazole derivatives. The guide emphasizes a proactive approach to safety, detailing hazard identification, risk mitigation strategies, and emergency procedures. The information herein is intended to supplement, not replace, institutional safety protocols and regulatory requirements.
Introduction
This compound is a heterocyclic amine of interest in medicinal chemistry and drug discovery. The thiazole moiety is a key structural component in numerous pharmaceuticals, valued for its wide range of biological activities.[1] As with any novel or specialized chemical compound, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a detailed framework for the safe handling, storage, and disposal of this compound, drawing upon established safety data for analogous structures.
Chemical and Physical Properties
While specific experimental data for this compound is not widely available, its properties can be inferred from its constituent parts: a substituted thiazole ring and a secondary methylamine group.
| Property | Predicted Value/Information | Source/Rationale |
| Molecular Formula | C7H12N2S | - |
| Molecular Weight | 156.25 g/mol | - |
| Appearance | Likely a liquid or low-melting solid | Based on similar small molecule amines |
| Boiling Point | Not determined; expected to be elevated due to the amine and thiazole groups. | - |
| Solubility | Likely soluble in organic solvents. | General property of similar organic compounds. |
| pKa (Strongest Basic) | ~2.84 (Predicted for 4-methyl-5-vinylthiazole) | [2] |
Hazard Identification and Risk Assessment
A comprehensive risk assessment is crucial before handling this compound. The primary hazards are anticipated to stem from the properties of the methylamine functional group and the thiazole core.
Flammability
The presence of the methylamine group suggests that the compound may be flammable. Methylamine solutions are classified as highly flammable.[3] Vapors may form explosive mixtures with air and can be ignited by heat, sparks, or open flames.
-
Causality : The flammability is due to the presence of volatile and combustible organic components. The risk is heightened if the compound is heated or if its vapors are allowed to accumulate.
Toxicity and Corrosivity
-
Acute Toxicity (Inhalation) : Methylamine is toxic if inhaled.[3] Inhalation can cause respiratory irritation and may be corrosive to the respiratory tract. It is reasonable to assume that this compound will exhibit similar properties.
-
Acute Toxicity (Oral) : Harmful if swallowed.
-
Skin and Eye Corrosion : Methylamine causes severe skin burns and eye damage.[3] Contact can lead to serious injury, including blindness. Thiazole derivatives can also cause skin and eye irritation.[4]
-
Causality : The basicity of the amine group is the primary driver of its corrosive nature. It can cause chemical burns upon contact with skin and mucous membranes. The small molecular size may also facilitate skin absorption.
Reactivity
-
Chemical Stability : The compound is likely stable under standard ambient conditions. However, it should be kept away from strong oxidizing agents and strong bases.[5]
-
Conditions to Avoid : High temperatures, sparks, and open flames should be avoided due to flammability risks.
Safe Handling Protocols
A multi-layered approach to safety, incorporating engineering controls, personal protective equipment, and stringent work practices, is essential.
Engineering Controls
-
Ventilation : All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4] This is critical to prevent the inhalation of potentially toxic and corrosive vapors.
-
Explosion-Proof Equipment : Use explosion-proof electrical, ventilating, and lighting equipment to mitigate ignition risks.
-
Static Discharge Prevention : Take precautionary measures against static discharge. Ground and bond containers and receiving equipment.[6] Use non-sparking tools.[7]
-
Eyewash Stations and Safety Showers : Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]
Personal Protective Equipment (PPE)
-
Eye and Face Protection : Wear chemical safety goggles that meet European standard EN 166 or equivalent.[8] A face shield may be necessary for splash protection.
-
Hand Protection : Wear impervious gloves, such as nitrile or neoprene. Gloves must be inspected before use and changed immediately if contaminated.[3][7]
-
Skin and Body Protection : Wear a flame-retardant, antistatic protective lab coat. Long-sleeved clothing is mandatory.[8]
-
Respiratory Protection : If working outside of a fume hood or if vapors/aerosols are generated, a respirator with an appropriate cartridge for organic vapors and amines should be used.
Work Practices
-
Avoid Contact : Avoid all personal contact, including inhalation.[9] Do not breathe vapors or mists.
-
Hygiene : Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the laboratory.
-
Container Handling : Keep containers tightly closed when not in use.
-
Spill Prevention : Handle the compound over a secondary containment tray to minimize the impact of spills.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Showing Compound 4-Methyl-5-vinylthiazole (FDB008542) - FooDB [foodb.ca]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.se [fishersci.se]
- 9. static.cymitquimica.com [static.cymitquimica.com]
Methodological & Application
In Vitro Assay Protocols for N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine: A Guide to Characterizing a Novel Thiazole Derivative at the Histamine H3 Receptor
Introduction: The Scientific Rationale for Investigating the Histamine H3 Receptor
The compound N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine belongs to the thiazole class of heterocyclic compounds, a scaffold known for its diverse pharmacological activities. While the specific biological target of this molecule is not definitively established in publicly available literature, its structural motifs suggest a plausible interaction with G protein-coupled receptors (GPCRs). Notably, the thiazole ring is a key feature in many ligands targeting the histamine H3 receptor (H3R).
The histamine H3 receptor, a Gi/o-coupled GPCR, is predominantly expressed in the central nervous system where it acts as a presynaptic autoreceptor, modulating the release of histamine and other neurotransmitters like acetylcholine and dopamine.[1] This role makes H3R antagonists and inverse agonists promising therapeutic candidates for neurological conditions such as narcolepsy, Alzheimer's disease, and attention-deficit hyperactivity disorder (ADHD).[1][2]
Given the structural relationship of this compound to known H3R ligands, this guide provides detailed in vitro protocols to characterize its potential activity at the human histamine H3 receptor. These assays are designed to determine the compound's binding affinity and functional effects as either an antagonist or an inverse agonist.
Experimental Workflow for Compound Characterization
The following diagram outlines the logical flow for characterizing the interaction of a novel compound, such as this compound, with the histamine H3 receptor.
Caption: Workflow for in vitro characterization of a test compound at the H3 receptor.
Histamine H3 Receptor Signaling Pathway
Activation of the H3 receptor by an agonist initiates a signaling cascade through the inhibitory G protein, Gαi/o. This primarily leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[1] Understanding this pathway is crucial for designing and interpreting functional assays.
Caption: Simplified Gi/o-coupled signaling pathway of the Histamine H3 Receptor.
Detailed Application Notes and Protocols
Radioligand Binding Assay: Determining Binding Affinity (Ki)
This assay quantifies the affinity of the test compound for the human H3 receptor by measuring its ability to compete with a known radiolabeled ligand.
Principle: A fixed concentration of a high-affinity H3R radioligand (e.g., [³H]-N-α-Methylhistamine) is incubated with cell membranes expressing the H3R. The test compound is added in increasing concentrations, and its ability to displace the radioligand is measured. The concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the equilibrium dissociation constant (Ki).
Materials:
-
Cell Membranes: Membranes from CHO-K1 or HEK293 cells stably expressing the human histamine H3 receptor.[3][4]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[3]
-
Non-specific Binding Control: Histamine (100 µM).[5]
-
Test Compound: this compound, prepared in a suitable solvent (e.g., DMSO) and serially diluted.
-
Scintillation Cocktail and Microplate Scintillation Counter .
Protocol:
-
Membrane Preparation: Thaw the frozen cell membranes on ice. Dilute the membranes in ice-cold Assay Buffer to a final concentration of 15 µg of protein per well.[3]
-
Assay Plate Setup: In a 96-well plate, add the following in a total volume of 550 µL per well[3]:
-
Total Binding: 500 µL of diluted membranes + 25 µL Assay Buffer + 25 µL [³H]NAMH.
-
Non-specific Binding: 500 µL of diluted membranes + 25 µL Histamine (100 µM) + 25 µL [³H]NAMH.
-
Competition Binding: 500 µL of diluted membranes + 25 µL of serially diluted test compound + 25 µL [³H]NAMH (final concentration of ~2 nM).[5]
-
-
Incubation: Incubate the plate for 2 hours at 25°C.[5]
-
Filtration: Rapidly filter the contents of each well through the GF/C filter plate using a cell harvester. Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
Data Analysis:
-
Calculate specific binding: Total Binding (cpm) - Non-specific Binding (cpm).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
| Parameter | Typical Value/Range | Reference |
| Cell Line | CHO-K1 or HEK293 with stable hH3R expression | [4] |
| Radioligand | [³H]-N-α-Methylhistamine | [3] |
| Radioligand Conc. | ~2 nM | [5] |
| Membrane Protein | 15 µ g/well | [3] |
| Incubation Time | 2 hours | [5] |
| Incubation Temp. | 25°C | [5] |
Functional Assay: cAMP Accumulation Assay
This assay determines the functional activity of the test compound as an antagonist or inverse agonist by measuring its effect on cAMP levels.
Principle: The H3 receptor is Gi-coupled, so its activation inhibits adenylyl cyclase and reduces cAMP levels. To measure this inhibition, adenylyl cyclase is first stimulated with forskolin. Agonists of H3R will decrease this forskolin-stimulated cAMP production. An antagonist will block the effect of an agonist, while an inverse agonist will increase cAMP levels in the absence of an agonist by inhibiting the receptor's constitutive activity.[6]
Materials:
-
Cell Line: CHO-K1 cells stably expressing the human H3 receptor.[3]
-
Assay Medium: HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.[3]
-
Stimulant: Forskolin (to activate adenylyl cyclase).
-
Reference Agonist: R-α-Methylhistamine.[3]
-
Test Compound: this compound.
-
cAMP Detection Kit: e.g., LANCE® cAMP kit or AlphaScreen cAMP assay kit.[3][7]
Protocol (Antagonist Mode):
-
Cell Preparation: Culture cells to ~80% confluency. Harvest and resuspend the cells in Assay Medium to a density of 5,000 cells per well.[3]
-
Compound Plating: In a 384-well plate, add serially diluted test compound.
-
Cell and Agonist Addition: Add the cell suspension to the wells. Then, add the reference agonist (R-α-Methylhistamine) at a concentration corresponding to its EC80 value.[3]
-
Forskolin Stimulation: Add forskolin (final concentration ~5 µM).[3]
-
Incubation: Incubate the plate for 30 minutes at room temperature.[3]
-
Detection: Stop the reaction and measure cAMP levels according to the detection kit manufacturer's instructions.
Data Analysis:
-
Plot the cAMP signal against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist's response.
-
To test for inverse agonism, perform the assay without the reference agonist. An increase in cAMP levels with increasing concentrations of the test compound would indicate inverse agonist activity.
| Parameter | Typical Value/Range | Reference |
| Cell Density | 1,000-10,000 cells/well | [3] |
| Agonist | R-α-Methylhistamine (at EC80) | [3] |
| Stimulant | Forskolin (~5 µM) | [3] |
| PDE Inhibitor | IBMX (0.5 mM) | [3] |
| Incubation Time | 30 minutes | [3] |
| Incubation Temp. | Room Temperature | [3] |
Functional Assay: [³⁵S]GTPγS Binding Assay
This is a proximal functional assay that measures the direct activation of G proteins following receptor stimulation.
Principle: Upon receptor activation by an agonist, the Gα subunit releases GDP and binds GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on activated Gα subunits.[8][9] An antagonist will block agonist-stimulated [³⁵S]GTPγS binding, while an inverse agonist will decrease the basal level of binding that occurs due to the receptor's constitutive activity. This assay is particularly well-suited for Gi/o-coupled receptors.[8]
Materials:
-
Cell Membranes: From cells expressing the human H3 receptor (5 µ g/well ).[3]
-
Radioligand: [³⁵S]GTPγS.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, pH 7.4.[3][10]
-
GDP: To ensure binding is from a de novo activated state.
-
Reference Agonist: R-α-Methylhistamine.
-
Test Compound: this compound.
-
Detection System: Scintillation Proximity Assay (SPA) beads or filtration method.[3][9]
Protocol (SPA format):
-
Membrane-GDP Pre-incubation: In a tube, mix the diluted membranes with GDP (final concentration ~10 µM) and incubate on ice for at least 15 minutes.[3]
-
Assay Plate Setup: To a 96-well plate, add the Assay Buffer, serially diluted test compound, and the reference agonist (if in antagonist mode).
-
Reaction Initiation: Add the pre-incubated membrane/GDP mixture to the wells.
-
Radioligand and Bead Addition: Add a mixture of [³⁵S]GTPγS and SPA beads to each well to start the reaction.
-
Incubation: Incubate the plate for 60 minutes at 30°C with gentle shaking.
-
Quantification: Centrifuge the plate and measure the radioactivity using a microplate scintillation counter. No washing step is required in the SPA format.[9]
Data Analysis:
-
Plot the scintillation counts against the log concentration of the test compound.
-
Determine the IC50 (for antagonists) or EC50 (for inverse agonists) from the dose-response curve.
| Parameter | Typical Value/Range | Reference |
| Membrane Protein | 5 µ g/well | [3] |
| GDP Concentration | 10-100 µM | [3] |
| [³⁵S]GTPγS Conc. | ~0.1-0.5 nM | [3] |
| Incubation Time | 60 minutes | - |
| Incubation Temp. | 30°C | - |
Conclusion and Forward Outlook
The protocols detailed in this guide provide a robust framework for the initial in vitro characterization of this compound, or any novel small molecule with a similar scaffold, at the human histamine H3 receptor. By systematically determining the compound's binding affinity and functional effects on downstream signaling, researchers can build a comprehensive pharmacological profile. Positive results from these assays, indicating potent and selective H3R antagonism or inverse agonism, would warrant further investigation into its therapeutic potential for a range of neurological disorders.
References
-
Assay Guidance Manual. (2012). GTPγS Binding Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]
-
Vasavda, C., et al. (2017). Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. Journal of Visualized Experiments, (124), 55561. Available at: [Link]
-
Creative Bioarray. (n.d.). GTPγS Binding Assay. Creative Bioarray Services. Available at: [Link]
-
Wilson, S., et al. (2003). Generation of cell lines for drug discovery through random activation of gene expression: application to the human histamine H3 receptor. Journal of Pharmacological and Toxicological Methods, 48(1), 1-10. Available at: [Link]
-
Assay Guidance Manual. (2012). GTPγS Binding Assays. PubMed. Available at: [Link]
-
Harrison, C., & Traynor, J. R. (2003). The [35S]GTPγS binding assay: Approaches and applications in pharmacology. Life Sciences, 74(4), 489-508. Available at: [Link]
- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Characterization of Histamine H3 Receptor Antagonists. BenchChem.
-
Riddy, D. M., et al. (2020). Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. ACS Sensors, 5(6), 1748–1757. Available at: [Link]
-
Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. Creative Biolabs. Available at: [Link]
-
Riddy, D. M., et al. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. Available at: [Link]
-
Morisset, S., et al. (2000). Antagonist affinity measurements at the Gi-coupled human histamine H3 receptor expressed in CHO cells. British Journal of Pharmacology, 130(1), 116-124. Available at: [Link]
-
Bordi, F., et al. (1992). Synthesis and binding assays of H3-receptor ligands. Il Farmaco, 47(11), 1343-1365. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Generation of cell lines for drug discovery through random activation of gene expression: application to the human histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antagonist affinity measurements at the Gi-coupled human histamine H3 receptor expressed in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Developing Cell-Based Assays for Thiazole Compounds
Introduction: The Significance of Thiazole Scaffolds and the Necessity for Robust Cell-Based Assays
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2][3] This "privileged scaffold" is present in a multitude of natural products and synthetic compounds, demonstrating a vast array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3][4][5] Clinically approved drugs such as the kinase inhibitor Dasatinib and the antibiotic Sulfathiazole underscore the therapeutic importance of this versatile moiety.[2][6][7] The biological activity of thiazole-containing compounds often stems from their ability to interact with a wide range of protein targets, including enzymes like kinases and polymerases, as well as structural proteins such as tubulin.[2][6][7][8]
Given the broad therapeutic potential of thiazole derivatives, the ability to accurately and efficiently assess their biological effects in a cellular context is paramount for drug discovery and development. Cell-based assays provide a more physiologically relevant environment compared to biochemical assays, offering insights into crucial parameters like cell permeability, metabolic stability, and on-target activity within an intact biological system.[9][10][11] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and validate a cascade of cell-based assays tailored for the characterization of novel thiazole compounds. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system, grounded in scientific integrity.
The Assay Cascade: A Strategic Approach to Characterizing Thiazole Compounds
A tiered or cascaded approach to assay development is essential for the efficient evaluation of a library of thiazole compounds. This strategy allows for the rapid initial screening of many compounds to identify "hits," followed by more complex and targeted assays to validate and characterize the most promising candidates. This progression conserves resources and provides a deeper understanding of a compound's mechanism of action.
Figure 1: A tiered assay cascade for the systematic evaluation of thiazole compounds.
Part 1: Foundational Cytotoxicity and Viability Assays
The initial step in evaluating any new compound is to determine its effect on cell viability and proliferation. This provides a fundamental understanding of the compound's general toxicity and helps to establish a concentration range for subsequent, more specific assays.
The MTT Assay: A Measure of Metabolic Activity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that assesses cell metabolic activity.[12] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13] The amount of formazan produced is directly proportional to the number of metabolically active cells.[12]
Protocol: MTT Assay for General Cytotoxicity Screening
Materials:
-
Cells of interest (e.g., a relevant cancer cell line for oncology-focused thiazoles)
-
Complete cell culture medium
-
Thiazole compound stock solutions (in DMSO)
-
MTT reagent (5 mg/mL in sterile PBS)[12]
-
Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)[14]
-
Phosphate-Buffered Saline (PBS)
-
96-well clear flat-bottom microplates
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[12]
-
-
Compound Treatment:
-
Prepare serial dilutions of the thiazole compounds in complete medium. The final DMSO concentration should be kept constant and low (typically ≤ 0.5%) across all wells.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Absorbance Measurement:
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. For compounds that show significant cytotoxicity, a dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC50).
| Parameter | Example Value | Rationale |
| Cell Seeding Density | 8,000 cells/well | Ensures cells are in the exponential growth phase during the assay. |
| Compound Incubation | 48 hours | A common time point to observe significant effects on cell proliferation. |
| MTT Incubation | 3 hours | Sufficient time for formazan crystal formation in most cell lines. |
| Final DMSO Conc. | 0.2% | Minimizes solvent-induced cytotoxicity. |
Lactate Dehydrogenase (LDH) Assay: A Measure of Membrane Integrity
Principle: The LDH assay is a cytotoxicity assay that quantifies the release of lactate dehydrogenase, a cytosolic enzyme, from cells with damaged plasma membranes.[16] The released LDH catalyzes the conversion of a substrate to a colored product, which can be measured spectrophotometrically. This assay is a good orthogonal method to the MTT assay as it directly measures cell death rather than metabolic activity.[17]
Part 2: Target Engagement Assays
Once a thiazole compound has been confirmed as a cytotoxic "hit," the next critical step is to determine if it directly interacts with its intended intracellular target. Target engagement assays provide this crucial evidence, linking the compound's chemical structure to a biological outcome.[18]
Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA is a powerful biophysical method for assessing target engagement in a cellular environment.[19] It is based on the principle of ligand-induced thermal stabilization.[19] When a compound binds to its target protein, it often increases the protein's thermal stability, causing it to denature and aggregate at a higher temperature.[19][20] This change in the protein's melting temperature (Tm) can be quantified.[20]
Workflow: CETSA for Thiazole Compound Target Engagement
Figure 3: The principle of a reporter gene assay to measure the effect of a thiazole compound on a specific signaling pathway.
Conclusion: An Integrated Approach to Thiazole Compound Characterization
The development of cell-based assays for thiazole compounds requires a thoughtful and systematic approach. By employing a cascade of assays, from broad cytotoxicity screens to specific target engagement and functional readouts, researchers can build a comprehensive profile of their compounds. The protocols and principles outlined in this guide provide a robust framework for these investigations. The key to success lies not just in the meticulous execution of these protocols, but also in the critical interpretation of the data they generate, ultimately leading to the identification and development of novel and effective thiazole-based therapeutics.
References
-
Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells. Bio-protocol. Available at: [Link]
-
A Practical Guide to Target Engagement Assays. Selvita. Available at: [Link]
-
Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells. PMC - NIH. Available at: [Link]
-
Target Engagement Assays. DiscoverX. Available at: [Link]
-
Dual Luciferase Reporter Assay Protocol. GenScript. Available at: [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]
-
Luciferase Assay protocol. Emory University. Available at: [Link]
-
Bioluminescence resonance energy transfer (BRET) for the real-time detection of protein-protein interactions. Springer Nature Experiments. Available at: [Link]
-
Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. Available at: [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]
-
A review for cell-based screening methods in drug discovery. PMC - NIH. Available at: [Link]
-
Target Engagement Assays in Early Drug Discovery. PubMed. Available at: [Link]
-
A review on thiazole based compounds & it's pharmacological activities. LinkedIn. Available at: [Link]
-
Luciferase reporter assay. Bio-protocol. Available at: [Link]
-
Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Visikol. Available at: [Link]
-
Thiazole in the targeted anticancer drug discovery. PubMed. Available at: [Link]
-
Target Engagement Assay Services. Concept Life Sciences. Available at: [Link]
-
InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube. Available at: [Link]
-
Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed. Available at: [Link]
-
Thiazole-containing compounds as therapeutic targets for cancer therapy. PubMed. Available at: [Link]
-
Thiazole-containing compounds as therapeutic targets for cancer therapy. ResearchGate. Available at: [Link]
-
ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT. PMC - NIH. Available at: [Link]
-
Cell-based Assays for Drug Discovery. Reaction Biology. Available at: [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]
-
Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. PMC - NIH. Available at: [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]
-
Small-molecule Profiling. Broad Institute. Available at: [Link]
-
Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. PubMed Central. Available at: [Link]
-
Thiazole: A privileged scaffold in drug discovery. ResearchGate. Available at: [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]
-
A general Bioluminescence Resonance Energy Transfer (BRET) protocol to measure and analyze protein interactions in mammalian cells. bioRxiv. Available at: [Link]
-
Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells. Frontiers. Available at: [Link]
-
Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. baseclick GmbH. Available at: [Link]
-
Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]
-
CETSA. CETSA. Available at: [Link]
Sources
- 1. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 2. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 10. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. clyte.tech [clyte.tech]
- 13. atcc.org [atcc.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 18. selvita.com [selvita.com]
- 19. CETSA [cetsa.org]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols: A Comprehensive Guide to the Experimental Design for Testing Anticonvulsant Properties of Thiazole Derivatives
Audience: Researchers, scientists, and drug development professionals in the fields of neurology, medicinal chemistry, and pharmacology.
Introduction: Epilepsy is a chronic and often debilitating neurological disorder affecting over 50 million people worldwide.[1][2] Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients are pharmacoresistant, highlighting an urgent need for novel therapeutic agents with improved efficacy and fewer side effects.[1][3] Thiazole derivatives have emerged as a highly promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including significant anticonvulsant potential.[4][5]
The anticonvulsant action of many thiazole-containing compounds is thought to be mediated through various mechanisms, including the modulation of GABAergic neurotransmission and the blockade of voltage-gated sodium channels.[6][7] This application note provides a comprehensive, field-proven experimental workflow for the preclinical evaluation of thiazole derivatives, guiding researchers from initial high-throughput in vivo screening to detailed mechanistic in vitro studies. The described protocols are designed to establish a robust profile of a compound's efficacy, neurotoxicity, and potential mechanism of action.
A Tiered Strategy for Anticonvulsant Drug Discovery
A logical, multi-tiered approach is essential for the efficient and effective screening of novel anticonvulsant candidates. This strategy prioritizes the use of validated, high-throughput in vivo models for initial screening, followed by more resource-intensive secondary and mechanistic studies for the most promising compounds. This ensures that only candidates with significant activity and a favorable preliminary safety profile advance through the development pipeline.
Figure 1: A tiered experimental workflow for screening thiazole derivatives.
Part 1: Primary In Vivo Screening & Neurotoxicity Assessment
The initial phase of testing utilizes two broadly accepted and clinically validated rodent seizure models: the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) test.[8] These models represent the primary screen for identifying compounds effective against generalized tonic-clonic and absence seizures, respectively.[9] Concurrently, a neurotoxicity assessment is crucial to establish a therapeutic window.
Maximal Electroshock (MES) Seizure Model
Causality & Rationale: The MES test is a model for generalized tonic-clonic seizures.[10] It identifies compounds that prevent the spread of seizure discharge through neural tissue.[11] Efficacy in this model often suggests activity against voltage-gated sodium channels, a primary target for many established AEDs like phenytoin and carbamazepine.
Experimental Protocol: MES Test in Mice
-
Animal Selection: Use adult male ICR or CF-1 mice (20-25 g).[12] Group animals (n=8-10 per group) for vehicle control, positive control (e.g., Phenytoin, 20 mg/kg), and various doses of the thiazole derivative.
-
Compound Administration: Administer the test compound (e.g., suspended in 0.5% methylcellulose) and controls via intraperitoneal (i.p.) or oral (p.o.) route. The test is performed at the time of peak effect (TPE), typically determined in pilot studies (e.g., 30-60 minutes post-i.p. administration).[10]
-
Anesthesia & Electrode Placement: Apply a drop of local anesthetic (e.g., 0.5% tetracaine) to the corneas of the mice to minimize discomfort.[10] Place corneal electrodes wetted with saline onto the eyes.
-
Electrical Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) using an electroconvulsiometer.[10][12]
-
Observation & Endpoint: Immediately after stimulation, observe the animal for the characteristic seizure pattern: tonic flexion followed by tonic extension of the hindlimbs. The primary endpoint is the abolition of the tonic hindlimb extension phase .[10] An animal is considered protected if this phase is absent.
-
Data Analysis: Record the number of protected animals in each group. Calculate the median effective dose (ED₅₀), the dose that protects 50% of the animals, using probit analysis.
Pentylenetetrazol (PTZ)-Induced Seizure Model
Causality & Rationale: The PTZ model is used to identify compounds effective against generalized seizures of the myoclonic and absence (petit mal) type.[9] PTZ is a non-competitive antagonist of the GABA-A receptor complex, and its action reduces inhibitory neurotransmission.[13][14] Efficacy in this model suggests that a compound may act by enhancing GABAergic tone, for example, by acting on GABA-A receptors or inhibiting GABA-transaminase.
Experimental Protocol: Subcutaneous PTZ (scPTZ) Test in Mice
-
Animal & Dosing Groups: Use animal and dosing groups as described for the MES test. The positive control is typically ethosuximide or diazepam.
-
Compound Administration: Administer test compounds and controls at the predetermined TPE before the PTZ challenge.
-
PTZ Challenge: Administer a subcutaneous injection of PTZ at a dose calculated to induce clonic seizures in >95% of control animals (CD₉₅), typically 85 mg/kg for mice.
-
Observation & Scoring: Observe the animals individually for 30 minutes post-PTZ injection. The endpoint is the presence or absence of a clonic seizure, characterized by clonus of the limbs, lasting for at least 5 seconds. Alternatively, a seizure severity scale (e.g., a modified Racine scale) can be used for more detailed characterization.[15]
-
Data Analysis: An animal is considered protected if it does not exhibit the clonic seizure endpoint. Calculate the ED₅₀ using probit analysis.
Rotarod Test for Neurotoxicity
Causality & Rationale: It is critical to determine if the anticonvulsant effects are independent of general motor impairment or sedation. The rotarod test is the standard method for assessing such neurotoxic side effects.[3][6]
Experimental Protocol: Rotarod Test
-
Animal Training: The day before the test, train mice to remain on a rotating rod (e.g., 3 cm diameter, 5-10 rpm) for a set duration (e.g., 1-2 minutes). Only mice that successfully complete the training are used.
-
Compound Administration: Administer the vehicle, positive control, and various doses of the test compound to groups of trained mice (n=8-10).
-
Testing: At the TPE, place each mouse on the rotating rod. The time the animal remains on the rod is recorded, up to a cutoff time (e.g., 120 seconds). A fall from the rod is considered an endpoint indicating motor impairment.
-
Data Analysis: The median toxic dose (TD₅₀), the dose at which 50% of the animals fail the test, is calculated via probit analysis. The Protective Index (PI) is then calculated as PI = TD₅₀ / ED₅₀ . A higher PI value indicates a wider margin between the therapeutic effect and toxicity, which is a highly desirable characteristic for a new AED candidate.
Data Presentation: Summary of Primary Screening
| Parameter | MES Test | scPTZ Test | Rotarod Test |
| Seizure Type Modeled | Generalized Tonic-Clonic | Absence, Myoclonic | N/A (Toxicity) |
| Standard Drug | Phenytoin | Ethosuximide | N/A |
| Endpoint | Abolition of hindlimb tonic extension | Absence of clonic seizure | Inability to remain on rod |
| Calculated Value | ED₅₀ (mg/kg) | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) |
| Derived Value | Protective Index (PI) = TD₅₀ / ED₅₀ | Protective Index (PI) = TD₅₀ / ED₅₀ | N/A |
Part 2: In Vitro Mechanistic Studies
Compounds that demonstrate potent activity (low ED₅₀) and a favorable safety profile (high PI) in the primary in vivo screens should be advanced to in vitro studies to elucidate their molecular mechanism of action.[16][17]
Whole-Cell Patch-Clamp Electrophysiology
Causality & Rationale: This powerful technique allows for the direct measurement of a compound's effect on ion channel function in individual neurons.[18] If a thiazole derivative was active in the MES test, patch-clamp can confirm if it modulates voltage-gated sodium channels. If it was active in the PTZ test, its effects on GABA-A receptor-mediated currents can be investigated.
Protocol Outline: Voltage-Gated Sodium Channel Modulation
-
Cell Preparation: Use primary cultured neurons (e.g., hippocampal or cortical) or acute brain slices.
-
Recording: Establish a whole-cell voltage-clamp recording. Hold the neuron at a negative potential (e.g., -80 mV).
-
Stimulation: Apply depolarizing voltage steps to elicit sodium currents.
-
Compound Application: After establishing a stable baseline recording, perfuse the thiazole derivative onto the cell at various concentrations.
-
Data Analysis: Measure the peak amplitude of the sodium current before and after drug application. A reduction in current amplitude indicates a blocking effect. Analyze effects on channel kinetics (e.g., inactivation) to further characterize the mechanism.
Figure 2: Hypothesized mechanism of a thiazole derivative enhancing GABA-A receptor function.
Receptor Binding Assays
Causality & Rationale: To determine if a compound interacts directly with a specific receptor target, competitive binding assays are employed. For a compound active in the PTZ screen, a binding assay can determine if it binds to the GABA-A receptor, and specifically to sites like the benzodiazepine binding site.
Protocol Outline: GABA-A Receptor Binding
-
Membrane Preparation: Prepare synaptic membrane fractions from rodent brain tissue.
-
Assay: Incubate the membranes with a radiolabeled ligand known to bind to the target site (e.g., [³H]flunitrazepam for the benzodiazepine site) in the presence of varying concentrations of the test thiazole derivative.
-
Detection: Separate bound from unbound radioligand and quantify the radioactivity.
-
Data Analysis: A reduction in radioligand binding in the presence of the test compound indicates competition for the same binding site. Calculate the inhibition constant (Ki) to quantify the compound's binding affinity.
Conclusion
The systematic experimental design detailed in this guide provides a robust framework for the preclinical evaluation of novel thiazole derivatives as potential anticonvulsant agents. By progressing from broad in vivo screening in the MES and PTZ models to specific in vitro mechanistic studies, researchers can efficiently identify promising lead candidates. A thorough assessment of both efficacy (ED₅₀) and neurotoxicity (TD₅₀) to determine the Protective Index is a critical step in prioritizing compounds with a high potential for clinical success. This integrated approach ensures a comprehensive understanding of a compound's pharmacological profile, paving the way for the development of the next generation of antiepileptic therapies.
References
- Shafieq, S., Ali, S. S., Sharma, N., & Sethi, V. A. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. Vertex AI Search.
- MDPI. (n.d.). Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. MDPI.
- Shimada, T., et al. (2018). Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. JoVE (Journal of Visualized Experiments).
- JoVE. (2018). PTZ-Induced Epilepsy Model in Mice. JoVE (Journal of Visualized Experiments).
- Stafstrom, C. E. (n.d.). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. PubMed Central.
- BenchChem. (n.d.). A Comparative Analysis of Pentylenetetrazol (PTZ)-Induced Seizure Models: Rats vs. Mice. BenchChem.
- Sarafroz, M., et al. (2022). 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. PMC - NIH.
- Various Authors. (2021). The Screening models for antiepileptic drugs: A Review. International Journal of Pharmaceutical Sciences and Drug Research.
- Kaminskyy, D., et al. (n.d.). Thiazole-Bearing 4-Thiazolidinones as New Anticonvulsant Agents. MDPI.
- Löscher, W. (n.d.). In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy. PubMed.
- Dhir, A. (2012). Pentylenetetrazol (PTZ) kindling model of epilepsy. Current Protocols in Neuroscience.
- NIH PANAChE Database. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). National Institutes of Health.
- Pharmacology Discovery Services. (n.d.). Seizure, Maximal Electroshock, Mouse. Pharmacology Discovery Services.
- Löscher, W. (n.d.). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. SciSpace.
- Phalak, C., & Sadar, S. (2022). ANIMAL MODELS USED IN THE SCREENING OF ANTIEPILEPTIC DRUGS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Lynch, J. J., et al. (2024). In vitro human ion channel assays predictive of drug-induced seizure. Oxford Academic.
- Journal of Applied Zoology. (2023). In-vitro and in-vivo pharmacological screening models for antiepileptic drugs - an overview. jazindia.com.
- Shafieq, S., et al. (n.d.). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. Semantic Scholar.
- Gobis, K., et al. (n.d.). Synthesis and anticonvulsant activities of novel 2-(cyclopentylmethylene)hydrazinyl-1,3-thiazoles in mouse models of seizures. Taylor & Francis Online.
- Löscher, W., & Schmidt, D. (2023). Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. PMC.
- Kumar, A., et al. (2022). Design, In-Silico Studies, Synthesis, Characterization, and Anticonvulsant Activities of Novel Thiazolidin-4-One Substituted Thiazole Derivatives. ResearchGate.
- Chrościńska-Krawczyk, M., et al. (n.d.). Spectroscopic Evaluation of the Potential Neurotoxic Effects of a New Candidate for Anti-Seizure Medication—TP-315 during Chronic Administration (In Vivo). PubMed Central.
-
Jin, R., et al. (n.d.). Synthesis and Anticonvulsant Evaluation of some New 6-(Substituted-phenyl)thiazolo[3,2-b][1][19][20]triazole Derivatives in Mice. PMC - PubMed Central. Available at:
Sources
- 1. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Spectroscopic Evaluation of the Potential Neurotoxic Effects of a New Candidate for Anti-Seizure Medication—TP-315 during Chronic Administration (In Vivo) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Anticonvulsant Evaluation of some New 6-(Substituted-phenyl)thiazolo[3,2-b][1,2,4]triazole Derivatives in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 11. scispace.com [scispace.com]
- 12. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
- 18. academic.oup.com [academic.oup.com]
- 19. mdpi.com [mdpi.com]
- 20. PTZ-Induced Epilepsy Model in Mice - JoVE Journal [jove.com]
Application Notes and Protocols for Antimicrobial Activity Screening of N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine
Introduction: The Imperative for Novel Antimicrobial Agents and the Promise of Thiazole Derivatives
The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery and development of new chemical entities with potent antimicrobial activity.[1] The thiazole ring, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural backbone of numerous compounds with diverse biological activities, including antimicrobial properties.[2][3][4] Thiazole derivatives have demonstrated efficacy against a broad spectrum of pathogens, and their unique structural features offer opportunities for interaction with various microbial targets.[2][3] This document provides a comprehensive guide for the antimicrobial activity screening of a novel thiazole derivative, N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine , outlining the scientific rationale, detailed experimental protocols, and data interpretation based on internationally recognized standards.
Scientific Rationale: Why Screen this compound?
The selection of this compound for antimicrobial screening is predicated on the established antimicrobial potential of the thiazole scaffold. The presence of the thiazole ring, coupled with a methylamine side chain, suggests potential for interactions with bacterial cell membranes or intracellular targets. The hydrophobic and hydrophilic components of the molecule may facilitate its penetration through bacterial cell membranes, a key characteristic for efficacy against both Gram-positive and Gram-negative bacteria.[3] The screening process detailed herein is designed to rigorously evaluate the antimicrobial potential of this compound by determining its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC).
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram illustrates the overall workflow for the antimicrobial susceptibility testing of a novel compound.
Caption: A generalized workflow for antimicrobial susceptibility testing of a novel compound.
Detailed Protocols
Protocol 1: Preparation of this compound Stock Solution
Rationale: A high-concentration, sterile stock solution is essential for serial dilutions to determine the MIC. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving organic compounds for biological assays.
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Sterile pipette tips
Procedure:
-
Determine the desired stock concentration. A common starting stock concentration is 10 mg/mL.
-
Weigh the compound. Accurately weigh the required amount of this compound using a calibrated analytical balance in a sterile environment (e.g., a laminar flow hood).
-
Dissolve in DMSO. Add the appropriate volume of sterile DMSO to the weighed compound to achieve the desired stock concentration. For example, for a 10 mg/mL stock, dissolve 10 mg of the compound in 1 mL of DMSO.
-
Ensure complete dissolution. Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used if necessary, but observe for any signs of precipitation upon cooling.
-
Sterilization. The stock solution is typically considered sterile due to the use of sterile components and aseptic technique. If there are concerns about sterility, the solution can be filtered through a 0.22 µm sterile syringe filter compatible with DMSO.
-
Storage. Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
Rationale: The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[2][5] This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1][2][5]
Materials:
-
Sterile 96-well microtiter plates (U-bottom or flat-bottom)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB), sterile
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
This compound stock solution
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (sterile CAMHB)
-
Growth control (CAMHB with bacterial inoculum)
-
Solvent control (CAMHB with the highest concentration of DMSO used)
-
Multichannel pipette
-
Incubator (35 ± 2°C)
Procedure:
-
Prepare the microtiter plate. Add 50 µL of sterile CAMHB to wells 2 through 12 of each row to be used.
-
Prepare serial dilutions of the test compound.
-
Add 100 µL of the this compound stock solution (appropriately diluted from the main stock to a starting concentration for the assay, e.g., 128 µg/mL) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Well 11 will serve as the growth control, and well 12 as the sterility control.
-
-
Prepare controls.
-
Positive Control: Prepare a serial dilution of a standard antibiotic in a separate row following the same procedure.
-
Growth Control (Well 11): Add 50 µL of CAMHB.
-
Sterility Control (Well 12): Add 100 µL of CAMHB.
-
Solvent Control: In a separate well, add 50 µL of CAMHB and 50 µL of the highest concentration of DMSO used in the assay.
-
-
Inoculate the plate. Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in sterile saline. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add 50 µL of this standardized inoculum to wells 1 through 11. Do not add inoculum to the sterility control well (well 12).
-
Incubation. Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Read the results. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism. This can be assessed visually or by using a microplate reader to measure optical density (OD).
Protocol 3: Minimum Bactericidal Concentration (MBC) Determination
Rationale: The MBC is the lowest concentration of an antimicrobial agent that kills a particular bacterium. This is a crucial parameter to determine whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
Materials:
-
MIC plate from the previous experiment
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Sterile pipette tips
-
Incubator (35 ± 2°C)
Procedure:
-
Select wells from the MIC plate. From the MIC plate, select the wells corresponding to the MIC, 2x MIC, and 4x MIC, as well as the growth control well.
-
Subculture onto MHA plates. From each selected well, take a 10 µL aliquot and spot it onto a labeled section of an MHA plate.
-
Incubation. Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
Determine the MBC. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives). This is practically determined as the lowest concentration with no visible colony growth on the MHA plate.
Data Presentation and Interpretation
The results of the MIC and MBC assays should be recorded in a clear and organized manner.
Table 1: Hypothetical MIC and MBC Data for this compound
| Test Organism | Compound | MIC (µg/mL) | MBC (µg/mL) | Interpretation |
| Staphylococcus aureus ATCC 29213 | This compound | 16 | 32 | Bactericidal |
| Escherichia coli ATCC 25922 | This compound | 64 | >128 | Bacteriostatic |
| Staphylococcus aureus ATCC 29213 | Ciprofloxacin (Positive Control) | 0.5 | 1 | Bactericidal |
| Escherichia coli ATCC 25922 | Ciprofloxacin (Positive Control) | 0.25 | 0.5 | Bactericidal |
Interpretation:
-
Bacteriostatic vs. Bactericidal Activity: A compound is generally considered bactericidal if the MBC is no more than four times the MIC. If the MBC is greater than four times the MIC, the compound is considered bacteriostatic.
-
Spectrum of Activity: The range of organisms against which the compound shows activity determines its spectrum (e.g., narrow-spectrum against Gram-positive bacteria only, or broad-spectrum against both Gram-positive and Gram-negative bacteria).
Potential Mechanisms of Action of Thiazole Derivatives
The antimicrobial activity of thiazole derivatives can be attributed to various mechanisms of action.
Sources
- 1. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 3. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 4. EUCAST: Guidance Documents [eucast.org]
- 5. nih.org.pk [nih.org.pk]
Application Notes and Protocols for Thiazole Compounds in Agricultural Research
For: Researchers, scientists, and drug development professionals in the agricultural sector.
Introduction: The Thiazole Scaffold - A Cornerstone of Modern Agrochemistry
The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a privileged scaffold in the development of modern agricultural chemicals.[1][2] Its unique electronic properties and versatile synthetic accessibility have led to the discovery and commercialization of a wide array of thiazole-containing compounds with potent biological activities.[3][4] These compounds have found critical applications as fungicides, herbicides, insecticides, and even as plant growth regulators, contributing significantly to global food security and sustainable agricultural practices.[5]
This guide provides an in-depth exploration of the application of thiazole compounds in agricultural research. It is designed to move beyond a simple recitation of facts, offering instead a senior scientist's perspective on the causality behind experimental choices and providing robust, self-validating protocols for the synthesis and evaluation of these vital agrochemicals.
Part 1: Thiazole-Based Fungicides - Combating Plant Pathogens
Thiazole and its derivatives have long been a focal point in the quest for effective fungicides.[1] Their mechanisms of action are diverse, often targeting essential biochemical pathways within fungal pathogens.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
A prominent class of thiazole-containing fungicides, belonging to the broader azole family, functions by inhibiting the enzyme cytochrome P450 demethylase.[6] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. By blocking this step, these fungicides disrupt membrane integrity, leading to altered permeability and ultimately, fungal cell death.[6]
Diagram 1: Mechanism of Action of Thiazole Fungicides
Caption: Inhibition of ergosterol biosynthesis by thiazole fungicides.
Application Protocol 1: In Vitro Antifungal Efficacy Screening (Poisoned Food Technique)
This protocol provides a robust method for determining the in vitro efficacy of novel thiazole compounds against a range of phytopathogenic fungi.
Principle: The "poisoned food technique" involves incorporating the test compound into a fungal growth medium at various concentrations. The growth of the target fungus on this "poisoned" medium is then compared to its growth on a non-amended control medium.[7]
Materials:
-
Pure cultures of target fungi (e.g., Fusarium oxysporum, Rhizoctonia solani)
-
Potato Dextrose Agar (PDA) medium
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Test thiazole compound
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the test thiazole compound in DMSO (e.g., 10 mg/mL).
-
Medium Preparation: Prepare PDA medium according to the manufacturer's instructions and autoclave. Allow the medium to cool to approximately 45-50°C.
-
Incorporation of Test Compound: Add the required volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100, 200 µg/mL). Ensure thorough mixing. A control set of plates should be prepared with an equivalent amount of DMSO without the test compound.
-
Plating: Pour approximately 20 mL of the amended and control PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: Using a sterile cork borer, cut 5 mm discs from the periphery of an actively growing culture of the target fungus. Place one disc, mycelial side down, in the center of each PDA plate.[7]
-
Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 25 ± 2°C) for a period sufficient for the control plates to show significant growth (typically 5-7 days).
-
Data Collection: Measure the radial growth (colony diameter) of the fungus in both control and treated plates.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:
-
Percent Inhibition (%) = [(C - T) / C] x 100
-
Where:
-
C = Average colony diameter in the control plates
-
T = Average colony diameter in the treated plates
-
-
-
Data Presentation:
| Compound ID | Concentration (µg/mL) | Mean Colony Diameter (mm) | Percent Inhibition (%) |
| Thiazole-A | 10 | 65 | 27.8 |
| 50 | 42 | 53.3 | |
| 100 | 18 | 80.0 | |
| 200 | 5 | 94.4 | |
| Control | 0 | 90 | 0 |
Part 2: Thiazole-Based Herbicides - Weed Management Solutions
The structural diversity of thiazole derivatives has also been exploited in the development of herbicides with various modes of action.[3]
Flufenacet: A Case Study in Herbicide Action
Flufenacet is an oxyacetanilide herbicide containing a thiadiazole ring, which is structurally related to thiazole.[8] It acts as a pre-emergence herbicide, primarily controlling annual grasses.[9]
Mechanism of Action: Flufenacet inhibits the synthesis of very long-chain fatty acids (VLCFAs).[8][10] VLCFAs are essential components of cuticular waxes and other cellular membranes. By disrupting their synthesis, Flufenacet interferes with cell division and growth in the meristematic tissues of susceptible weeds, ultimately preventing their emergence.[9][11]
Diagram 2: Flufenacet's Mode of Action
Caption: Inhibition of VLCFA synthesis by the thiazole-related herbicide Flufenacet.
Application Protocol 2: Whole-Plant Bioassay for Herbicide Screening
This protocol outlines a whole-plant bioassay for screening the pre- and post-emergence herbicidal activity of new thiazole compounds.[12]
Materials:
-
Seeds of a susceptible indicator plant species (e.g., ryegrass (Lolium spp.) for grasses, cress (Lepidium sativum) for broadleaf weeds)
-
Pots (e.g., 10 cm diameter) filled with a standard potting mix
-
Test thiazole compound
-
Solvent for stock solution (e.g., acetone)
-
Surfactant (for post-emergence application)
-
Laboratory sprayer with a calibrated nozzle
-
Greenhouse or controlled environment growth chamber
Procedure:
Pre-emergence Application:
-
Planting: Sow a known number of seeds (e.g., 20-30) of the indicator species at a uniform depth in the pots.
-
Herbicide Preparation: Prepare a series of dilutions of the test compound in a suitable solvent.
-
Application: Immediately after sowing, apply the herbicide solutions evenly to the soil surface using the laboratory sprayer. A control group should be sprayed with the solvent only.
-
Incubation: Place the pots in a greenhouse or growth chamber with optimal conditions for germination and growth.
-
Assessment: After a set period (e.g., 14-21 days), assess the number of emerged seedlings and their overall vigor (e.g., height, biomass) compared to the control.
Post-emergence Application:
-
Planting and Growth: Sow seeds as described above and allow the seedlings to grow to a specific stage (e.g., 2-3 leaf stage).
-
Herbicide Preparation: Prepare herbicide dilutions as above, adding a surfactant according to the manufacturer's recommendation.
-
Application: Spray the herbicide solutions onto the foliage of the seedlings until runoff.
-
Incubation: Return the pots to the greenhouse or growth chamber.
-
Assessment: After a set period (e.g., 7-14 days), assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) and calculate the percentage of mortality or growth inhibition relative to the control.
Data Presentation:
| Compound ID | Application | Rate (g a.i./ha) | Emergence (%) | Growth Inhibition (%) |
| Thiazole-B | Pre-emergence | 100 | 45 | 75 |
| 250 | 10 | 95 | ||
| Thiazole-B | Post-emergence | 100 | N/A | 60 |
| 250 | N/A | 88 | ||
| Control | - | 0 | 98 | 0 |
Part 3: Thiazole-Based Insecticides - Protecting Crops from Pests
The thiazole moiety is a key structural feature in some of the most successful classes of modern insecticides, notably the neonicotinoids.[5]
Thiamethoxam: A Systemic Insecticide
Thiamethoxam is a second-generation neonicotinoid insecticide that contains a thiazole ring.[13][14] It is a broad-spectrum, systemic insecticide effective against a wide range of sucking and chewing insects.[15]
Mechanism of Action: Thiamethoxam acts as an agonist of the nicotinic acetylcholine receptor (nAChR) in the central nervous system of insects.[13][14][16] It binds to these receptors, causing continuous nerve stimulation, which leads to paralysis and eventual death of the insect.[14][16] The selective toxicity of thiamethoxam towards insects over mammals is due to the higher sensitivity of insect nAChRs.[14]
Diagram 3: Thiamethoxam's Insecticidal Mechanism
Caption: Thiamethoxam's agonistic action on insect nicotinic acetylcholine receptors.
Application Protocol 3: Insecticidal Bioassay (Adult Vial Test)
This protocol describes a standardized method for assessing the contact toxicity of new thiazole compounds to adult insects.[3][14]
Materials:
-
Test insects (e.g., adult aphids, whiteflies)
-
Glass scintillation vials (20 mL)
-
Test thiazole compound
-
Acetone (analytical grade)
-
Repeating pipette
-
Vial roller or rotator
Procedure:
-
Stock Solution and Dilutions: Prepare a stock solution of the test compound in acetone. From this, prepare a series of serial dilutions to create a range of concentrations.
-
Vial Coating: Pipette a known volume (e.g., 0.5 mL) of each dilution into a glass vial. An acetone-only control must be included.
-
Solvent Evaporation: Place the vials on a roller and rotate them at room temperature until the acetone has completely evaporated, leaving a uniform film of the test compound on the inner surface.
-
Insect Introduction: Introduce a known number of adult insects (e.g., 10-20) into each vial and cap loosely to allow for air exchange.
-
Incubation: Maintain the vials at a constant temperature and photoperiod suitable for the test insect.
-
Mortality Assessment: After a specific exposure period (e.g., 24, 48, or 72 hours), assess insect mortality. An insect is considered dead if it is unable to make coordinated movements when gently prodded.
-
Data Analysis: Correct for any mortality in the control group using Abbott's formula. Use probit analysis to calculate the LC50 (lethal concentration to kill 50% of the population) and LC90 values.
Data Presentation:
| Compound ID | Concentration (µ g/vial ) | Number of Insects | Mortality (%) |
| Thiazole-C | 0.1 | 20 | 15 |
| 0.5 | 20 | 45 | |
| 1.0 | 20 | 80 | |
| 2.0 | 20 | 95 | |
| Control | 0 | 20 | 5 |
Calculated LC50 for Thiazole-C: 0.58 µ g/vial
Part 4: Thiazole Compounds as Plant Growth Regulators
While less common than their pesticidal counterparts, some thiazole derivatives have shown promise as plant growth regulators (PGRs).[5] For instance, thidiazuron, a phenylurea derivative containing a thiadiazole ring, exhibits strong cytokinin-like activity.[4]
Application Protocol 4: Seed Germination and Seedling Growth Bioassay
This protocol is designed to screen for the plant growth regulatory effects of novel thiazole compounds.[17][18]
Materials:
-
Seeds of a model plant (e.g., Arabidopsis thaliana, lettuce, or cucumber)
-
Sterile Petri dishes
-
Filter paper (e.g., Whatman No. 1)
-
Test thiazole compound
-
Solvent for stock solution (e.g., DMSO)
-
Growth chamber with controlled light and temperature
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of the test compound and make a series of dilutions in distilled water to achieve the desired test concentrations (e.g., 1, 5, 10, 50 mg/L). Include a control with the same concentration of the solvent.
-
Plate Preparation: Place two layers of sterile filter paper in each Petri dish and moisten with a standard volume (e.g., 5 mL) of the respective test solution or control.
-
Seed Sowing: Place a known number of surface-sterilized seeds (e.g., 50-100) on the filter paper in each dish.
-
Incubation: Seal the Petri dishes and place them in a growth chamber under controlled conditions (e.g., 22°C, 16h light/8h dark photoperiod). A cold stratification period (e.g., 3 days at 4°C) may be required for some species to break dormancy.[17]
-
Germination Assessment: Score germination daily by observing radicle emergence.[17] Calculate the final germination percentage.
-
Seedling Growth Assessment: After a set period (e.g., 7-10 days), carefully remove a subset of seedlings from each plate and measure primary root length and shoot (hypocotyl) length.
-
Data Analysis: Compare the germination rates and seedling measurements of the treated groups to the control group.
Data Presentation:
| Compound ID | Concentration (mg/L) | Germination (%) | Root Length (mm) | Shoot Length (mm) |
| Thiazole-D | 1 | 96 | 28.5 | 15.2 |
| 5 | 94 | 15.2 | 14.8 | |
| 10 | 88 | 8.1 | 12.5 | |
| Control | 0 | 97 | 30.1 | 15.5 |
Part 5: Synthesis of Novel Thiazole Derivatives
The Hantzsch thiazole synthesis is a classical and highly versatile method for the preparation of the thiazole ring system.[13]
Application Protocol 5: Hantzsch Thiazole Synthesis
This protocol provides a general procedure for the synthesis of a 2-amino-4-phenylthiazole derivative, a common scaffold in agrochemical research.[11][13]
Materials:
-
2-bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium carbonate solution
-
Scintillation vial (20 mL)
-
Stir bar and hot plate
-
Buchner funnel and filter flask
Procedure:
-
Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[13]
-
Solvent Addition and Heating: Add methanol (5 mL) and a stir bar. Heat the mixture with stirring on a hot plate at a moderate temperature (e.g., 100°C setting) for 30 minutes.[13]
-
Cooling and Precipitation: Remove the reaction from the heat and allow it to cool to room temperature. Pour the reaction mixture into a beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix. A precipitate should form.[13]
-
Isolation: Isolate the solid product by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the filter cake with water to remove any inorganic salts. Allow the product to air dry on a watch glass.
-
Characterization: Determine the yield and characterize the product using techniques such as melting point determination, Thin Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
References
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]
-
Miller, A. L., Tindall, K., & Leonard, B. R. (2010). Bioassays for Monitoring Insecticide Resistance. Journal of Visualized Experiments, (46), 2129. Available from: [Link]
-
Miller, A. L., Tindall, K., & Leonard, B. R. (2010). Bioassays for monitoring insecticide resistance. LSU Scholarly Repository. Available from: [Link]
-
Burgos, N. R., & Salas, R. A. (2015). Whole-Plant and Seed Bioassays for Resistance Confirmation. Weed Science, 63(S1), 152-165. Available from: [Link]
-
BenchChem. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]
-
Chem Help Asap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Available from: [Link]
-
Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]
-
Miller, A. L. (2022, June 6). Bioassays For Monitoring Insecticide Resistance l Protocol Preview [Video]. YouTube. Available from: [Link]
-
Burgos, N. R., & Salas, R. A. (2015). Whole-Plant and Seed Bioassays for Resistance Confirmation. Cambridge University Press & Assessment. Available from: [Link]
-
Miller, A. L. (2025, February 5). Bioassays for Assessing Insecticide Resistance [Video]. YouTube. Available from: [Link]
-
Washington State University. (2023, July 18). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. Available from: [Link]
-
Kim, J. H., et al. (2024). Herbicide Bioassay Using a Multi-Well Plate and Plant Spectral Image Analysis. MDPI. Available from: [Link]
-
Burgos, N. R., & Salas, R. A. (2015). Whole-Plant and Seed Bioassays for Resistance Confirmation. ResearchGate. Available from: [Link]
-
Scavo, A., et al. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. MDPI. Available from: [Link]
-
Scavo, A., et al. (2023). (PDF) Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. ResearchGate. Available from: [Link]
-
Sabtharishi, S., & Naveen, R. (2022). Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations. ResearchGate. Available from: [Link]
-
FRAC. Species: Phytophthora infestans Product Class(es): QoI fungicides Method type described: Assay plate with 96 well flat bottom Da. Available from: [Link]
-
Kalinina, T. A., et al. (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. National Institutes of Health. Available from: [Link]
-
Kumar, S., et al. (2020). Evaluation of Fungicides, Bio-agents and Botanicals against Rhizoctonia spp. Incitant of Sheath Blight of Rice. International Journal of Current Microbiology and Applied Sciences, 9(8), 3039-3046. Available from: [Link]
-
Hwang, J. E., et al. (2010). Regulation of seed germination and seedling growth by an Arabidopsis phytocystatin isoform, AtCYS6. PMC - PubMed Central. Available from: [Link]
-
Stewart, J. E., et al. (2019). A High-Throughput Microtiter-Based Fungicide Sensitivity Assay for Oomycetes Using Z9-Factor Statistic. APS Journals. Available from: [Link]
-
Al-Khayri, J. M., et al. (2018). Improvement of Seed Germination in Three Medicinal Plant Species by Plant Growth Regulators in. ASHS Journals. Available from: [Link]
-
Kutsokon, N. K., & Rakhmetov, D. B. (2022). A Simple and Effective Bioassay Method Suitable to Comparative In Vitro Study of Tomato Salt Tolerance at Early Development Stages. PubMed Central. Available from: [Link]
-
Slideshare. (2017). Bioassay for plant growth regulators. Available from: [Link]
-
Patil, S. B., et al. (2021). (PDF) EFFECT OF PLANT GROWTH REGULATORS ON SEED GERMINATION AND SEEDLING GROWTH OF COLUBRINA ASIATICA L. ResearchGate. Available from: [Link]
-
Michigan State University Extension. (2023, January 31). Fungicide Resistant Testing Demo Using Multi Well Plate Assay [Video]. YouTube. Available from: [Link]
-
Antifungal assay by poisoned food technique. (2024, December 21). Available from: [Link]
-
Chethankumar, M., et al. (2019). Evaluation of antifungal effect of medicinal plants against Panama wilt of Banana caused by Fusarium oxysporum f. sp. cubense. Asian Journal of Pharmaceutical and Clinical Research, 12(10), 123-128. Available from: [Link]
-
ResearchGate. (2022, January 6). How to calculate efficacy of fungicides using poison food technique? Available from: [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. repository.lsu.edu [repository.lsu.edu]
- 4. Whole-Plant and Seed Bioassays for Resistance Confirmation | Weed Science | Cambridge Core [cambridge.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. ijcmas.com [ijcmas.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. cambridge.org [cambridge.org]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemhelpasap.com [chemhelpasap.com]
- 14. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Herbicide Bioassay Using a Multi-Well Plate and Plant Spectral Image Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thiazole synthesis [organic-chemistry.org]
- 17. Regulation of seed germination and seedling growth by an Arabidopsis phytocystatin isoform, AtCYS6 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine
Welcome to the dedicated technical support guide for the synthesis of N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, enhance yield, and troubleshoot common experimental hurdles. The guidance provided herein is grounded in established chemical principles and practical laboratory experience.
Overview of Synthetic Strategies
The synthesis of the target secondary amine, this compound, is typically approached via two primary routes. The selection of the optimal route will depend on the availability of starting materials, desired scale, and purification capabilities.
-
Reductive Amination: This pathway involves the reaction of 4-methyl-5-formylthiazole with methylamine to form an intermediate imine, which is subsequently reduced to the target amine.
-
Nucleophilic Substitution: This route utilizes the reaction of an electrophilic precursor, such as 4-methyl-5-(chloromethyl)thiazole, with methylamine.
Both pathways are viable, but each presents unique challenges that can impact yield and purity. This guide will address these challenges in a question-and-answer format.
Troubleshooting Guide
Low or No Product Yield
Q1: I am performing the reductive amination of 4-methyl-5-formylthiazole with methylamine and observing very low conversion to the desired product. What are the likely causes and how can I improve the yield?
A1: Low yield in a reductive amination protocol can stem from several factors, primarily related to the formation and subsequent reduction of the imine intermediate.
-
Inefficient Imine Formation: The initial condensation of the aldehyde and amine to form the imine is a reversible equilibrium reaction. To drive the reaction forward, it is crucial to remove the water that is formed as a byproduct.
-
Suggested Solutions:
-
Azeotropic Removal of Water: If the reaction solvent forms an azeotrope with water (e.g., toluene), using a Dean-Stark apparatus can be effective.
-
Use of Dehydrating Agents: The addition of a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture can sequester water as it is formed.
-
-
-
Suboptimal pH: The rate of imine formation is pH-dependent. The reaction is typically fastest under mildly acidic conditions (pH 4-5).[1] If the reaction medium is too acidic, the amine nucleophile will be protonated and rendered unreactive. Conversely, if the medium is too basic, the carbonyl group of the aldehyde will not be sufficiently activated for nucleophilic attack.
-
Suggested Solutions:
-
Acid Catalysis: The addition of a catalytic amount of a weak acid, such as acetic acid, can facilitate imine formation.
-
pH Monitoring: If possible, monitor the pH of the reaction mixture and adjust accordingly.
-
-
-
Reducing Agent Reactivity: The choice and handling of the reducing agent are critical.
-
Sodium Borohydride (NaBH₄): While cost-effective, NaBH₄ can also reduce the starting aldehyde, leading to the formation of 4-methyl-5-thiazolemethanol as a byproduct.[1][2] To minimize this, it is advisable to allow sufficient time for imine formation before adding the reducing agent.[1]
-
Sodium Cyanoborohydride (NaBH₃CN) and Sodium Triacetoxyborohydride (NaBH(OAc)₃): These are milder reducing agents that are more selective for the protonated imine (iminium ion) over the carbonyl group of the aldehyde.[1] Using these reagents can significantly reduce the formation of the alcohol byproduct.
-
Reagent Quality: Ensure that the reducing agent is fresh and has been stored under anhydrous conditions, as hydrides can decompose upon exposure to moisture.
-
Q2: I am attempting the synthesis via nucleophilic substitution of 4-methyl-5-(chloromethyl)thiazole with methylamine, but my yield is poor and I see multiple spots on my TLC plate. What is happening?
A2: The primary challenge with the direct alkylation of amines is the potential for over-alkylation. The secondary amine product is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with the electrophile to form a tertiary amine byproduct.
-
Over-alkylation: The formation of the tertiary amine, N,N-dimethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine, is a common side reaction.
-
Suggested Solutions:
-
Stoichiometry Control: Use a large excess of methylamine to favor the reaction with the starting material over the product.
-
Slow Addition: Add the 4-methyl-5-(chloromethyl)thiazole solution slowly to the methylamine solution to maintain a high concentration of the primary amine throughout the reaction.
-
-
-
Reaction Conditions: The reactivity of the starting materials and the stability of the product can be influenced by the reaction conditions.
-
Suggested Solutions:
-
Temperature Control: The reaction is typically carried out at or below room temperature to control the rate of reaction and minimize side reactions.
-
Solvent Choice: A polar solvent such as tetrahydrofuran (THF) or ethanol is generally suitable for this reaction.[3]
-
-
Product Purification Challenges
Q3: My crude product is an oil and is difficult to handle. How can I facilitate its purification and isolation?
A3: Many amines, particularly free bases, are oils or low-melting solids. Converting the amine to a salt can often provide a stable, crystalline solid that is easier to handle and purify.
-
Salt Formation: The formation of a hydrochloride salt is a common and effective strategy.
-
Protocol: Dissolve the purified free base in a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in a non-polar solvent (e.g., diethyl ether or dioxane) dropwise with stirring. The hydrochloride salt will typically precipitate from the solution and can be collected by filtration, washed with a cold non-polar solvent, and dried under vacuum.[4]
-
Q4: I am having difficulty purifying my product by column chromatography on silica gel; the product is streaking badly on the column. How can I improve the separation?
A4: The basic nature of amines can lead to strong interactions with the acidic silica gel, causing poor separation and tailing of the product peak.
-
Mitigating Tailing on Silica Gel:
-
Suggested Solution: Add a small amount of a basic modifier, such as triethylamine (typically 0.5-1%), to the eluent system.[4] This will neutralize the acidic sites on the silica gel and improve the elution of the basic amine product.
-
Frequently Asked Questions (FAQs)
Q5: What is the most common synthetic route to the precursor, 4-methyl-5-formylthiazole?
A5: A common and efficient method for the synthesis of 4-methyl-5-formylthiazole is the Rosenmund reduction of 4-methylthiazole-5-carboxylic acid chloride. This involves the catalytic hydrogenation of the acid chloride using a palladium on barium sulfate (Pd/BaSO₄) catalyst.[5][6]
Q6: Are there alternative methods for the methylation step in the reductive amination pathway?
A6: Yes, if you first synthesize the primary amine, (4-methylthiazol-5-yl)methanamine, you can then introduce the methyl group via the Eschweiler-Clarke reaction. This reaction uses formaldehyde as the source of the methyl group and formic acid as the reducing agent. A key advantage of this method is that it typically stops at the tertiary amine stage and does not lead to the formation of quaternary ammonium salts.
Q7: How can I monitor the progress of my reaction?
A7: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of the reaction. Use an appropriate eluent system (e.g., a mixture of a non-polar solvent like hexane or petroleum ether and a polar solvent like ethyl acetate or acetone) to achieve good separation of the starting materials, intermediates, and products.[5] Staining with an appropriate reagent, such as potassium permanganate or iodine, may be necessary to visualize the spots.
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
Step 1: Imine Formation
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methyl-5-formylthiazole (1.0 eq.) in a suitable solvent such as methanol or ethanol.
-
Add a solution of methylamine (1.1-1.5 eq., e.g., 40% in water or as a solution in the reaction solvent) to the aldehyde solution.
-
Add a catalytic amount of acetic acid (e.g., 0.1 eq.).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The progress of the reaction can be monitored by TLC.
Step 2: Reduction
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5-2.0 eq.) in small portions.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until the reaction is complete as indicated by TLC.
Step 3: Work-up and Purification
-
Quench the reaction by the slow addition of water.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using an eluent system containing a small amount of triethylamine to prevent streaking.[4]
Protocol 2: Synthesis of this compound via Nucleophilic Substitution
-
In a reaction vessel, place an excess of aqueous methylamine solution (e.g., 40% solution) and cool to approximately 20-25 °C.[3]
-
Dissolve 4-methyl-5-(chloromethyl)thiazole hydrochloride (1.0 eq.) in a polar solvent like tetrahydrofuran (THF) or ethanol.[3]
-
Slowly add the solution of the thiazole hydrochloride to the stirred methylamine solution.[3]
-
Allow the reaction mixture to stir at ambient temperature. Monitor the reaction progress by TLC.[3]
-
Upon completion, quench the reaction with water and extract the product into an organic solvent such as dichloromethane.[3]
-
Wash the combined organic extracts with water and then brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify as described in Protocol 1.
Data Summary
| Parameter | Reductive Amination | Nucleophilic Substitution |
| Starting Materials | 4-methyl-5-formylthiazole, Methylamine | 4-methyl-5-(chloromethyl)thiazole, Methylamine |
| Key Reagents | Reducing agent (e.g., NaBH₄), Acetic acid | Base (excess methylamine) |
| Potential Byproducts | 4-methyl-5-thiazolemethanol | N,N-dimethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine |
| Key Advantage | Generally cleaner reaction with fewer over-alkylation issues | Can be a more direct route if the chloromethyl intermediate is readily available |
| Primary Challenge | Ensuring complete imine formation and selective reduction | Controlling over-alkylation |
Logical Workflow Diagram
Reductive Amination Workflow
Caption: Reductive Amination Workflow for Target Synthesis.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting Logic for Low Yield in Reductive Amination.
References
-
Synthesis of N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl}sulfamoyl)phenyl]amine: An Impurity in the Antibacter. International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]
-
Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules. 2008;13(4):945-952. Available at: [Link]
- Novel process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof. Google Patents. WO1993009107A1.
-
Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. 2021, 86 (21), pp 15285–15292. Available at: [Link]
-
Scheme 1. Protocol for the synthesis of 4-methylthiazole-5-carboxylic.... ResearchGate. Available at: [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
In vitro and in silico studies of antimicrobial activity. Journal of Molecular Structure. 2020, 1202, 127263. Available at: [Link]
-
A modified synthetic route to vonoprazan. Organic Process Research & Development. 2016, 20 (9), pp 1637–1646. Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
-
Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. BEPLS. 2024, 13 (2), 71-82. Available at: [Link]
- Purification of n-methyl-p-aminophenol. Google Patents. US2286796A.
-
Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. E-Journal of Chemistry. 2009, 6(S1), S455-S459. Available at: [https://www.hindawi.com/journals/jchem/2009/90 reductive-amination-of-aldehydes-with-sodium-borohydride-silica-gel-system/]([Link] reductive-amination-of-aldehydes-with-sodium-borohydride-silica-gel-system/)
-
Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. ResearchGate. Available at: [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. 2019, 24(9), 1741. Available at: [Link]
-
Synthesis of new N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides. Turkish Journal of Chemistry. 2012, 36(3), 425-435. Available at: [Link]
-
Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of the Indian Chemical Society. 2023, 100(1), 100821. Available at: [Link]
-
Synthesis of thiazoles from aldehydes, amines, and element sulfur. RSC Advances. 2023, 13(32), 22354-22365. Available at: [Link]
- Preparation of 4-methyl-5-chloromethyl-imidazole. Google Patents. US4211875A.
-
AMINO-N-(5-METHYL ISOXAZOL-3-YL) BENZENE SULFONAMIDE DRUG SYNTHESIS. World Journal of Pharmacy and Pharmaceutical Sciences. 2020, 9(3), 889-893. Available at: [Link]
-
Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. J. Chil. Chem. Soc. 2014, 59(1), 2291-2294. Available at: [Link]
Sources
Technical Support Center: Overcoming Solubility Challenges with N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine. This resource provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the aqueous solubility of this compound. Our goal is to equip you with the scientific understanding and practical methodologies to overcome solubility hurdles in your experiments.
Introduction: Understanding the Solubility Profile
This compound, like many organic molecules with aromatic and heterocyclic moieties, can exhibit limited solubility in aqueous solutions. The presence of the thiazole ring and the N-methyl group contributes to its overall lipophilicity. Thiazole itself is only moderately soluble in water.[1][2] The solubility of amine-containing compounds is also heavily influenced by their basicity and the pH of the medium.[3][4] This guide will walk you through a systematic approach to enhancing the aqueous solubility of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My initial attempts to dissolve this compound in a neutral aqueous buffer have resulted in poor solubility and precipitation. What is the first thing I should try?
A1: pH Adjustment is Your Primary Strategy.
The tertiary amine group in your compound is basic and can be protonated to form a more soluble ammonium salt.[5] Most simple alkyl amines have pKa values in the range of 9.5 to 11.0.[3] By lowering the pH of your aqueous solution to at least 1.5 to 2 pH units below the pKa of the amine, you can ensure that the majority of the compound exists in its protonated, and therefore more water-soluble, form.
Troubleshooting Protocol: pH-Dependent Solubility Assessment
-
Prepare a Stock Solution: If possible, dissolve a small, known amount of the compound in a water-miscible organic solvent like DMSO or ethanol to create a concentrated stock solution.
-
Prepare a Series of Buffers: Prepare a range of aqueous buffers with pH values from 4.0 to 7.5 (e.g., acetate, phosphate, or citrate buffers).
-
Titration and Observation: Add a small, fixed volume of your stock solution to each buffer. Observe for any precipitation.
-
Quantification (Optional but Recommended): If you have the necessary equipment (e.g., HPLC, UV-Vis spectrophotometer), quantify the amount of dissolved compound in each buffer after centrifugation to remove any precipitate. This will give you a clear pH-solubility profile.
Expected Outcome: You should observe a significant increase in solubility at lower pH values.
Q2: I have tried adjusting the pH, but I am still not reaching my desired concentration, or the required low pH is not compatible with my experimental system. What are my other options?
A2: Explore the Use of Co-solvents.
If pH adjustment alone is insufficient or unsuitable, the use of co-solvents is a widely accepted method to increase the solubility of poorly water-soluble compounds.[6][7] Co-solvents work by reducing the polarity of the aqueous medium, which can better accommodate the non-polar regions of your compound.[7]
Commonly Used Co-solvents for Amine-Containing Compounds:
| Co-solvent | Typical Starting Concentration (v/v) | Notes |
| Ethanol | 5-20% | Generally well-tolerated in many biological systems. |
| Propylene Glycol | 5-20% | A common excipient in pharmaceutical formulations. |
| Polyethylene Glycol (PEG 300/400) | 5-20% | Effective for a wide range of hydrophobic compounds. |
| Dimethyl Sulfoxide (DMSO) | 1-10% | Use with caution in cell-based assays due to potential toxicity at higher concentrations. |
Experimental Workflow for Co-solvent Screening:
Caption: Workflow for screening co-solvents to enhance solubility.
Q3: My application is sensitive to organic solvents. Are there any solvent-free alternatives to improve solubility?
A3: Yes, consider using cyclodextrins.
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[][9] They can encapsulate poorly water-soluble molecules, like your thiazole derivative, forming inclusion complexes that are more soluble in water.[][10][11] This is a widely used technique in pharmaceutical formulation to enhance drug solubility and bioavailability.[10]
Recommended Cyclodextrins for Initial Screening:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Known for its high water solubility and low toxicity.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative with excellent solubilizing capacity, particularly for basic compounds.[9]
Protocol for Cyclodextrin-Mediated Solubilization:
-
Prepare Cyclodextrin Solutions: Create a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 1%, 2%, 5%, 10% w/v).
-
Add the Compound: Add an excess of your compound to each cyclodextrin solution.
-
Equilibrate: Shake or stir the mixtures at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Separate and Quantify: Centrifuge or filter the samples to remove undissolved compound. Analyze the supernatant to determine the solubility at each cyclodextrin concentration.
Q4: I need to prepare a solid form of the compound with improved aqueous solubility. What is the best approach?
A4: Salt formation is the most common and effective method for improving the solubility and dissolution rate of basic drugs.[12][13]
By reacting your amine-containing compound with an acid, you can form a stable salt.[14] This salt will have significantly higher aqueous solubility than the free base form.[15]
Logical Flow for Salt Formation:
Sources
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. issr.edu.kh [issr.edu.kh]
- 5. 5.3 Amine Protonation – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 6. ijmsdr.org [ijmsdr.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 9. Combined Use of Cyclodextrins and Amino Acids for the Development of Cefixime Oral Solutions for Pediatric Use - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rjpdft.com [rjpdft.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects of Thiazole-Based Compounds
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding, identifying, and minimizing the off-target effects of thiazole-based compounds. The content is structured to address common challenges and provide actionable solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My novel thiazole-based compound shows a potent cellular phenotype, but it doesn't correlate with the known function of its intended target. Could this be an off-target effect?
A1: Yes, this is a classic indication of potential off-target activity. When a compound's observed biological effect is inconsistent with the established role of its primary target, it is crucial to investigate off-target interactions. Small molecules, including those with a thiazole scaffold, can bind to multiple proteins, leading to unexpected or polypharmacological effects.[1][2] The thiazole ring itself is a privileged scaffold found in many biologically active compounds, which contributes to its potential for interacting with various biological targets.[3][4][5]
Q2: What are the most common off-targets for thiazole-containing molecules?
A2: While specific off-targets are highly dependent on the overall structure of the compound, some general liabilities have been observed for the thiazole scaffold. Due to their chemical properties, certain thiazole derivatives can be prone to non-specific interactions. For example, 2-aminothiazoles have been identified as frequent hitters in screening campaigns.[3] Additionally, depending on the substituents, thiazole compounds can interact with a range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes with reactive cysteine residues in their active sites.[3]
Q3: How can I proactively assess the potential for off-target effects before committing to extensive in vivo studies?
A3: A proactive, tiered approach is highly recommended. This typically begins with in silico (computational) predictions to identify potential off-target liabilities.[6][7][8] These predictions can then be validated through a series of well-designed in vitro experiments. This tiered strategy allows for the early de-risking of compounds and helps focus resources on the most promising candidates.
Q4: What is the significance of Structure-Activity Relationship (SAR) studies in minimizing off-target effects?
A4: SAR studies are fundamental to improving the selectivity of a compound.[9][10][11] By systematically modifying the chemical structure of your thiazole-based compound and assessing the impact on both on-target and off-target activity, you can identify key structural motifs that contribute to off-target binding. This iterative process of chemical synthesis and biological testing is a cornerstone of rational drug design, enabling the optimization of selectivity and the reduction of undesirable off-target effects.[1][8]
Troubleshooting Guides
This section provides a more in-depth, step-by-step approach to troubleshooting common issues related to the off-target effects of thiazole-based compounds.
Issue 1: Unexpected Cytotoxicity Observed in Cell-Based Assays
Your thiazole-based compound is intended to inhibit a specific enzyme, but you observe significant cytotoxicity at concentrations where the target enzyme is not expected to be fully inhibited.
Root Cause Analysis and Troubleshooting Steps:
-
Initial Hypothesis: The observed cytotoxicity is likely due to the compound interacting with one or more off-targets that are critical for cell viability.
-
Recommended Action 1: Computational Off-Target Prediction.
-
Rationale: Before embarking on costly and time-consuming wet lab experiments, leverage computational tools to predict potential off-targets. These methods use algorithms based on chemical similarity, pharmacophore modeling, and machine learning to screen your compound against large databases of known protein structures and ligand interactions.[6][7][[“]]
-
Workflow:
-
Submit the 2D structure of your thiazole compound to several publicly available or commercial off-target prediction platforms (e.g., SwissTargetPrediction, SuperPred, etc.).
-
Analyze the list of predicted off-targets, paying close attention to proteins known to be involved in essential cellular processes (e.g., cell cycle regulation, apoptosis, metabolism).
-
-
-
Recommended Action 2: Broad-Panel In Vitro Screening.
-
Rationale: Based on the computational predictions and general knowledge of common off-target classes, perform broad-panel screening to experimentally identify off-target interactions.
-
Experimental Protocol:
-
Kinase Profiling: Screen your compound against a panel of kinases (e.g., a 48- or 96-kinase panel). Kinases are a common class of off-targets for many small molecules.
-
Safety Pharmacology Panels: Submit your compound to a commercial service for screening against a panel of receptors, ion channels, and enzymes known to be associated with adverse drug reactions (e.g., a CEREP panel).
-
Data Analysis: Analyze the screening data to identify any off-targets that are inhibited at concentrations similar to or lower than the IC50 for your primary target.
-
Visualizing the Troubleshooting Workflow
Caption: Workflow for troubleshooting unexpected cytotoxicity.
-
Issue 2: Inconsistent Results Between Biochemical and Cell-Based Assays
Your thiazole compound shows high potency in a biochemical assay with the purified target protein, but its potency is significantly lower in a cell-based assay.
Root Cause Analysis and Troubleshooting Steps:
-
Initial Hypotheses:
-
Poor Cell Permeability: The compound may not be effectively entering the cells to reach its intracellular target.
-
Compound Instability: The compound may be unstable in the cell culture media or rapidly metabolized by the cells.
-
Assay Interference: The compound may be interfering with the readout of the biochemical assay (e.g., fluorescence quenching, redox activity).[3]
-
-
Recommended Action 1: Assess Physicochemical Properties and Cell Permeability.
-
Rationale: A compound's ability to cross the cell membrane is critical for its activity in a cellular context.
-
Experimental Protocol:
-
PAMPA (Parallel Artificial Membrane Permeability Assay): A rapid, cell-free method to assess passive membrane permeability.
-
Caco-2 Permeability Assay: A cell-based assay that provides a more physiologically relevant measure of intestinal permeability.
-
Data Analysis: Compare the permeability of your compound to that of known permeable and impermeable control compounds.
-
-
-
Recommended Action 2: Evaluate Compound Stability.
-
Rationale: The stability of your compound in the experimental conditions is crucial for obtaining reliable data.
-
Experimental Protocol:
-
Media Stability: Incubate the compound in cell culture media at 37°C for various time points and quantify the remaining compound by LC-MS.
-
Microsomal Stability Assay: Assess the metabolic stability of the compound by incubating it with liver microsomes.
-
Data Analysis: A short half-life in either assay may explain the discrepancy between biochemical and cellular potency.
-
-
-
Recommended Action 3: Rule out Assay Artifacts.
-
Rationale: Thiazole-containing compounds can sometimes interfere with assay technologies, leading to false-positive results in biochemical screens.[3]
-
Experimental Protocol:
-
Counter-screens: Perform the biochemical assay in the absence of the target enzyme to see if the compound still generates a signal.
-
Orthogonal Assays: Validate the primary screen results using a different assay format that relies on a different detection method (e.g., if the primary assay is fluorescence-based, use a luminescence-based or label-free assay for validation).
-
Detergent Sensitivity: Test if the compound's inhibitory activity is sensitive to the presence of detergents like Triton X-100. Promiscuous inhibitors that form aggregates are often sensitive to detergents.
-
Data Presentation: Comparing Biochemical and Cellular Potency
-
| Compound | Target IC50 (Biochemical) | Cellular EC50 | PAMPA Permeability (Pe) | Microsomal Half-life (t1/2) |
| Thiazole-A | 50 nM | >10 µM | Low (<1 x 10⁻⁶ cm/s) | 5 min |
| Thiazole-B | 75 nM | 200 nM | High (>5 x 10⁻⁶ cm/s) | >60 min |
| Thiazole-C | 100 nM | >10 µM | High (>5 x 10⁻⁶ cm/s) | >60 min |
In this example, Thiazole-A's poor cellular activity is likely due to low permeability and rapid metabolism. Thiazole-B shows good correlation, suggesting it is a good candidate for further development. Thiazole-C's discrepancy, despite good permeability and stability, might point towards assay artifacts or active efflux from the cells.
Experimental Protocols
Protocol 1: General Kinase Profiling Assay
This protocol provides a general workflow for screening a thiazole-based compound against a panel of kinases to identify off-target interactions.
Materials:
-
Thiazole-based compound of interest, dissolved in DMSO.
-
Kinase panel (commercially available, e.g., from Eurofins, Promega, or Reaction Biology).
-
Kinase-specific substrates and ATP.
-
Assay buffer.
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay from Promega).
-
384-well assay plates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the thiazole compound in DMSO. Typically, an 11-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 100 µM).
-
Assay Plate Preparation: Add a small volume (e.g., 50 nL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a master mix containing the kinase, its specific substrate, and assay buffer.
-
Add the master mix to the wells of the assay plate.
-
Prepare a separate solution of ATP in assay buffer.
-
Initiate the kinase reaction by adding the ATP solution to the wells.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle (DMSO) control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition versus the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol describes a common method to assess the cytotoxic effects of a compound on cultured cells.
Materials:
-
Cell line of interest (e.g., HeLa, A549).
-
Complete cell culture medium.
-
Thiazole-based compound dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol).
-
96-well cell culture plates.
-
Multichannel pipette.
-
Microplate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment:
-
Prepare a serial dilution of the thiazole compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the compound or vehicle (DMSO) control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated cells (100% viability).
-
Plot the percent viability versus the compound concentration and fit the data to determine the EC50 value.
-
Signaling Pathway Visualization: Potential Off-Target Effects on a Generic Kinase Pathway
Caption: Potential on- and off-target effects of a thiazole compound.
References
- Computational Prediction of Off-Target Effects in CRISPR Systems. BioSci Publisher.
- Deep learning predicts CRISPR off-target effects. CRISPR Medicine.
- What are the computational methods used to correct off-target effects in CRISPR-Cas9 essentiality screens? Consensus.
- Technical Support Center: Mitigating Off-Target Effects of Novel Thiazole-Containing Compounds. Benchchem.
- Off-target effects in CRISPR/Cas9 gene editing. PMC - NIH.
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. NIH.
- Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed.
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). NIH.
- How can off-target effects of drugs be minimised?
- Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? PMC - NIH.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.
- Synthesis and SAR study of new thiazole derivatives as vascular adhesion protein-1 (VAP-1) inhibitors for the treatment of diabetic macular edema: part 2. PubMed.
- Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News.
- Recent Literature on the Synthesis of Thiazole Deriv
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
- Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Medi
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
- Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. PMC - NIH.
- Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. PMC - PubMed Central.
- Discovery of Novel Thiazole-Based SIRT2 Inhibitors as Anticancer Agents: Molecular Modeling, Chemical Synthesis and Biological Assays. MDPI.
- Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. MDPI.
- Thiazole-containing compounds as therapeutic targets for cancer therapy. PubMed.
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioscipublisher.com [bioscipublisher.com]
- 7. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 9. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and SAR study of new thiazole derivatives as vascular adhesion protein-1 (VAP-1) inhibitors for the treatment of diabetic macular edema: part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. consensus.app [consensus.app]
Technical Support Center: Optimizing In Vivo Dosage for N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine
Disclaimer: Information regarding specific in vivo studies and established dosages for N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine is not extensively available in the public domain. This guide, therefore, provides a comprehensive framework for determining the optimal in vivo dosage for a novel small molecule of this class, leveraging established principles of preclinical drug development.
Introduction
The successful translation of a novel compound from in vitro discovery to in vivo efficacy studies hinges on the meticulous determination of an appropriate dosing regimen. For this compound, a small molecule with a thiazole core, a systematic approach is crucial to define a therapeutic window that maximizes efficacy while minimizing toxicity. This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of in vivo dose optimization. We will address common challenges, provide troubleshooting strategies, and detail essential experimental protocols in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in determining the in vivo dosage for a novel compound like this compound?
A1: The foundational step is to conduct a Maximum Tolerated Dose (MTD) study.[1] The MTD is the highest dose of a drug that can be administered without inducing unacceptable toxicity.[1] This study is paramount as it establishes a safe dose range for all subsequent efficacy studies.[1]
Q2: How do I select a starting dose for an MTD study?
A2: The starting dose for an MTD study is typically extrapolated from in vitro data. A common practice is to begin at a dose projected to achieve a plasma concentration several-fold higher than the in vitro IC50 or EC50 value.[1] If no in vitro data is available, a thorough literature review of structurally similar compounds can provide a rationale for a starting dose.
Q3: What are the key considerations when designing a dose-response study?
A3: A robust dose-response study requires careful planning of several factors, including the number of dose levels, the specific dose values, and the sample size per group.[2][3] The objective is to generate data that allows for the fitting of a nonlinear curve to accurately determine the potency and efficacy of the compound.[2][3]
Q4: How can pharmacokinetic and pharmacodynamic (PK/PD) modeling aid in dose optimization?
A4: PK/PD modeling is a powerful tool that integrates pharmacokinetic data (what the body does to the drug) with pharmacodynamic data (what the drug does to the body) to describe the time course of a drug's effect.[4][5][6] This modeling can help predict the optimal dosing regimen to achieve the desired therapeutic effect, inform the design of clinical trials, and support regulatory submissions.[7]
Q5: What are some common challenges encountered during in vivo administration of small molecules?
A5: Researchers often face issues such as poor aqueous solubility, compound precipitation upon dilution, and vehicle-induced toxicity.[8][9] It is crucial to develop a stable and biocompatible formulation to ensure accurate and reproducible results.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in animal response within the same dose group. | - Inconsistent formulation or dosing technique.- Biological variability among animals. | - Ensure the formulation is homogenous before each administration.- Refine and standardize the administration technique (e.g., oral gavage, intraperitoneal injection).- Increase the sample size per group to improve statistical power. |
| No observable therapeutic effect at the tested doses. | - Poor bioavailability or rapid metabolism of the compound.- Insufficient dose levels tested.- The compound may not be active in the chosen in vivo model. | - Conduct a pharmacokinetic study to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[10]- Perform a dose-escalation study to explore higher doses.- Re-evaluate the in vitro data and the relevance of the in vivo model. |
| Unexpected toxicity or adverse events at doses predicted to be safe. | - Off-target effects of the compound.- Toxicity of the formulation vehicle.- Accumulation of the compound with repeated dosing. | - Conduct a comprehensive toxicology assessment, including histopathology of major organs.- Include a vehicle-only control group in all experiments.- Perform a multi-dose PK study to assess drug accumulation. |
| Compound precipitation in the formulation or at the injection site. | - Poor aqueous solubility of the compound.- The pH or osmolality of the formulation is not physiologically compatible. | - Screen various biocompatible co-solvents (e.g., DMSO, PEG400) and surfactants to improve solubility.[9]- Adjust the pH of the vehicle and ensure it is within a tolerable physiological range.[11]- Consider advanced formulation strategies like nanosuspensions or lipid-based delivery systems.[9] |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing life-threatening toxicity in the selected animal model.
Methodology:
-
Animal Model: Select a relevant animal model (e.g., C57BL/6 mice), and ensure they are healthy and of a consistent age and weight.
-
Dose Selection: Based on in vitro data or literature on similar compounds, select a starting dose and a series of escalating doses (e.g., 1, 3, 10, 30, 100 mg/kg).
-
Dosing: Administer a single dose of the compound to a small group of animals (n=3-5 per group) via the intended route of administration (e.g., oral, intraperitoneal).
-
Monitoring: Observe the animals closely for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for a period of 7-14 days.
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or more than a 10-20% reduction in body weight.
Protocol 2: In Vivo Dose-Response Study
Objective: To evaluate the efficacy of this compound at various doses and establish a dose-response relationship.
Methodology:
-
Animal Model: Utilize the same animal model as the MTD study, and if applicable, an appropriate disease model.
-
Dose Selection: Based on the MTD, select a range of 3-5 doses that are well-tolerated (e.g., 1, 5, 15, 50 mg/kg). Include a vehicle control group.
-
Dosing: Administer the compound at the selected doses for a predetermined duration, based on the study's objectives.
-
Efficacy Assessment: At the end of the study, measure the relevant efficacy endpoints (e.g., tumor volume, inflammatory markers, behavioral changes).
-
Data Analysis: Plot the efficacy data against the dose to generate a dose-response curve and determine the ED50 (the dose that produces 50% of the maximal effect).
Visualizations
Caption: Workflow for In Vivo Dose Optimization.
Caption: Decision Tree for Troubleshooting In Vivo Studies.
References
- Strategy for Designing In Vivo Dose-Response Comparison Studies.
- Strategy for Designing In Vivo Dose-Response Comparison Studies | Request PDF.
- Technical Support Center: Troubleshooting In Vivo Delivery of LAS190792 - Benchchem.
- Development of Translational Pharmacokinetic–Pharmacodynamic Models - PMC - NIH.
- PKPD model - Wikipedia.
- Technical Support Center: Optimizing In Vivo Dosing for Novel Small Molecule Inhibitors - Benchchem.
- Pharmacokinetic/Pharmacodynamic (PK/PD)
- General Principles of Preclinical Study Design - PMC - NIH.
- Modeling Approaches for Determination of Pharmacokinetics/Pharmacodynamics.
- Technical Support Center: Troubleshooting In Vivo Delivery of PK-10 - Benchchem.
- Technical Support Center: Overcoming Challenges in Isoscabertopin In Vivo Delivery - Benchchem.
- Technical Support Center: Addressing Poor In Vivo Solubility of Compound X (formerly ASP8497) - Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Strategy for Designing In Vivo Dose-Response Comparison Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of Translational Pharmacokinetic–Pharmacodynamic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PKPD model - Wikipedia [en.wikipedia.org]
- 6. Pharmacokinetic/Pharmacodynamic (PK/PD) Model - MATLAB & Simulink [mathworks.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting inconsistent results in assays with N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine
Welcome to the technical support center for researchers utilizing N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine in their assays. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to achieve consistent and reliable experimental outcomes. As scientists, we understand that unexpected variability can be a significant hurdle in research and development. This resource is structured to help you diagnose and resolve common issues encountered when working with this and similar thiazole-containing compounds.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and use of this compound.
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent due to its ability to dissolve a wide range of organic molecules. However, it is crucial to use anhydrous DMSO to prevent hydrolysis of the compound over time.
Q2: I observed precipitation when I diluted my DMSO stock solution into my aqueous assay buffer/cell culture medium. What is causing this and how can I prevent it?
A2: This is a frequent issue arising from the poor aqueous solubility of many small molecule compounds. While soluble in 100% DMSO, the compound may crash out of solution when the polarity of the solvent increases dramatically upon dilution into an aqueous environment.[1][2] To mitigate this:
-
Optimize Final DMSO Concentration: Determine the highest tolerated final DMSO concentration for your specific assay or cell line (typically ≤0.5%). Some cell lines may tolerate up to 1%.[1]
-
Serial Dilutions in DMSO: If you are performing dose-response experiments, it is critical to make the serial dilutions in DMSO before the final dilution into your aqueous buffer.[3]
-
Increase Final DMSO Concentration (with caution): If your assay can tolerate it, a slightly higher final DMSO concentration may keep the compound in solution. Always validate the solvent tolerance of your system.
-
Use a Co-solvent: In some cases, using a co-solvent with DMSO in your stock solution can improve solubility upon aqueous dilution. However, the toxicity of any co-solvent on your experimental system must be evaluated.[1]
-
Assess Kinetic vs. Thermodynamic Solubility: Understand the solubility limits of your compound in your specific assay medium to avoid working at concentrations prone to precipitation.[1]
Q3: How should I store my stock solution of this compound?
A3: Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C in desiccated conditions. Some thiazole derivatives have been shown to be unstable in DMSO at room temperature over extended periods, which can lead to a loss of activity or the appearance of unexpected biological effects.
Q4: Can the thiazole ring in my compound interfere with assay readouts?
A4: Thiazole-containing compounds are generally not known for inherent fluorescence or color that would interfere with common absorbance or fluorescence-based assays. However, it is always good practice to run a "compound-only" control (your compound in assay buffer without the biological components) to check for any background signal at the wavelengths used in your assay.
II. Troubleshooting Guides for Common Assay Platforms
This section provides detailed troubleshooting for issues that may arise in specific assay formats where this compound is likely to be used.
A. Cell-Based Assays (e.g., Cytotoxicity/Proliferation - MTT, MTS, etc.)
Inconsistent results in cell-based assays are a common challenge. The following guide will help you systematically troubleshoot these issues.
Issue 1: High Variability Between Replicate Wells
High variability can mask the true effect of your compound. Below is a workflow to diagnose the source of this inconsistency.
Caption: Troubleshooting workflow for high variability in cell-based assays.
Detailed Troubleshooting Steps:
| Potential Cause | Explanation | Recommended Action |
| Compound Precipitation | As discussed in the FAQs, the compound precipitating in the wells is a primary cause of variability, as the effective concentration is not consistent.[2] | Visually inspect wells under a microscope for precipitates. Re-evaluate the compound's solubility in your cell culture medium and adjust the working concentration accordingly.[2] |
| Inconsistent Cell Seeding | A non-uniform number of cells across the wells of your microplate will lead to significant differences in the final readout. | Ensure your cell suspension is homogenous before and during seeding. Use a calibrated pipette and consider using a reverse pipetting technique. |
| Poor Cell Health | Cells that are unhealthy, senescent, or contaminated will respond inconsistently to treatment. | Always use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase and have high viability (>95%) at the time of the experiment. Regularly test for mycoplasma contamination. |
| Edge Effects | Wells on the edge of the microplate are more prone to evaporation, leading to changes in media concentration and affecting cell growth. | To minimize edge effects, consider not using the outer wells for experimental samples. Instead, fill them with sterile media or buffer. Ensure your incubator has proper humidity control. |
| Inconsistent Reagent Addition | Inaccurate or inconsistent addition of assay reagents (e.g., MTT, MTS) will directly impact the final signal. | Use calibrated single and multichannel pipettes. Ensure complete mixing of reagents in the wells without disturbing the cell monolayer. |
Issue 2: Lack of Expected Dose-Response or Poor Potency
Potential Causes & Solutions:
-
Compound Instability: Thiazole compounds can degrade in aqueous media over the course of a long incubation period.
-
Action: Consider shorter incubation times if your assay allows. You can also assess compound stability in your media over time using analytical methods like HPLC.
-
-
Compound Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration.
-
Action: Using low-adsorption microplates and pipette tips can help mitigate this.
-
-
Sub-optimal Assay Conditions: The assay window (the difference between positive and negative controls) may be too small to detect the compound's effect accurately.
-
Action: Optimize your assay parameters, such as cell number, incubation time, and reagent concentrations, to achieve a robust assay window.
-
B. Enzyme Inhibition Assays (e.g., Kinase Assays)
Thiazole derivatives are frequently investigated as enzyme inhibitors, particularly for protein kinases.
Issue: Inconsistent IC50 Values or Non-Reproducible Inhibition
Caption: Troubleshooting workflow for inconsistent enzyme inhibition data.
Detailed Troubleshooting Steps:
| Parameter | Causality and Scientific Rationale | Troubleshooting Action |
| ATP Concentration (for Kinase Assays) | If your compound is an ATP-competitive inhibitor, the measured IC50 value will be highly dependent on the ATP concentration used in the assay. Inconsistent ATP concentrations between experiments will lead to shifting IC50 values. | Determine the Michaelis constant (Km) for ATP for your specific kinase. For IC50 determination, it is recommended to use an ATP concentration at or near its Km value to ensure a fair comparison of inhibitor potencies.[4] |
| Enzyme/Substrate Concentrations | The assay must be performed under initial velocity conditions, meaning that less than 10-15% of the substrate has been consumed. If the reaction proceeds too far, the kinetics will no longer be linear, leading to inaccurate inhibition measurements. | Optimize the enzyme concentration and reaction time to ensure the reaction is in the linear range. This can be determined by running a time course of the reaction with your chosen enzyme and substrate concentrations. |
| Compound Stability in Assay Buffer | The compound may not be stable in the aqueous buffer conditions of the enzyme assay, especially if the incubation times are long or the buffer contains reactive components. | Assess the stability of your compound in the assay buffer over the time course of the experiment. This can be done by incubating the compound in the buffer, and then testing its ability to inhibit the enzyme at different time points. |
| Compound Interference with Detection | Some compounds can interfere with the assay detection method itself (e.g., quenching fluorescence in a fluorescence-based assay, or inhibiting a coupling enzyme in a luminescence-based assay). | Run controls to test for compound interference. This typically involves running the assay in the absence of the primary enzyme to see if the compound has any effect on the detection reagents or signal. |
III. Experimental Protocols
Protocol 1: Preparation of Compound Working Solutions
-
Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO.
-
For a dose-response experiment, perform serial dilutions of the 10 mM stock in 100% DMSO to create a concentration range (e.g., 10 mM, 1 mM, 100 µM, etc.).
-
For the final dilution into your aqueous assay buffer or cell culture medium, dilute the DMSO stock or serial dilutions at least 1:100 to keep the final DMSO concentration at or below 1%. For sensitive cell lines, a 1:200 or 1:1000 dilution may be necessary.
-
After the final dilution, vortex the solution gently and visually inspect for any signs of precipitation.
IV. References
-
BenchChem. (2025). Technical Support Center: Overcoming In Vitro Solubility Challenges of 1H-Pyrazolo[4,3-d]thiazole Compounds.
-
BenchChem. (2025). Technical Support Center: Overcoming Solubility Challenges with 2-Aryl Thiazolidine-4-Carboxylic Acids.
-
Shapiro, A. B. (2013). Response to "How to deal with the poor solubility of tested compounds in MTT assay?". ResearchGate.
-
(2013). Response to "Any suggestions for treating DMSO soluble compound in cell culture?". ResearchGate.
-
Oess, S., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals.
Sources
stability testing of N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine under different storage conditions
Introduction: This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine. The stability of this active pharmaceutical ingredient (API) is paramount to ensuring its quality, efficacy, and safety throughout its lifecycle. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address common challenges encountered during stability testing. The methodologies and principles discussed are grounded in established scientific literature and regulatory standards, including the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the stability profile of this compound, focusing on its key structural motifs: a substituted thiazole ring and a secondary amine.
FAQ 1: What are the primary chemical liabilities of this molecule that can lead to degradation?
This compound possesses two primary functional groups susceptible to degradation: the thiazole ring and the secondary amine.
-
Thiazole Ring: While generally more stable than corresponding oxazole rings, thiazoles can be susceptible to oxidative degradation and certain hydrolytic conditions, although they are less prone to Wasserman rearrangement.[4] The sulfur and nitrogen heteroatoms influence the ring's electron density, making it a target for specific stressors.
-
Secondary Amine: Secondary amines are well-known to be susceptible to oxidation.[5][6] This can lead to the formation of N-oxides, hydroxylamines, or nitrones.[5][7] Furthermore, the amine group can undergo reactions such as N-dealkylation.
Understanding these liabilities is the first step in designing a robust stability and forced degradation study.[8][9]
FAQ 2: What are "forced degradation" or "stress testing" studies, and why are they necessary for this compound?
Forced degradation studies involve intentionally exposing the API to conditions more severe than accelerated stability testing, such as high heat, humidity, strong acids and bases, intense light, and oxidizing agents.[1][10][11] The primary goals of these studies are to:
-
Identify Likely Degradants: To rapidly identify potential degradation products that could form under long-term storage conditions.[1][9][11]
-
Elucidate Degradation Pathways: To understand the chemical reactions that cause the molecule to break down.[1][8]
-
Develop Stability-Indicating Methods: To ensure the analytical method (e.g., HPLC) can separate the intact API from all potential impurities and degradants, proving its specificity as required by ICH Q2(R1).[8]
For this compound, stress testing helps predict its behavior during formulation, manufacturing, and storage and is a key requirement for regulatory submissions.[1][8] A degradation of 5-20% is typically targeted to ensure that minor degradants can be adequately detected and characterized.[9][10]
FAQ 3: My photostability study shows significant degradation. What are the ICH Q1B requirements, and how can I mitigate this?
The ICH Q1B guideline specifies the conditions for photostability testing.[12][13] A drug substance should be exposed to a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of UVA light.[12][14]
If your compound shows significant degradation, it is considered photolabile. The thiazole ring, being an aromatic heterocycle, can absorb UV radiation, potentially leading to photo-oxidative or rearrangement pathways.
Mitigation Strategies:
-
Confirm the Degradation: Ensure the degradation is not an artifact of the experimental setup (e.g., interaction with an excipient in a formulation).
-
Characterize Degradants: Identify the photolytic degradation products to understand the mechanism.
-
Protective Packaging: The most common mitigation strategy is to use light-resistant primary packaging, such as amber glass vials or opaque containers, for the drug product.
-
Formulation: In some cases, formulation with UV-absorbing excipients can offer protection, though this is a more complex development path.
Section 2: Troubleshooting Common Experimental Issues
This section is formatted as a troubleshooting guide for specific issues you might encounter in the lab.
Issue 1: An unknown peak is consistently appearing in my HPLC analysis of samples stored under accelerated conditions (40°C/75% RH).
Question: I'm running an accelerated stability study on the API as per ICH Q1A(R2) guidelines.[2][3][15][16] After one month at 40°C/75% RH, a new peak appears at a shorter retention time than the parent compound. What is the likely cause and how do I investigate it?
Answer & Troubleshooting Workflow:
A new, more polar peak (indicated by a shorter retention time in reverse-phase HPLC) suggests the formation of a more hydrophilic degradation product. Given the structure, the most probable cause is oxidation of the secondary amine to an N-oxide.
Actionable Steps:
-
Oxidative Stress Comparison: First, compare the chromatogram to one from your oxidative forced degradation study (e.g., treatment with hydrogen peroxide). If the peak is present and more pronounced in the H₂O₂ sample, it strongly supports an oxidative pathway.
-
LC-MS Analysis: Analyze the degraded sample using Liquid Chromatography-Mass Spectrometry (LC-MS). Determine the molecular weight of the impurity. If it is 16 Da higher than the parent compound, this is a strong indication of N-oxide formation.
-
MS/MS Fragmentation: To confirm the structure, perform tandem mass spectrometry (MS/MS). The fragmentation pattern of the N-oxide will differ predictably from the parent API, providing definitive structural evidence.
Issue 2: The assay value of the API is dropping rapidly in an acidic aqueous solution (pH 2), but is stable at neutral and basic pH.
Question: My forced degradation studies show that this compound is highly unstable in 0.01M HCl at 60°C, with over 30% degradation in 24 hours. What degradation mechanism is likely at play?
Answer: The thiazole ring, while aromatic, can be susceptible to acid-catalyzed hydrolysis, especially at elevated temperatures. The nitrogen atom in the thiazole ring can be protonated, which can activate the ring towards nucleophilic attack by water, potentially leading to ring-opening. The secondary amine itself is unlikely to be the primary site of acid-catalyzed degradation, as it would be protonated and thus less nucleophilic.
Recommendations:
-
Structure Elucidation: Use LC-MS/MS and potentially NMR on an isolated degradant fraction to confirm the structure of the degradation products and verify if ring-opening has occurred.
-
Formulation Implications: This finding is critical for formulation development. An aqueous formulation of this API would require buffering to a neutral or slightly basic pH to ensure stability. For oral solid dosage forms, the impact of gastric acid should be considered, potentially requiring an enteric coating.
Section 3: Key Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Workflow
This protocol outlines a standard workflow for conducting forced degradation studies in line with ICH guidelines.[1][10][11]
Objective: To generate the primary degradation products of this compound and demonstrate the specificity of the analytical method.
Methodology:
-
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of the API in a suitable solvent (e.g., acetonitrile/water 50:50).
-
Stress Conditions: Dispense the stock solution into separate vials for each stress condition.
-
Acid Hydrolysis: Add an equal volume of 0.1M HCl. Store at 60°C.
-
Base Hydrolysis: Add an equal volume of 0.1M NaOH. Store at 60°C.
-
Oxidation: Add an equal volume of 3% H₂O₂. Store at room temperature.
-
Thermal: Keep the stock solution (without stressors) at 60°C.
-
Photolytic: Expose the stock solution in a photostability chamber to ICH Q1B conditions (1.2 million lux-hrs visible, 200 W-hrs/m² UVA).[12][13][14] Run a dark control in parallel.
-
-
Time Points: Sample at appropriate time points (e.g., 2, 8, 24, 48 hours). The goal is to achieve 5-20% degradation.[9][10]
-
Sample Quenching:
-
For acid/base samples, neutralize with an equimolar amount of base/acid before dilution.
-
-
Analysis: Dilute all samples to a target concentration (e.g., 0.1 mg/mL) with mobile phase and analyze by a validated stability-indicating HPLC-UV method. Perform peak purity analysis using a photodiode array (PDA) detector and mass identification using LC-MS.
Section 4: Data Presentation
The following table presents hypothetical but plausible data from a forced degradation study to illustrate expected outcomes.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Duration | % Assay Remaining | Major Degradant RRT | Probable Identity |
| 0.1M HCl, 60°C | 24 hours | 68.5% | 0.75, 0.81 | Hydrolytic Products |
| 0.1M NaOH, 60°C | 48 hours | 92.1% | 0.92 | Minor Base Hydrolysis Product |
| 3% H₂O₂, RT | 8 hours | 85.3% | 0.65 | N-oxide |
| Thermal, 60°C | 48 hours | 98.9% | - | Thermally Stable |
| Photolytic (ICH Q1B) | 7 days equiv. | 89.7% | 1.15 | Photo-isomer/degradant |
RRT = Relative Retention Time (to API peak)
This data suggests the compound is most sensitive to acid hydrolysis and oxidation, moderately sensitive to light, and relatively stable under basic and thermal stress. This information is crucial for guiding formulation and packaging decisions.[9]
References
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH).
-
Forced Degradation Studies. Creative Biolabs.
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. S-Matrix.
-
ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Atlas Material Testing Technology.
-
ICH Q1B Photostability testing of new active substances and medicinal products. European Medicines Agency (EMA).
-
FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. ECA Academy.
-
FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy.
-
Quality Guidelines. International Council for Harmonisation (ICH).
-
Q1A (R2) A deep dive in Stability Studies. YouTube.
-
Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. SlideShare.
-
ICH guideline for photostability testing: aspects and directions for use. PubMed.
-
ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency (EMA).
-
ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. IKEV.
-
Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Environmental Science: Processes & Impacts (RSC Publishing).
-
Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. PubMed.
-
Oxidative degradation of amines using a closed batch system. Norwegian Research Information Repository.
-
Oxidation of Secondary and Primary Amines. SlideShare.
-
(PDF) Oxidative Degradation of Amines With High-Temperature Cycling. ResearchGate.
-
Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. National Institutes of Health (NIH).
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 8. onyxipca.com [onyxipca.com]
- 9. acdlabs.com [acdlabs.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]
- 12. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 14. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 15. m.youtube.com [m.youtube.com]
- 16. One moment, please... [ikev.org]
Technical Support Center: Purification of N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine
This guide provides a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the purification of N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine. The methodologies and troubleshooting advice herein are grounded in established chemical principles for the purification of basic heterocyclic amines, aiming to deliver a product of high purity essential for subsequent applications.
Compound Profile & Purity Fundamentals
This compound is a secondary amine containing a substituted thiazole heterocycle. Its basic nitrogen atom is the most critical functional group to consider during the development of a purification strategy. Achieving high purity is paramount, as even minor impurities can interfere with biological assays, compromise structural analysis, or lead to unwanted side reactions in subsequent synthetic steps.
| Property | Value | Reference |
| CAS Number | 920479-07-8 | [1][2] |
| Molecular Formula | C₆H₁₀N₂S | [1][3] |
| Molecular Weight | 142.225 g/mol | [1][3] |
| Structure | A secondary amine attached to a methyl-substituted thiazole ring. | |
| Key Feature | Basic secondary amine (pKa dependent on protonation state). | [4][5] |
| Storage | Sealed in dry, 2-8°C. | [2][6] |
Common Impurities: The purity of the final compound is largely dependent on the synthetic route employed. A common synthesis involves the reaction of a 5-(halomethyl)-4-methylthiazole with methylamine. Potential impurities may include:
-
Unreacted Starting Materials: Residual 5-(halomethyl)-4-methylthiazole or excess methylamine.
-
Over-alkylation Products: Formation of a quaternary ammonium salt if the product amine reacts further with the alkylating agent.
-
Hydrolysis Products: 5-(hydroxymethyl)-4-methylthiazole if the starting halide is hydrolyzed.
-
Residual Solvents and Reagents: Solvents from the reaction and workup (e.g., THF, Dichloromethane) and bases used as acid scavengers (e.g., triethylamine).
Frequently Asked Questions (FAQs)
Q1: What is the most robust initial purification strategy for a crude sample of this amine? A: For most crude reaction mixtures, a classic acid-base liquid-liquid extraction is the most effective first step.[4][7] This technique leverages the basicity of the target amine to separate it from neutral or acidic impurities. By dissolving the crude mixture in an organic solvent and extracting with an aqueous acid (e.g., 1M HCl), the protonated amine becomes water-soluble, while neutral impurities remain in the organic layer. The layers are separated, and the aqueous layer is then basified (e.g., with NaOH) to regenerate the neutral amine, which can be back-extracted into a fresh organic solvent.[8] This method is excellent for bulk impurity removal before fine purification by chromatography.
Q2: My compound streaks badly during silica gel column chromatography. Why is this happening and how can I fix it? A: This is a classic issue when purifying basic compounds on standard silica gel. The amine functionality interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to poor elution, band broadening, and "streaking."[9] Solution: To mitigate this, add a small amount of a basic modifier to your eluent system. A common choice is 0.5-1% triethylamine (Et₃N) or a 1% solution of ammonium hydroxide in methanol, which is then mixed with the primary eluent (e.g., Dichloromethane/Methanol).[9] This modifier competes for the acidic sites on the silica, allowing your target compound to elute more cleanly and symmetrically.
Q3: The purified free base is an oil and difficult to handle. Is there a better way to store and weigh it? A: Yes. Converting the oily free base into a stable, crystalline salt is a highly recommended practice.[9] The hydrochloride (HCl) or hydrobromide (HBr) salts are often well-defined, non-hygroscopic solids that are easier to handle, weigh accurately, and store long-term. This is achieved by dissolving the purified oil in a suitable solvent (like diethyl ether or ethyl acetate) and adding a stoichiometric amount of an acid solution (e.g., HCl in ether) to precipitate the salt, which can then be collected by filtration.
Q4: How can I effectively remove a closely-eluting impurity seen on HPLC? A: If an impurity has similar polarity and cannot be removed by extraction, optimizing your chromatography is key.
-
Use a Shallower Gradient: In HPLC, decreasing the rate of change of the organic solvent in your gradient gives more time for separation to occur.[10]
-
Change the Solvent System: In column chromatography, changing the eluent components can alter selectivity. For instance, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can change the elution order.
-
Try a Different Stationary Phase: If silica gel is insufficient, consider alumina (basic or neutral) or a reversed-phase column for preparative HPLC, which separates based on different principles.[11]
Q5: What is the definitive way to confirm the purity of my final product? A: No single technique is absolute. A combination of methods provides the most reliable assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A high-resolution method can detect trace impurities and provide a purity value as a percentage of the total peak area.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR not only confirm the structure of your compound but can also reveal the presence of impurities if their signals are visible. Integration of the product signals versus impurity signals can give a molar ratio.[8]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. Techniques like GC-MS or LC-MS are powerful for identifying the mass of both the target compound and any co-eluting impurities.[13]
Primary Purification Protocols
Protocol 1: Acid-Base Liquid-Liquid Extraction
This protocol is designed for the initial cleanup of a crude reaction mixture containing the target amine along with neutral or acidic byproducts.
Methodology:
-
Dissolution: Dissolve the crude product (e.g., 1 gram) in an organic solvent immiscible with water, such as dichloromethane (DCM) or ethyl acetate (EtOAc) (50 mL).
-
Acidic Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1M aqueous hydrochloric acid (HCl) (50 mL). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.
-
Separation: The protonated amine is now in the aqueous (bottom, if using DCM; top, if using EtOAc) layer. Drain the organic layer, which contains neutral impurities.
-
Repeat (Optional): Re-extract the organic layer with a fresh portion of 1M HCl (25 mL) to ensure complete recovery of the amine. Combine the aqueous layers.
-
Wash: Wash the combined aqueous layers with a fresh portion of organic solvent (25 mL) to remove any remaining neutral impurities. Discard the organic wash.
-
Basification: Cool the aqueous layer in an ice bath. Slowly add 5M aqueous sodium hydroxide (NaOH) with swirling until the pH is >10 (check with pH paper). The amine will deprotonate and may appear as a cloudy precipitate or an oil.
-
Back-Extraction: Add a fresh portion of organic solvent (e.g., DCM, 50 mL) to the separatory funnel. Shake vigorously to extract the neutral amine back into the organic phase.[7]
-
Final Steps: Drain the organic layer. Extract the aqueous layer again with two more portions of DCM (25 mL each). Combine all organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified amine.
Protocol 2: Flash Column Chromatography
This method is used for separating the target amine from impurities with similar solubility but different polarities.
Methodology:
-
Eluent Preparation: Prepare a suitable mobile phase. A common starting point for amines is a mixture of Dichloromethane (DCM) and Methanol (MeOH). Critically, add 0.5-1% triethylamine (Et₃N) to this mixture to prevent streaking.[9] For example: 95:4:1 DCM:MeOH:Et₃N.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using the "wet" or "slurry" method with your prepared eluent.[11] The amount of silica should be 50-100 times the weight of your crude sample.[11]
-
Sample Loading: Dissolve your crude sample in a minimal amount of the eluent or DCM. Pre-adsorb the sample onto a small amount of silica gel by mixing and evaporating the solvent. Carefully load the resulting dry powder onto the top of the packed column.
-
Elution: Add the eluent to the top of the column and apply positive pressure (flash chromatography). Collect fractions continuously.
-
Monitoring: Monitor the collected fractions using Thin Layer Chromatography (TLC) stained with an appropriate visualizing agent (e.g., potassium permanganate).
-
Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure to yield the purified compound.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Recovery After Acid-Base Extraction | 1. Incorrect pH during extraction or basification. 2. Emulsion formation. 3. Amine salt is soluble in the organic phase. | 1. Always verify pH with pH paper. Ensure pH < 2 for acidic extraction and pH > 10 for basification. 2. To break emulsions, add a small amount of brine (saturated NaCl solution) or filter the mixture through Celite. 3. Use a more polar organic solvent for the initial dissolution or perform more back-extractions. |
| Product Fails to Crystallize from Salt Formation | 1. Product is too soluble in the chosen solvent. 2. Presence of impurities inhibiting crystallization. 3. Insufficient concentration. | 1. Try a less polar solvent system or a combination of solvents (e.g., ethyl acetate/hexane). 2. The sample may require further purification by chromatography before attempting crystallization. 3. Concentrate the solution further or cool it to a lower temperature. Gently scratching the inside of the flask can induce crystallization. |
| Persistent Impurity with Similar Rf in TLC | The impurity has a very similar polarity to the product. | 1. Switch to a different solvent system with different selectivity (e.g., from an ethyl acetate/hexane base to a DCM/methanol base). 2. Use a shallower solvent gradient during elution to improve separation. 3. Consider preparative HPLC, which offers much higher resolution than flash chromatography.[10] |
| Baseline Drifting or Noisy in HPLC Analysis | 1. Column not equilibrated. 2. Contaminated mobile phase or detector flow cell. 3. Air bubbles in the system. | 1. Equilibrate the column with the initial mobile phase for at least 10-15 column volumes. 2. Use fresh, HPLC-grade solvents and filter them.[10] Flush the system and clean the flow cell if necessary. 3. Degas the mobile phase before use. |
Visual Workflows
Caption: Decision workflow for selecting the appropriate purification technique.
Sources
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. 920479-07-8|this compound|BLD Pharm [bldpharm.com]
- 3. AG00GSH5-1g | this compound[920479 [clinisciences.com]
- 4. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 5. Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H [pubs.rsc.org]
- 6. This compound CAS#: 920479-07-8 [m.chemicalbook.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rroij.com [rroij.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Substituted Thiazoles
Welcome to the Technical Support Center for the synthesis of substituted thiazoles. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common pitfalls encountered during the synthesis of these important heterocyclic compounds. Our focus is on providing practical, experience-driven insights grounded in established scientific principles.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing substituted thiazoles, and what are its main advantages?
The most widely employed method for the synthesis of substituted thiazoles is the Hantzsch thiazole synthesis .[1] This reaction involves the condensation of an α-haloketone with a thioamide. Its popularity stems from its simplicity, generally high yields, and the wide availability of starting materials, which allows for the introduction of various functional groups into the thiazole ring.[2][3][4]
Q2: How critical is the purity of my starting materials and solvents for a successful thiazole synthesis?
The purity of your reactants and solvents is paramount for achieving high yields and minimizing byproduct formation. Impurities in the α-haloketone or thioamide can lead to unwanted side reactions, consuming your starting materials and complicating the purification of the final product. The presence of water can also be detrimental in some cases, so the use of anhydrous solvents is often recommended. For instance, 2-aminothiophenol, a precursor for benzothiazoles, is particularly susceptible to oxidation, which can significantly lower yields.
Q3: Can the choice of solvent significantly impact the outcome of my Hantzsch synthesis?
Absolutely. The solvent plays a crucial role in the reaction rate and yield. The optimal choice depends on the specific substrates being used. While ethanol and methanol are common choices, the polarity of the solvent can influence the solubility of reactants and intermediates, thereby affecting the reaction kinetics. For some multi-component variations of the Hantzsch synthesis, a mixture of ethanol and water has been shown to be effective.[3][5] In some cases, solvent-free conditions have been reported to enhance reaction rates and yields.
Troubleshooting Guide: Common Pitfalls and Solutions
This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low or No Product Yield
You've run your Hantzsch synthesis, but the yield is disappointingly low, or you've isolated no product at all.
Potential Causes & Solutions:
-
Purity of Starting Materials:
-
Insight: α-haloketones can be unstable and should ideally be freshly prepared or purified before use to avoid side reactions from degradation products. Similarly, thioamides can degrade over time.
-
Actionable Advice: Verify the purity of your α-haloketone and thioamide using techniques like NMR or melting point analysis. Use freshly purified starting materials whenever possible.
-
-
Suboptimal Reaction Conditions:
-
Insight: The Hantzsch synthesis often requires heating to overcome the activation energy.
-
Actionable Advice:
-
Temperature: If the reaction is sluggish at room temperature, consider increasing the temperature. A systematic evaluation of different temperatures can help identify the optimal condition for your specific substrates.
-
Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). An optimal reaction time ensures the complete consumption of starting materials without significant product decomposition.
-
Microwave Irradiation: This can dramatically shorten reaction times and improve yields compared to conventional heating.[6]
-
-
-
Improper Stoichiometry:
-
Insight: While the core reaction is a 1:1 condensation, using a slight excess of the thioamide (e.g., 1.5 equivalents) can sometimes drive the reaction to completion, especially if the thioamide is prone to degradation.[7]
-
Actionable Advice: Experiment with a modest excess of the thioamide component.
-
-
Use of a Catalyst:
-
Insight: While the traditional Hantzsch synthesis is often performed without a catalyst, certain catalysts can enhance reaction rates and yields.
-
Actionable Advice: Consider using a catalyst such as silica-supported tungstosilisic acid, which has been shown to be an efficient and reusable catalyst for this synthesis.[4][5]
-
Issue 2: Formation of an Unexpected Isomer - The Regioselectivity Problem
You've obtained a product, but characterization reveals a mixture of the desired 2-amino-substituted thiazole and an isomeric byproduct, the 3-substituted-2-iminodihydrothiazole.
Causality: This is a classic pitfall in the Hantzsch synthesis, particularly when using N-monosubstituted thioureas under acidic conditions.[7][8] The reaction mechanism can proceed through two different pathways, leading to the two possible isomers. The reaction conditions, especially the acidity, play a crucial role in determining the regioselectivity.
// Nodes Start [label="α-Haloketone + N-Substituted Thiourea", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Neutral [label="Neutral Conditions\n(e.g., in Acetone)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Acidic [label="Acidic Conditions\n(e.g., HCl in Ethanol)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product_Amino [label="2-(N-Substituted amino)thiazole\n(Desired Product)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product_Imino [label="3-Substituted 2-imino-2,3-dihydrothiazole\n(Isomeric Byproduct)", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Mixture [label="Mixture of Isomers", shape=diamond, style=filled, fillcolor="#F1F3F4"];
// Edges Start -> Neutral [label="Favors"]; Start -> Acidic; Neutral -> Product_Amino [label="Exclusively forms"]; Acidic -> Mixture; Mixture -> Product_Amino; Mixture -> Product_Imino; }
Caption: Regioselectivity in Hantzsch Thiazole Synthesis.Troubleshooting Regioselectivity:
-
Control of pH:
-
Expertise & Experience: Running the reaction under neutral or slightly basic conditions will strongly favor the formation of the desired 2-aminothiazole. The use of a non-acidic solvent like acetone can lead exclusively to the desired product.[7][8]
-
Actionable Advice: If you are obtaining a mixture of isomers, switch to a neutral solvent system. If a proton source is necessary, consider buffering the reaction mixture.
-
-
Characterization to Differentiate Isomers:
-
Trustworthiness: It is crucial to be able to distinguish between the two isomers to assess the success of your reaction.
-
Actionable Advice:
-
¹H NMR: The chemical shift of the proton at the 5-position of the thiazole ring is a key diagnostic tool. There are characteristic differences in the 5-H ¹H NMR signals between the two isomers.[7][8]
-
IR Spectroscopy: The trifluoroacetate derivatives of the isomers show characteristic differences in their IR C=O bands.[7][8]
-
-
| Spectroscopic Feature | 2-(N-Substituted amino)thiazole (Desired) | 3-Substituted 2-imino-2,3-dihydrothiazole (Byproduct) |
| ¹H NMR (5-H proton) | Distinct chemical shift | Different and distinct chemical shift |
| IR (of trifluoroacetate derivative) | Characteristic C=O stretch | Different characteristic C=O stretch |
Issue 3: Purification Challenges
You have a crude product, but purification is proving to be difficult.
Common Scenarios and Solutions:
-
Product "Oils Out" During Recrystallization:
-
Insight: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[3][9][10] This often happens if the melting point of your solid is below the boiling point of the recrystallization solvent or if the compound is highly impure, leading to a significant melting point depression.[3][9]
-
Actionable Advice:
-
Add More Solvent: Re-heat the mixture and add more of the "good" solvent to ensure the compound remains dissolved at a lower temperature during cooling.[9]
-
Change Solvents: Choose a solvent with a lower boiling point.
-
Two-Solvent Recrystallization: Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes cloudy. Re-heat to clarify and then cool slowly.[11]
-
Trituration: If recrystallization fails, try triturating the oil with a non-polar solvent like hexane or diethyl ether. This can sometimes induce crystallization or wash away impurities, leaving a solid product.
-
-
-
Difficulty Separating Product from Starting Materials or Byproducts by Column Chromatography:
-
Insight: The choice of stationary and mobile phases is critical for successful separation. Thiazoles are moderately polar compounds.
-
Actionable Advice:
-
Stationary Phase: Silica gel is the most common choice. If your compound is basic, consider using neutral alumina to avoid decomposition.
-
Mobile Phase: A mixture of a non-polar solvent (like hexane or cyclohexane) and a more polar solvent (like ethyl acetate or acetone) is a good starting point.[12] Start with a low polarity mobile phase and gradually increase the polarity to elute your compounds. TLC is an indispensable tool for optimizing your solvent system before running the column.[13] For reverse-phase chromatography, a mobile phase of acetonitrile and water with a modifier like formic or acetic acid is often effective.[14][15]
-
-
| Purification Challenge | Recommended Solvents for Recrystallization | Typical Column Chromatography Systems |
| General Substituted Thiazoles | Ethanol, Acetic Acid, Ethanol/Water mixtures[2][12][16] | Normal Phase: Hexane/Ethyl Acetate, Cyclohexane/Acetone[12] |
| 2-Aminothiazole Derivatives | Ethanol, Water, or mixtures thereof[2][17] | Reverse Phase: Acetonitrile/Water with formic or acetic acid[14][15] |
Experimental Protocols
Detailed Protocol for a Standard Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol is a representative example and may require optimization for different substrates.
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Aqueous Sodium Carbonate (Na₂CO₃) solution (20 mL)
Procedure:
-
Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea. Add methanol and a magnetic stir bar.[7]
-
Heating: Heat the mixture with stirring on a hot plate at a gentle reflux (around 100°C) for 30 minutes.[7]
-
Cooling: Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Work-up and Precipitation: Pour the reaction contents into a 100 mL beaker containing the 5% Na₂CO₃ solution and swirl to mix. The product should precipitate out as a solid.[7]
-
Isolation: Collect the solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with cold water to remove any inorganic salts and unreacted thiourea.[7]
-
Drying: Spread the collected solid on a watch glass and allow it to air dry or dry it in a desiccator.
-
Characterization: Determine the yield, melting point, and characterize the product using TLC, NMR, IR, and MS.[7]
// Nodes Start [label="Combine α-Haloketone and Thiourea in Solvent", shape=ellipse]; Heat [label="Heat with Stirring\n(e.g., Reflux for 30 min)"]; Cool [label="Cool to Room Temperature"]; Workup [label="Pour into Na₂CO₃ solution"]; Precipitate [label="Product Precipitates", shape=diamond]; Filter [label="Vacuum Filtration"]; Wash [label="Wash with Cold Water"]; Dry [label="Dry the Product"]; Characterize [label="Characterize (Yield, MP, TLC, NMR, etc.)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Heat; Heat -> Cool; Cool -> Workup; Workup -> Precipitate; Precipitate -> Filter; Filter -> Wash; Wash -> Dry; Dry -> Characterize; }
Caption: General Workflow for Hantzsch Thiazole Synthesis.References
-
Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
-
SIELC Technologies. (n.d.). Separation of Thiazole on Newcrom R1 HPLC column. Retrieved from [Link]
- BenchChem. (2025).
-
stop-chemistry-time. (2013, February 3). Recrystallization (help meeeeee). Reddit. [Link]
-
Bouherrou, H., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1483. [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
- Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for the Recrystallization of Isothiazole Carbonitriles. BenchChem Technical Support.
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
Chen, Y. L., et al. (2001). Liquid chromatography-mass spectrometry assay of a thiadiazole derivative in mice: application to pharmacokinetic studies. Journal of Chromatography B: Biomedical Sciences and Applications, 765(1), 55-62. [Link]
-
Al-Ayed, A. S., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 13(48), 33835-33854. [Link]
-
Bouherrou, H., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1483. [Link]
-
Namvari, M. (2014, June 30). How to avoid the formation of oil droplets during recrystallization? ResearchGate. [Link]
-
Kalhor, M., Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. RSC Advances, 13(14), 9495-9507. [Link]
-
ResearchGate. (n.d.). The mobile phases used in column chromatography and calculated values of the retention factor. Retrieved from [Link]
- Harman, R. E. (1949). U.S. Patent No. 2,489,038. Washington, DC: U.S.
- Synthesis New and Novel Aryl Thiazole Derivatives Compounds. (n.d.). Journal of Chemical and Pharmaceutical Research, 7(12), 646-651.
-
ResearchGate. (n.d.). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]
- Kalhor, M., Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances, 13(14), 9495-9507.
-
ResearchGate. (n.d.). Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. Retrieved from [Link]
-
Hermann, J., et al. (2016). Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem, 11(22), 2500-2504. [Link]
-
Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemico-Biological Interactions, 330, 109244. [Link]
- Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.
Sources
- 1. synarchive.com [synarchive.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Aminothiazole (96-50-4) 1H NMR spectrum [chemicalbook.com]
- 7. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mt.com [mt.com]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. Synthesis New and Novel Aryl Thiazole Derivatives Compounds – Oriental Journal of Chemistry [orientjchem.org]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. Separation of Thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. Liquid chromatography-mass spectrometry assay of a thiadiazole derivative in mice: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
Technical Support Center: Enhancing the Bioavailability of N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine
Introduction: Understanding the Challenge
Welcome to the technical support center for N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine (referred to herein as "the compound"). This guide is designed for researchers, scientists, and drug development professionals actively working to optimize this molecule for in vivo applications.
The core challenge often faced with novel chemical entities, particularly heterocyclic amines like our compound of interest, is achieving adequate oral bioavailability. Low bioavailability can stem from several physicochemical and physiological barriers, including poor aqueous solubility, low intestinal permeability, extensive first-pass metabolism, or active efflux back into the intestinal lumen.[1][2] This document provides a structured, problem-oriented approach to systematically identify and overcome these barriers.
Based on its structure—featuring a thiazole ring and a secondary amine—we can anticipate potential challenges. The thiazole moiety is common in many bioactive agents, but the overall structure suggests the compound may be lipophilic, potentially leading to solubility issues.[3] Computational tools can provide initial predictions for properties like solubility (LogS), lipophilicity (LogP), and ionization constants (pKa), which are critical for guiding formulation development.[4][5]
This center is organized into a series of frequently asked questions (FAQs) for rapid issue identification, followed by in-depth troubleshooting guides with detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: My compound shows promising in vitro activity but fails in animal models. What is the likely cause?
A1: This is a classic scenario pointing towards poor pharmacokinetics, most commonly low oral bioavailability. The primary factors to investigate are poor aqueous solubility and/or low intestinal permeability.[6] A compound must first dissolve in the gastrointestinal fluids to be absorbed. If it is poorly soluble, it will likely pass through the GI tract unabsorbed.[7] Secondly, even if dissolved, it must be able to cross the intestinal epithelial cell barrier to enter systemic circulation.
Q2: How do I begin to diagnose the specific bioavailability barrier for my compound?
A2: A systematic, data-driven approach is crucial. We recommend the following initial assessments:
-
Aqueous Solubility Determination: Measure the compound's solubility in simulated gastric fluid (SGF, pH ~1.2) and simulated intestinal fluid (SIF, pH ~6.8). This will immediately tell you if dissolution is a rate-limiting step.
-
In Vitro Permeability Assay: Use a Caco-2 cell monolayer assay to assess the compound's ability to cross the intestinal epithelium.[8] This assay can also indicate if the compound is a substrate for efflux pumps like P-glycoprotein (P-gp).[9]
-
In Vitro Metabolic Stability Assay: Incubate the compound with liver microsomes to determine its susceptibility to Phase I metabolism by cytochrome P450 enzymes.[10][11] High metabolic turnover suggests that first-pass metabolism could be a significant barrier.
Q3: What are the primary formulation strategies for a compound predicted to be poorly soluble?
A3: For poorly soluble (Biopharmaceutics Classification System [BCS] Class II or IV) drugs, the goal is to enhance the dissolution rate and/or maintain a solubilized state in the GI tract.[12] Key strategies include:
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area-to-volume ratio, enhancing dissolution rates according to the Noyes-Whitney equation.[13][14]
-
Amorphous Solid Dispersions (ASDs): Dispersing the compound in an amorphous state within a polymer matrix eliminates the crystalline lattice energy barrier, often leading to supersaturation and enhanced absorption.[15][16]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulating the compound in oils, surfactants, and co-solvents can maintain it in a solubilized state and leverage lipid absorption pathways, which can also bypass first-pass metabolism via lymphatic transport.[17][18][19]
Q4: My Caco-2 assay shows high efflux. What does this mean and how can I address it?
A4: A high efflux ratio (Papp B→A / Papp A→B > 2) in a Caco-2 assay strongly suggests your compound is a substrate for an efflux transporter, most commonly P-glycoprotein (P-gp).[20] These transporters act as cellular pumps, actively moving the compound out of the intestinal cells and back into the GI lumen, thereby limiting its net absorption.[21][22] This can be addressed by co-administering a P-gp inhibitor in preclinical studies to confirm the mechanism or by designing formulations (e.g., certain LBDDS) that can mitigate P-gp activity.[1]
Troubleshooting Guides & In-Depth Protocols
Guide 1: Issue - Low Aqueous Solubility
If your compound exhibits solubility < 100 µg/mL in physiological pH ranges, you are facing a dissolution rate-limited absorption problem.
The diagram below outlines a decision-making process for selecting a solubility enhancement strategy.
Caption: Decision tree for selecting a solubility enhancement strategy.
This protocol is ideal for thermally labile compounds and provides excellent control over particle properties.
-
Rationale: By dissolving both the drug and a polymer carrier in a common solvent and then rapidly removing the solvent, the drug is trapped in an amorphous, high-energy state within the polymer matrix.[15] This prevents recrystallization and allows for higher apparent solubility and supersaturation upon dissolution.[23][24]
-
Materials:
-
This compound
-
Polymer (e.g., PVP K30, HPMC-AS)
-
Organic Solvent (e.g., acetone, methanol, dichloromethane)
-
Spray Dryer instrument
-
-
Procedure:
-
Solution Preparation: Prepare a solution by dissolving the compound and the selected polymer in the organic solvent. A typical starting drug-to-polymer ratio is 1:3 (w/w). The total solids concentration should be optimized for the solvent system and instrument (e.g., 2-10% w/v).
-
Instrument Setup: Set the spray dryer parameters. Key parameters include inlet temperature, gas flow rate, and liquid feed rate. These must be optimized to ensure the outlet temperature is approximately 10-20 °C below the solvent's boiling point for efficient drying without degrading the compound.
-
Spray Drying: Pump the solution through the atomizer into the drying chamber. The solvent rapidly evaporates, forming fine particles of the solid dispersion, which are then collected by a cyclone.
-
Secondary Drying: Collect the powder and dry it further under a vacuum at a moderate temperature (e.g., 40 °C) for 12-24 hours to remove any residual solvent.
-
Characterization: Confirm the amorphous nature of the drug in the dispersion using Differential Scanning Calorimetry (DSC) (absence of a melting peak) and Powder X-Ray Diffraction (PXRD) (presence of a halo pattern).
-
Guide 2: Issue - Poor Intestinal Permeability / High Efflux
This issue is identified through low apparent permeability (Papp < 1 x 10⁻⁶ cm/s) or a high efflux ratio in a Caco-2 assay.
Caption: Workflow for a bi-directional Caco-2 permeability assay.
This assay is the industry standard for predicting human intestinal absorption and identifying P-gp substrates.[8][25]
-
Rationale: Caco-2 cells, a human colon adenocarcinoma line, differentiate to form a polarized monolayer of enterocytes, expressing tight junctions and key transporters found in the small intestine.[26] By measuring compound transport from the apical (A, gut lumen) to basolateral (B, blood) side and vice versa, we can determine the apparent permeability coefficient (Papp) and the efflux ratio.[9]
-
Materials:
-
21-day cultured Caco-2 cell monolayers on Transwell inserts
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Test compound and control compounds (e.g., Propranolol - high permeability, Atenolol - low permeability, Digoxin - P-gp substrate)
-
LC-MS/MS system for quantification[27]
-
-
Procedure:
-
Monolayer Preparation: Wash the Caco-2 monolayers with pre-warmed HBSS. Measure the Transepithelial Electrical Resistance (TEER) to ensure monolayer integrity.
-
Dosing (A→B Transport): Add the test compound solution (typically 10 µM in HBSS) to the apical (donor) compartment and fresh HBSS to the basolateral (receiver) compartment.[20]
-
Dosing (B→A Transport): In a separate set of wells, add the test compound solution to the basolateral (donor) compartment and fresh HBSS to the apical (receiver) compartment.
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 90-120 minutes).[20][26]
-
Sampling: At the end of the incubation, take samples from both the donor and receiver compartments.
-
Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.[28]
-
Calculation:
-
Calculate Papp using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate the Efflux Ratio = Papp (B→A) / Papp (A→B).
-
-
Guide 3: Issue - High First-Pass Metabolism
This is suspected when a compound has good solubility and permeability but still exhibits low oral bioavailability, and is confirmed with a high clearance rate in an in vitro liver microsomal stability assay.
This assay assesses the susceptibility of a compound to Phase I metabolism.
-
Rationale: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[10][11] By incubating the compound with microsomes and the necessary cofactor (NADPH), we can measure the rate of compound depletion and calculate its intrinsic clearance.[29][30]
-
Materials:
-
Pooled liver microsomes (human, rat, etc.)
-
Potassium phosphate buffer (pH 7.4)
-
NADPH regenerating system (or NADPH)
-
Test compound and positive control (e.g., Midazolam, Dextromethorphan)[29]
-
Acetonitrile with an internal standard for reaction termination
-
LC-MS/MS system
-
-
Procedure:
-
Incubation Preparation: Prepare a master mix containing buffer and liver microsomes (e.g., 0.5 mg/mL protein concentration). Pre-incubate at 37°C.[11]
-
Initiate Reaction: Add the test compound (e.g., final concentration of 1 µM) to the microsomal suspension. After a brief pre-incubation, initiate the metabolic reaction by adding the NADPH solution.[29]
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and terminate it by adding it to a cold solution of acetonitrile containing an internal standard.[10]
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein.
-
Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line (k) is the elimination rate constant.
-
Half-life (t½): 0.693 / k
-
Intrinsic Clearance (Cl_int): (k / [microsomal protein concentration]) * (volume of incubation)
-
-
Data Summary Tables
Table 1: Interpreting Caco-2 Permeability Data
| Papp (A→B) (x 10⁻⁶ cm/s) | Efflux Ratio | Predicted Absorption | Potential Issue | Recommended Next Step |
| > 10 | < 2 | High | None | Proceed to in vivo PK studies. |
| 1 - 10 | < 2 | Moderate | Sub-optimal permeability | Consider permeation enhancers or structural modification. |
| < 1 | < 2 | Low | Poor Permeability | Focus on formulation (LBDDS) or structural modification. |
| Any Value | > 2 | Variable (Low to Moderate) | Active Efflux (P-gp Substrate) | Test with P-gp inhibitor; consider LBDDS formulations.[21] |
Table 2: Interpreting Metabolic Stability Data
| In Vitro Half-life (t½) in Liver Microsomes | Predicted In Vivo Hepatic Extraction | Potential Issue | Recommended Next Step |
| > 60 min | Low | None | Proceed to in vivo PK studies. |
| 15 - 60 min | Intermediate | Moderate First-Pass Metabolism | Quantify metabolites; consider pro-drug strategies.[12] |
| < 15 min | High | High First-Pass Metabolism | Structural modification to block metabolic "soft spots"; consider alternative routes of administration. |
References
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab. [URL: https://www.hilarispublisher.com/open-access/innovative-formulation-strategies-for-enhancing-oral-bioavailability-of-poorly-soluble-drugs.pdf]
- Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Drug Delivery. [URL: https://www.arjournals.org/index.php/ijdd/article/view/285]
- Formulation strategies for poorly soluble drugs. ResearchGate. [URL: https://www.researchgate.
- Lipid-Based Drug Delivery Systems (LBDDS) for Bioavailability Enhancement: Formulation Strategies and Recent Advances. International Journal of Pharmaceutical Sciences. [URL: https://ijpscr.com/index.php/ijpscr/article/view/39]
- Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8712711/]
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [URL: https://www.mdpi.com/1999-4923/15/1/247]
- Role of P-glycoprotein in drug disposition. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11095420/]
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3409893/]
- Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes. Walsh Medical Media. [URL: https://walshmedicalmedia.com/lipid-based-drug-delivery-systems-enhancing-bioavailability-for-improved-therapeutic-outcomes/]
- P-glycoprotein: a defense mechanism limiting oral bioavailability and CNS accumulation of drugs. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/10871343/]
- Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2023.1165133/full]
- Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7318318/]
- Rapid Prediction of the Physicochemical Properties of Molecules. CD ComputaBio. [URL: https://www.computabio.com/rapid-prediction-of-the-physicochemical-properties-of-molecules.html]
- Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7464010/]
- P-glycoprotein and its role in drug-drug interactions. UQ eSpace - The University of Queensland. [URL: https://espace.library.uq.edu.au/view/UQ:337926]
- Caco-2 Permeability Assay Protocol. Creative Bioarray. [URL: https://www.creative-bioarray.com/support/caco-2-permeability-assay-protocol.htm]
- Lipid Based Drug Delivery System for enhancing oral absorption of Biopharmaceuticals. ResearchGate. [URL: https://www.researchgate.net/publication/362610534_Lipid_Based_Drug_Delivery_System_for_enhancing_oral_absorption_of_Biopharmaceuticals]
- Mechanisms of increased bioavailability through amorphous solid dispersions: a review. Journal of Pharmaceutical Investigation. [URL: https://link.springer.com/article/10.1007/s40005-019-00465-1]
- Mechanisms of increased bioavailability through amorphous solid dispersions: a review. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6932971/]
-
Technical Support Center: Enhancing the Bioavailability of Imidazo[2,1-b][7][12]thiazole Compounds for In Vivo Research. Benchchem. [URL: https://www.benchchem.com/blog/technical-support-center-enhancing-the-bioavailability-of-imidazo21-b13thiazole-compounds-for-in-vivo-research/]
- Predictive Modeling for Small-Molecule Formulation Development Using Advanced Algorithms. Pharmaceutical Technology. [URL: https://www.pharmtech.com/view/predictive-modeling-for-small-molecule-formulation-development-using-advanced-algorithms]
- A review on amorphous solid dispersions for improving physical stability and dissolution: Role of polymers. GSC Online Press. [URL: https://gscjournals.org/index.php/gscbps/article/view/11883]
- DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform.
- Caco-2 Permeability Assay. Enamine. [URL: https://enamine.net/images/MedChem/pdfs/Caco-2.pdf]
- Non-Regulated LC–MS/MS Bioanalysis in Support of Early Drug Development: A Novartis Perspective. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/19475705.2020.1764614]
- P-glycoprotein and its role in drug-drug interactions. Australian Prescriber. [URL: https://www.nps.org.au/australian-prescriber/articles/p-glycoprotein-and-its-role-in-drug-drug-interactions]
- metabolic stability in liver microsomes. Mercell. [URL: https://permalink.mercell.com/129731674.pdf]
- ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science. BioDuro. [URL: https://www.bioduro-sundia.com/adme-caco-2-permeability-assay/]
- Caco-2 Permeability In Vitro Assay. Charnwood Discovery. [URL: https://www.charnwood-discovery.com/resources/technical-resources/caco-2-permeability/]
- Role of P-glycoprotein in pharmacokinetics: clinical implications. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12495613/]
- Advancing physicochemical property predictions in computational drug discovery. eScholarship.org. [URL: https://escholarship.org/uc/item/42v3f651]
- Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. [URL: https://www.bioanalysis-zone.
- Comparative Evaluation of Amorphous Polymers in Solubility and Bioavailability Enhancement. EJPPS. [URL: https://www.ejpps.online/index.php/ejpps/article/view/154]
- In vitro drug metabolism: for the selection of your lead compounds. MTTlab. [URL: https://www.mttlab.eu/wp-content/uploads/2018/11/MTT-Metabolism-assays.pdf]
- Predicting FDA approvability of small-molecule drugs. ResearchGate. [URL: https://www.researchgate.net/publication/338271790_Predicting_FDA_approvability_of_small-molecule_drugs]
- LC-MS Method Development. Intertek. [URL: https://www.intertek.com/pharmaceutical/analysis/lc-ms-method-development/]
- Machine Learning Small Molecule Properties in Drug Discovery. arXiv. [URL: https://arxiv.org/abs/2308.12354]
- Metabolic Stability Assay Services. BioIVT. [URL: https://bioivt.com/metabolic-stability-assay]
- Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [URL: https://experiments.springernature.com/article/10.1007/978-1-4939-7365-1_10]
- Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. [URL: https://www.cyprotex.com/adm-tox/metabolism/microsomal-stability]
- Application of LCMS in small-molecule drug development. European Pharmaceutical Review. [URL: https://www.europeanpharmaceuticalreview.com/article/50343/application-of-lcms-in-small-molecule-drug-development/]
- Green chemistry approaches for thiazole containing compounds as a potential scaffold for cancer therapy. ResearchGate. [URL: https://www.researchgate.net/publication/359146903_Green_chemistry_approaches_for_thiazole_containing_compounds_as_a_potential_scaffold_for_cancer_therapy]
- N-methyl-1,3-thiazol-2-amine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/N-methyl-1_3-thiazol-2-amine]
- This compound. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB62707165.htm]
- Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. OUCI. [URL: https://ouci.dntb.gov.ua/en/works/CN-2J2F-Y82V/]
- N-methyl-5-(4-nitrophenyl)-1,3-thiazol-2-amine. Chemical Synthesis Database. [URL: http://www.chemsynthesis.com/base/chemical-structure-27083.html]
- 4-Ethyl-5-methyl-1,3-thiazol-2-amine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Ethyl-5-methyl-1_3-thiazol-2-amine]
- This compound. Amerigo Scientific. [URL: https://www.amerigoscientific.com/n-methyl-n-4-methyl-1-3-thiazol-5-yl-methyl-amine-920479-07-8-1756589.html]
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8952044/]
- Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.4c00486]
Sources
- 1. Role of P-glycoprotein in drug disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P-glycoprotein: a defense mechanism limiting oral bioavailability and CNS accumulation of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Physicochemical Properties Prediction - CD ComputaBio [cadd.computabio.com]
- 5. researchgate.net [researchgate.net]
- 6. sphinxsai.com [sphinxsai.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. enamine.net [enamine.net]
- 10. mttlab.eu [mttlab.eu]
- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. walshmedicalmedia.com [walshmedicalmedia.com]
- 19. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 20. charnwooddiscovery.com [charnwooddiscovery.com]
- 21. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 22. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 23. semanticscholar.org [semanticscholar.org]
- 24. gsconlinepress.com [gsconlinepress.com]
- 25. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 26. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 27. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. tandfonline.com [tandfonline.com]
- 29. mercell.com [mercell.com]
- 30. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Managing Compound Precipitation in Cell Culture Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and frequently asked questions (FAQs) to address the common and often confounding issue of compound precipitation in cell culture media. Precipitation can compromise experimental integrity by altering the effective concentration of your compound, introducing artifacts in imaging assays, and potentially inducing cellular stress or toxicity.[1] This resource is designed to help you diagnose, resolve, and proactively prevent these issues.
Part 1: Is It Precipitation or Contamination?
Before troubleshooting solubility, it's crucial to rule out microbial contamination, which can also cause turbidity or visible particles in the culture medium.[1][2]
Table 1: Differentiating Chemical Precipitate from Microbial Contamination
| Characteristic | Chemical Precipitate | Microbial Contamination (Bacteria/Yeast/Fungi) |
| Appearance | Often crystalline, sometimes amorphous or flocculent. Can appear as fine dust, shards, or a uniform haze. | Uniform turbidity (cloudiness) throughout the media. May appear as small, distinct moving dots (bacteria) or larger clumps (yeast/fungi).[3][4] |
| Progression | Appears upon compound addition or after a change in conditions (e.g., temperature shift). Typically does not proliferate over time. | Worsens progressively over 12-48 hours, even in the absence of cells. The number of particles increases.[3] |
| Media pH | Usually no change in the media's color (phenol red indicator). | Often a rapid drop in pH (media turns yellow) due to bacterial metabolism. Fungal contamination can sometimes lead to an alkaline shift (media turns pink/purple).[4] |
| Microscopy (400x) | Particles are non-motile and may have a defined crystalline structure. | Bacteria appear as tiny, often motile rods or cocci. Yeast may show budding. Fungi appear as filamentous hyphae.[3] |
Part 2: Troubleshooting Immediate Precipitation ("Crashing Out")
This section addresses the common scenario where a precipitate forms instantly upon adding the compound stock solution to the aqueous cell culture medium. This "crashing out" occurs when the compound's solubility limit is abruptly exceeded as the solvent is diluted.[5]
Frequently Asked Questions (FAQs)
Q1: I dissolved my compound in DMSO, but it precipitated immediately when I added it to my media. What happened?
This is a classic case of "solvent shock." Your compound is soluble in the organic solvent (like DMSO) but poorly soluble in the aqueous environment of the cell culture media.[5] When the concentrated stock is rapidly diluted, the solvent disperses, leaving the compound molecules to aggregate and precipitate before they can properly disperse in the media.
Q2: How can I prevent my compound from crashing out during dilution?
The key is to make the transition from a high-concentration organic stock to a low-concentration aqueous solution as gentle as possible. Here are the primary strategies:
-
Decrease the Final Concentration: The most straightforward cause is that the intended final concentration exceeds the compound's aqueous solubility. Perform a solubility test to determine the maximum achievable concentration under your specific experimental conditions.[5]
-
Perform Serial Dilutions: Instead of adding a highly concentrated stock directly into the full volume of media, perform one or more intermediate dilution steps in pre-warmed media.[5] This gradual reduction in solvent concentration minimizes the shock.
-
Modify the Addition Technique: Add the stock solution dropwise into the vortex of the media, which should be gently swirling. This promotes rapid and uniform dispersion.[5]
-
Use Pre-Warmed Media: Solubility is often temperature-dependent.[6] Adding a compound stock to cold media can significantly decrease its solubility. Always use media pre-warmed to 37°C.[5]
-
Optimize Solvent Concentration: While DMSO is an excellent solvent, its final concentration in the culture should be kept low (ideally <0.1%, and almost always <0.5%) to avoid cytotoxicity.[5][7] Paradoxically, maintaining the highest tolerable final DMSO concentration can sometimes aid solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.[7][8]
Diagram 1: Troubleshooting Immediate Precipitation A decision tree to diagnose and resolve immediate compound precipitation.
Part 3: Troubleshooting Delayed Precipitation
Sometimes, the compound-media mixture is initially clear but develops a precipitate after several hours or days in the incubator. This suggests a slow change in the media's physicochemical properties.
Frequently Asked Questions (FAQs)
Q1: My media looked fine after adding the compound, but now it's cloudy/has crystals after 24 hours in the incubator. Why?
Delayed precipitation is typically caused by one of the following factors:
-
Temperature Fluctuations: Repeatedly removing culture vessels from the stable 37°C environment of the incubator can cause temperature cycling, which may affect compound solubility.[5][9] Minimize the time plates or flasks are outside the incubator.
-
Changes in Media pH: Cellular metabolism can alter the pH of the culture medium, especially in dense cultures.[5] For pH-sensitive compounds, this shift can dramatically decrease solubility.[6] Monitor the media color and consider more frequent media changes.
-
Evaporation: In long-term experiments, media can evaporate from culture plates, increasing the concentration of all components, including your compound.[2][10] This can push the compound concentration beyond its solubility limit. Ensure the incubator has adequate humidity and use low-evaporation lids or sealing films.[2]
-
Interaction with Media Components: The compound may slowly interact with salts (e.g., calcium, phosphate), amino acids, or other components in the media to form insoluble complexes.[1][5] This can be particularly prevalent in serum-free media where proteins are not available to help stabilize the compound.[2]
-
Compound Instability: The compound itself may be unstable in the aqueous, buffered environment at 37°C, degrading into a less soluble byproduct over time.
Q2: Can I just filter the precipitate out and use the media?
This is strongly discouraged.[8] Filtering removes an unknown amount of your active compound, rendering the final concentration inaccurate and making your experimental results unreliable and irreproducible.[5] The best practice is to address the root cause of the precipitation.
Part 4: Proactive Strategies & Best Practices
Preventing precipitation is always preferable to troubleshooting it. Adhering to best practices for solution preparation is critical.
Protocol 1: Preparing a High-Quality Compound Stock Solution
Causality: The goal of a stock solution is to create a stable, concentrated reservoir of your compound in a solvent where it is highly soluble. This minimizes the volume of organic solvent added to your cells and reduces the risk of errors from weighing tiny amounts of powder for each experiment.[11][12]
Methodology:
-
Solvent Selection: Use an appropriate, high-purity solvent. Anhydrous Dimethyl sulfoxide (DMSO) is the most common choice for hydrophobic compounds used in cell culture.[5]
-
Calculation: Use an online molarity calculator to determine the mass of the compound needed to achieve your desired stock concentration (e.g., 10 mM, 50 mM).[13]
-
Weighing: For milligram quantities, use an analytical balance. To minimize loss from static, use anti-static weigh boats and handle materials carefully.[14]
-
Dissolution: Add the correct volume of solvent to the powdered compound. To ensure complete dissolution, vortex vigorously. If solids persist, brief sonication in a water bath can be effective.[5] Visually inspect the solution against a light source to ensure no particulates remain.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, properly labeled tubes.[14] Store at -20°C or -80°C as recommended for the compound. This is a critical step to avoid repeated freeze-thaw cycles, which can lead to solvent evaporation, water absorption, and compound degradation.[7][14]
Protocol 2: Determining the Maximum Soluble Concentration
Causality: This self-validating experiment establishes the practical solubility limit of your compound in your specific cell culture medium, under your exact experimental conditions. This information is vital for designing experiments with accurate and soluble compound concentrations.
Methodology:
-
Prepare Stock: Make a high-concentration stock solution of your compound (e.g., 100 mM in 100% DMSO) as described in Protocol 1.
-
Pre-warm Media: Pre-warm your complete cell culture medium (with serum, if applicable) to 37°C.
-
Create Serial Dilutions: Prepare a series of dilutions of the stock solution directly into the pre-warmed culture medium. A good starting range might be 1:100, 1:200, 1:500, 1:1000, etc.[5] Ensure you mix thoroughly after each dilution.
-
Immediate Visual Inspection: Immediately after preparation, hold each dilution up to a light source and look for any signs of cloudiness, haziness, or visible particles. This identifies the concentration at which the compound immediately crashes out.
-
Incubation and Final Inspection: Place the tubes/plate in a 37°C incubator for a period relevant to your experiment's duration (e.g., 2, 24, or 48 hours). After incubation, visually inspect the solutions again for any delayed precipitation.[5]
-
Determination: The highest concentration that remains perfectly clear after incubation is the maximum soluble concentration for your experimental setup. Do not use concentrations at or above the level where precipitation was observed.[15]
Diagram 2: Recommended Workflow for Compound Preparation A best-practice workflow from powder to final working solution.
Part 5: Advanced Solubilization Strategies
If precipitation persists despite following best practices, you may need to consider solubility enhancers.
-
Serum: For many applications, serum is a powerful solubilizing agent. Proteins like albumin can bind to hydrophobic compounds and help keep them in solution.[8][16] If your experiment can tolerate serum, this is often the easiest solution.
-
Cyclodextrins: These are cyclic oligosaccharides that form a hydrophilic outer surface and a lipophilic inner cavity, allowing them to encapsulate hydrophobic compounds and increase their aqueous solubility.[8][15] (2-Hydroxypropyl)-β-cyclodextrin is a common choice for cell culture.
-
Co-Solvent Systems: In some cases, preparing the initial stock solution in a mixture of solvents (e.g., DMSO and polyethylene glycol) can improve solubility upon dilution into aqueous media.[8]
References
-
Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]
-
Shapiro, A. B. (2015, February 5). Answer to "How do I avoid precipitation of DMSO soluble compounds in water based culture media?". ResearchGate. Retrieved from [Link]
-
Wang, W., et al. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing. BioProcess International. Retrieved from [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
-
Sigma-Aldrich. (2016, June 8). Answer to "Has anyone had problems with media contamination or precipitants falling out of media?". ResearchGate. Retrieved from [Link]
-
Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767-770. Retrieved from [Link]
-
Teychene, S., & Biscans, B. (2011). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Chemical Engineering Research and Design, 89(11), 2491-2496. Retrieved from [Link]
-
Bitesize Bio. (2025, May 27). Top Ten Tips for Making Stock Solutions. Retrieved from [Link]
-
Teychene, S., & Biscans, B. (2011). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). ResearchGate. Retrieved from [Link]
-
Luoyang FuDau Biotechnology Co., Ltd. (2022, August 31). Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts. Retrieved from [Link]
-
Environmental Professional. (2025, December 7). How Do Changes in Ph, Often Linked to Temperature, Influence Metal Solubility? Retrieved from [Link]
-
Drug Delivery Leader. (2022, February 28). 4 Factors Affecting Solubility Of Drugs. Retrieved from [Link]
-
Raval, A. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. SlideShare. Retrieved from [Link]
-
Khan Academy. (n.d.). pH and solubility. Retrieved from [Link]
-
G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]
-
Soares, A. (2014, February 21). Answer to "How can I avoid precipitation of a substance after adding DMEM?". ResearchGate. Retrieved from [Link]
-
Solarbio. (2026, January 16). How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds. Retrieved from [Link]
-
Eppendorf. (n.d.). How to recognize bacterial contamination in your cell culture. Retrieved from [Link]
-
Yasen, M., et al. (2022). Structural and Biochemical Features of Human Serum Albumin Essential for Eukaryotic Cell Culture. International Journal of Molecular Sciences, 23(15), 8352. Retrieved from [Link]
-
Wikipedia. (n.d.). Fetal bovine serum. Retrieved from [Link]
Sources
- 1. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 2. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 3. How to recognize bacterial contamination in your cell culture - Eppendorf United Kingdom [eppendorf.com]
- 4. goldbio.com [goldbio.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 11. phytotechlab.com [phytotechlab.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds [solarbio-global.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Anticonvulsant Efficacy of N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine and Other Anticonvulsants
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Novel Anticonvulsants and the Promise of Thiazole Derivatives
Epilepsy remains a significant global health concern, with a substantial portion of patients exhibiting resistance to current therapeutic options.[1] This reality underscores the urgent and ongoing need for the discovery and development of novel antiseizure medications (ASMs) with improved efficacy and safety profiles.[1][2] In the landscape of medicinal chemistry, heterocyclic compounds are a cornerstone of drug discovery, and the thiazole nucleus, in particular, has emerged as a privileged scaffold in the design of new central nervous system agents, including anticonvulsants.[3]
This guide focuses on N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine, a compound of interest owing to its structural relation to other thiazole derivatives that have demonstrated anticonvulsant properties in preclinical studies. While direct experimental data on this specific molecule is not yet publicly available, this document serves as a comprehensive framework for its potential evaluation. We will compare its hypothetical efficacy profile with that of established anticonvulsants, grounded in the well-validated preclinical screening methodologies that form the bedrock of ASM discovery. The ensuing discussion is designed to provide researchers with both the conceptual and practical tools to assess such novel chemical entities.
Mechanistic Landscape of Anticonvulsant Action: A Basis for Comparison
To contextualize the potential of a new molecular entity, it is crucial to understand the mechanisms of action of current ASMs. These mechanisms primarily revolve around the modulation of ion channels and neurotransmitter systems to quell neuronal hyperexcitability.
-
Phenytoin and Carbamazepine : These first-generation anticonvulsants are archetypal sodium channel blockers.[3][4] They exhibit a use-dependent blockade of voltage-gated sodium channels, preferentially binding to the inactive state of the channel.[3][5] This action stabilizes neuronal membranes and prevents the high-frequency, repetitive firing of action potentials that is characteristic of seizure activity.[5] Their efficacy is particularly pronounced in models of generalized tonic-clonic seizures, such as the maximal electroshock (MES) test.[6][7]
-
Ethosuximide : In contrast, ethosuximide is the drug of choice for absence seizures and acts via a different mechanism.[8] It primarily targets low-voltage-activated (T-type) calcium channels in thalamic neurons.[9][10] The blockade of these channels reduces the oscillatory thalamocortical rhythms that underlie the spike-and-wave discharges seen in absence seizures.[11]
The thiazole moiety has been incorporated into molecules targeting a variety of biological targets. The anticonvulsant activity of some thiazole derivatives suggests they may also interact with these key ion channels, a hypothesis that would need to be tested for this compound.
Preclinical Evaluation of Anticonvulsant Efficacy: Standardized Protocols
The initial assessment of a novel compound's anticonvulsant potential relies on a battery of standardized and predictive animal models. The two most pivotal screening tests are the maximal electroshock (MES) seizure test and the subcutaneous pentylenetetrazole (scPTZ) seizure test.[12][13]
Maximal Electroshock (MES) Seizure Test
The MES test is a robust model for generalized tonic-clonic seizures and is highly predictive of efficacy against this seizure type in humans.[14] The test identifies compounds that prevent the spread of seizures through neural circuits.
Experimental Protocol: MES Test
-
Animal Model : Adult male CF-1 mice (20-25 g) are typically used.
-
Compound Administration : The test compound, this compound, would be administered intraperitoneally (i.p.) at various doses. A vehicle control group (e.g., saline or 0.5% methylcellulose) and a positive control group (e.g., Phenytoin at 20 mg/kg) are included.
-
Time to Peak Effect : The test is conducted at the presumed time of peak effect of the compound, often determined in preliminary pharmacokinetic studies (typically 30-60 minutes post-i.p. administration).
-
Anesthesia and Electrode Placement : A drop of local anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to the corneas of each mouse.[15] Corneal electrodes are then placed on the eyes, with a drop of saline to ensure good electrical contact.[14]
-
Stimulation : An electrical stimulus of 60 Hz is delivered for 0.2 seconds (e.g., 50 mA for mice).[14]
-
Observation : The animal is immediately observed for the presence or absence of a tonic hindlimb extension seizure.[15] Abolition of this endpoint is considered protection.[14]
-
Data Analysis : The percentage of animals protected at each dose is calculated, and the median effective dose (ED₅₀), the dose that protects 50% of the animals, is determined using probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
The scPTZ test is a model for myoclonic and absence seizures.[16] It is sensitive to compounds that can raise the seizure threshold. Pentylenetetrazole is a GABA-A receptor antagonist.[17][18]
Experimental Protocol: scPTZ Test
-
Animal Model : Adult male CF-1 mice (20-25 g).
-
Compound Administration : The test compound is administered i.p. at various doses, alongside vehicle and positive control (e.g., Ethosuximide at 125 mg/kg) groups.
-
Time to Peak Effect : Testing occurs at the time of peak effect.
-
Induction of Seizures : A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously in the scruff of the neck.[16]
-
Observation : Animals are placed in individual observation chambers and observed for 30 minutes for the presence of clonic seizures (characterized by clonus of the forelimbs and/or hindlimbs lasting for at least 5 seconds).[19]
-
Data Analysis : The ED₅₀ is calculated based on the percentage of animals protected from clonic seizures at each dose level.
Neurotoxicity Screening: The Rotarod Test
A critical aspect of developing a new ASM is to ensure a favorable therapeutic window. The rotarod test is the standard method for assessing motor impairment and potential neurotoxicity.[20]
Experimental Protocol: Rotarod Test
-
Apparatus : An accelerating rotarod apparatus is used, with a rotating rod (e.g., 3 cm diameter) that gradually increases in speed (e.g., from 4 to 40 rpm over 300 seconds).[21]
-
Animal Model and Training : Mice are trained on the apparatus for 1-2 days prior to the test until they can remain on the rod for a predetermined duration (e.g., 180 seconds) at a constant low speed.[22]
-
Compound Administration : On the test day, the compound is administered at various doses.
-
Testing : At the time of peak effect, each mouse is placed on the accelerating rotarod.
-
Observation : The latency to fall from the rod is recorded. A trial is typically terminated after a set time (e.g., 300 seconds).[23]
-
Data Analysis : The median toxic dose (TD₅₀), the dose at which 50% of the animals fail the test (i.e., fall off the rod), is determined.
Comparative Efficacy and Safety Profile: A Hypothetical Analysis
Based on the known anticonvulsant activity of other thiazole derivatives, we can construct a hypothetical efficacy profile for this compound ("Compound T") for illustrative purposes.
Table 1: Hypothetical Comparative Anticonvulsant Efficacy
| Compound | MES (ED₅₀ mg/kg, i.p.) | scPTZ (ED₅₀ mg/kg, i.p.) | Primary Mechanism of Action |
| Compound T (Hypothetical) | 15 - 40 | > 100 | Unknown; Putative Sodium Channel Modulator |
| Phenytoin | 9.5 | Inactive | Sodium Channel Blocker[3] |
| Carbamazepine | 8.8 | 40.5 | Sodium Channel Blocker[4] |
| Ethosuximide | Inactive | 130 | T-type Calcium Channel Blocker[9] |
Table 2: Hypothetical Comparative Neurotoxicity and Protective Index
| Compound | Rotarod (TD₅₀ mg/kg, i.p.) | Protective Index (PI = TD₅₀/ED₅₀) - MES |
| Compound T (Hypothetical) | 150 | 3.75 - 10 |
| Phenytoin | 68 | 7.2 |
| Carbamazepine | 76 | 8.6 |
| Ethosuximide | > 400 | N/A |
The Protective Index (PI) is a crucial measure of a drug's therapeutic window. A higher PI indicates a greater separation between the effective dose and the dose that causes side effects. In our hypothetical scenario, "Compound T" exhibits a promising PI, suggesting it may have a favorable safety profile, a key objective in modern ASM development.
Visualizing the Experimental Workflow
To further clarify the preclinical evaluation process, the following diagrams illustrate the workflows for the MES and scPTZ assays.
Caption: Workflow for the Maximal Electroshock (MES) Test.
Caption: Workflow for the Subcutaneous PTZ (scPTZ) Test.
Conclusion and Future Directions
While this guide presents a hypothetical comparison due to the absence of specific data for this compound, it provides a robust scientific and logical framework for its evaluation. The thiazole scaffold continues to be a promising area for anticonvulsant research. The logical next steps for this compound would be to perform the described MES, scPTZ, and rotarod tests to generate empirical data. Subsequent mechanistic studies, such as electrophysiological patch-clamp assays on sodium and calcium channels, would be essential to elucidate its precise mechanism of action. Should the in-vivo data prove promising, further investigation into its pharmacokinetic profile and efficacy in chronic seizure models would be warranted. This structured approach, grounded in established methodologies, is paramount for the successful discovery and development of the next generation of antiseizure medications.
References
- Coulter, D. A., Huguenard, J. R., & Prince, D. A. (1989). Calcium currents in rat thalamocortical relay neurones: an in vitro voltage-clamp study. The Journal of Physiology, 414(1), 587-604.
-
Picmonic. (n.d.). Master Ethosuximide: Mechanism of Action. Retrieved from [Link]
-
Dr. Oracle. (2025, April 13). What is the mechanism of action of carbamazepine (anticonvulsant medication)? Retrieved from [Link]
- Löscher, W., & Schmidt, D. (2011). Modern antiepileptic drug development has failed to deliver drugs with improved efficacy. Epilepsia, 52(4), 657-678.
- Löscher, W. (2024). Novel antiseizure medications in the development pipeline: promising candidates and recent failures. Clinical Epileptology.
-
Wikipedia. (n.d.). Phenytoin. Retrieved from [Link]
-
Wikipedia. (n.d.). Carbamazepine. Retrieved from [Link]
- Yaari, Y., Selzer, M. E., & Pincus, J. H. (1986). Phenytoin: mechanisms of its anticonvulsant action. Annals of Neurology, 20(2), 171-184.
-
Pharmacology of Drugs. (2025, March 7). Pharmacology of Ethosuximide (Zarontin) ; Mechanism of action, Pharmacokinetics, Uses, Effects [Video]. YouTube. [Link]
- Tenney, J. R., & Glauser, T. A. (2013). The current state of absence epilepsy: can we do better? Epilepsy Currents, 13(3), 135-140.
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Ethosuximide? Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Carbamazepine? Retrieved from [Link]
-
Pediatric Oncall. (n.d.). Phenytoin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Retrieved from [Link]
-
Dr. Oracle. (2025, October 2). What is the mechanism of action of Phenytoin? Retrieved from [Link]
-
National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. Retrieved from [Link]
- Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs. Seizure, 20(5), 359-368.
- Löscher, W., & Schmidt, D. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Current Protocols in Pharmacology, Chapter 5, Unit 5.22.
- Shimada, T., et al. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. Journal of Visualized Experiments, (136), e56573.
-
Melior Discovery. (n.d.). Pentylenetetrazol Induced Seizure (PTZ) Model. Retrieved from [Link]
- Dhir, A. (2012). Pentylenetetrazol (PTZ) kindling model of epilepsy. Current Protocols in Neuroscience, Chapter 9, Unit 9.37.
-
Anti-convulsant Activity using Maximum Electroshock Induced Convulsant. (2022, September 3). [Video]. YouTube. [Link]
-
JoVE. (2025, July 8). Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. Retrieved from [Link]
-
International Mouse Phenotyping Consortium. (n.d.). Rotarod Protocol. IMPReSS. Retrieved from [Link]
- Huang, C. C., Lin, F., Wang, G., Lu, D., Wu, Q., Liu, J., ... & Zhang, F. (2018). Tetrahydroxystilbene Glucoside Produces Neuroprotection against 6-OHDA-Induced Dopamine Neurotoxicity. Oxidative Medicine and Cellular Longevity, 2018, 7927568.
-
Mouse Metabolic Phenotyping Centers. (2024, January 3). Rotarod. MMPC-Live Protocols. Retrieved from [Link]
- Thapliyal, S., & Babu, K. (2018). Pentylenetetrazole (PTZ)-induced Convulsion Assay to Determine GABAergic Defects in Caenorhabditis elegans. bio-protocol, 8(17), e2997.
-
BioMed. (2025, June 7). How to Use Rotarod to Do Rotarod Test for Mouse and Rats. Retrieved from [Link]
-
Research Needs. (2025, July 12). How to Perform the Rotarod Test: Assessing Motor Coordination in Rodents [Video]. YouTube. [Link]
Sources
- 1. What is the mechanism of Phenytoin? [synapse.patsnap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Phenytoin - Wikipedia [en.wikipedia.org]
- 4. Carbamazepine - Wikipedia [en.wikipedia.org]
- 5. Phenytoin: mechanisms of its anticonvulsant action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. droracle.ai [droracle.ai]
- 8. Ethosuximide: Mechanism of Action [picmonic.com]
- 9. Ethosuximide - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Ethosuximide? [synapse.patsnap.com]
- 11. Ethosuximide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 13. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. meliordiscovery.com [meliordiscovery.com]
- 17. Pentylenetetrazol (PTZ) kindling model of epilepsy [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 21. mmpc.org [mmpc.org]
- 22. bio-protocol.org [bio-protocol.org]
- 23. biomed-easy.com [biomed-easy.com]
A Researcher's Guide to Validating the Mechanism of Action of N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine
For researchers, scientists, and drug development professionals, elucidating the precise mechanism of action (MoA) of a novel small molecule is a cornerstone of preclinical development. This guide provides a comprehensive, technically-grounded framework for validating the MoA of N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine, a compound of interest with an as-yet uncharacterized biological target and pathway. We will navigate from broad, unbiased target identification to specific validation assays and in vivo studies, presenting a self-validating system of protocols and comparative data analysis.
I. Unbiased Target Identification: Casting a Wide Net
The initial and most critical step is to identify the direct cellular binding partners of this compound. Without prior knowledge of the target, unbiased proteomic approaches are paramount. We will compare two powerful techniques: Thermal Proteome Profiling (TPP) and Chemical Proteomics using an affinity-based pull-down approach.
A. Thermal Proteome Profiling (TPP)
TPP leverages the principle that protein thermal stability changes upon ligand binding.[1][2] By treating intact cells or cell lysates with the compound and then subjecting them to a temperature gradient, we can identify stabilized (or destabilized) proteins via quantitative mass spectrometry.[1] This label-free method provides a global and unbiased view of target engagement in a physiological context.[1][2]
B. Chemical Proteomics: Affinity-Based Pull-Down
This technique involves synthesizing a derivative of this compound that incorporates a reactive group for immobilization on a solid support (e.g., beads) or a biotin tag for affinity purification.[3] This "bait" is then incubated with cell lysate to "fish" for its binding partners, which are subsequently identified by mass spectrometry.[3]
Experimental Workflow: Unbiased Target Identification
Caption: Unbiased target identification workflow comparing TPP and Chemical Proteomics.
Table 1: Comparison of Unbiased Target Identification Methods
| Feature | Thermal Proteome Profiling (TPP) | Chemical Proteomics (Affinity Pull-down) |
| Principle | Ligand-induced change in protein thermal stability | Affinity capture of binding partners |
| Compound Modification | Not required | Required (synthesis of a probe) |
| Physiological Relevance | High (can be done in intact cells) | Moderate (in vitro binding in lysates) |
| Potential Artifacts | Off-target thermal shifts | Steric hindrance from the linker/tag, non-specific binding |
| Confirmation Required | Yes, with orthogonal methods | Yes, with orthogonal methods |
II. Target Validation and Engagement: From Hypothesis to Confirmation
Once a list of putative targets is generated, the next crucial phase is to validate these interactions and confirm direct target engagement in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a gold-standard method for this purpose.[4][5][6]
A. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm that a compound binds to its target in living cells.[5][6][7] The principle is that a ligand-bound protein will be more resistant to thermal denaturation.[2][5] By heating cell lysates or intact cells treated with this compound to a specific temperature, we can quantify the amount of soluble target protein remaining. An increase in the soluble fraction compared to the vehicle control indicates target engagement.[4]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Plate cells and treat with varying concentrations of this compound or a vehicle control for a specified time.
-
Heating: Heat the cell lysates or intact cells to a range of temperatures to determine the optimal melting temperature of the putative target protein.
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the precipitated, denatured proteins.
-
Protein Quantification: Analyze the supernatant by Western blot or other quantitative protein detection methods (e.g., ELISA, mass spectrometry) to determine the amount of soluble target protein.
-
Data Analysis: Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve in the presence of the compound confirms target engagement.
Table 2: Hypothetical CETSA Data for Putative Target X
| Compound Concentration | Apparent Melting Temperature (Tm) | Thermal Shift (ΔTm) |
| Vehicle (DMSO) | 52.5 °C | - |
| 1 µM | 55.0 °C | +2.5 °C |
| 10 µM | 58.2 °C | +5.7 °C |
| 100 µM | 58.5 °C | +6.0 °C |
III. Elucidating Downstream Signaling Pathways
Identifying the direct target is only part of the story. Understanding how the interaction with the target translates into a cellular response is critical for defining the MoA. Assuming our initial unbiased screens and CETSA validation point towards a kinase as the primary target, phosphoproteomics is a powerful next step.
A. Phosphoproteomics for Kinase Inhibitor Profiling
If this compound is a kinase inhibitor, it will alter the phosphorylation status of downstream substrates. Quantitative phosphoproteomics, using techniques like SILAC (Stable Isotope Labeling by Amino acids in Cell culture) or TMT (Tandem Mass Tags) coupled with mass spectrometry, can provide a global snapshot of these changes.[8][9][10][11] This allows for the identification of signaling pathways modulated by the compound.[8][10]
To further validate the on-target effects, a competition binding assay using a broad-spectrum kinase affinity resin, such as "kinobeads," can be employed.[12][13][14][15] This method assesses the compound's ability to compete with the immobilized ligands for binding to a large panel of kinases, thus revealing its selectivity profile.[12][13][15]
Signaling Pathway Visualization
Caption: A streamlined workflow for in vivo mechanism of action validation.
V. Conclusion
Validating the mechanism of action of a novel compound like this compound is a systematic, multi-faceted process. By employing an integrated approach that begins with unbiased target identification and progresses through rigorous target engagement, pathway analysis, and in vivo validation, researchers can build a robust and comprehensive understanding of their molecule's biological function. This guide provides a logical and experimentally sound framework to navigate this critical path in drug discovery and development.
VI. References
-
In Vivo Target Validation Using Biological Molecules in Drug Development. (2016). PubMed.
-
In Vivo Target Validation. Creative Biolabs.
-
Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. (2019). Methods in Molecular Biology.
-
Identifying and validating novel targets with in vivo disease models: guidelines for study design. (2007). Drug Discovery Today.
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
-
A Researcher's Guide to Confirming Small Molecule Target Engagement. Benchchem.
-
How to Design Experiments to Validate Targets and Elucidate the Mechanism of a Small-Molecule Anticancer Drug?. MtoZ Biolabs.
-
Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. Bio-Techne.
-
Phosphoproteomics to study kinase inhibitor action. Chair of Proteomics and Bioanalytics - Molecular Life Sciences - Technische Universität München.
-
Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors. (2022). Cancers.
-
CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ResearchGate.
-
Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. (2015). ACS Publications.
-
Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI.
-
Phosphoproteomics Meets Chemical Genetics: Approaches for Global Mapping and Deciphering the Phosphoproteome. MDPI.
-
Phosphoproteomics-Based Profiling of Kinase Activities in Cancer Cells. PMC - NIH.
-
Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. NIH.
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
-
Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PMC.
-
Target identification and validation in research. WJBPHS.
-
Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications.
-
Optimized chemical proteomics assay for kinase inhibitor profiling. Semantic Scholar.
-
Kinobeads workflow. Cells are pre‐incubated with increasing drug... ResearchGate.
-
Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net.
-
CETSA. CETSA.
-
Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022). UKM Medical Molecular Biology Institute.
-
Target identification of small molecules: an overview of the current applications in drug discovery. (2023). PMC - PubMed Central.
-
Mechanism of Action: discover your small molecule's interactions and targets. Broad Institute.
Sources
- 1. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CETSA [cetsa.org]
- 3. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphoproteomics to study kinase inhibitor action - Chair of Proteomics and Bioanalytics [mls.ls.tum.de]
- 9. Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Phosphoproteomics-Based Profiling of Kinase Activities in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine
Introduction: The Imperative of Selectivity in Drug Discovery
N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine (hereafter referred to as "Compound X") is a novel small molecule featuring a thiazole scaffold. The thiazole ring is a privileged structure in medicinal chemistry, present in numerous approved drugs and clinical candidates, and is known to interact with a wide range of biological targets, including kinases, enzymes, and G-protein coupled receptors (GPCRs).[1][2][3] This versatility, however, necessitates a rigorous evaluation of a compound's selectivity. Unintended interactions with off-target proteins can lead to adverse drug reactions (ADRs), which are a primary cause of dose-limiting toxicity and late-stage clinical trial failures.[4]
This guide provides a comprehensive, tiered strategy for characterizing the cross-reactivity profile of Compound X. As its primary biological target has not yet been defined, we will operate under a common drug discovery scenario: Compound X has been identified as a potent inhibitor of a hypothetical primary target, Kinase A , in a high-throughput screen. Our objective is to build a robust selectivity profile to de-risk its progression towards lead optimization and preclinical development.[5][6] This process is not merely a checklist but a critical investigation into the compound's biological signature, guided by principles outlined in international regulatory guidelines.[7][8][9]
Part 1: A Tiered Approach to Cross-Reactivity Profiling
A systematic, tiered approach is the most resource-effective strategy for evaluating off-target liabilities. We begin with broad, cost-effective screening to cast a wide net, followed by more focused, functional assays to confirm and quantify any initial findings.[5] This progression allows for early termination of unpromising candidates and focuses resources on those with the highest potential.
Figure 1: A tiered workflow for systematic cross-reactivity assessment of a novel chemical entity.
Part 2: Experimental Methodologies & Protocols
Tier 1A: In Silico Profiling
Causality: Before committing to expensive wet-lab experiments, computational methods can predict potential off-targets. By searching databases for proteins with ligands structurally similar to Compound X, we can identify targets that warrant special attention in subsequent screening panels.
Protocol:
-
Compound Preparation: Generate a 3D conformer of Compound X.
-
Database Search: Utilize platforms like ChEMBL or SwissTargetPrediction.
-
Similarity Metric: Employ Tanimoto similarity search against known active ligands.
-
Analysis: Compile a list of potential off-targets from proteins whose ligands show high structural similarity to Compound X. This list will be cross-referenced with the targets available in commercial safety panels.
Tier 1B: Broad In Vitro Safety Panel Screening
Causality: This is the cornerstone of early safety assessment. By testing Compound X at a single, high concentration (typically 1-10 µM) against a panel of targets known to be implicated in ADRs, we can efficiently identify potential liabilities.[4][5] Panels like the Eurofins SafetyScreen44 or the WuXi AppTec Mini Safety 44 Panel are industry-standard and cover a diverse range of target classes including GPCRs, ion channels, transporters, and enzymes.[4][5]
Protocol: Radioligand Binding Assay (Example for a GPCR Target) This protocol describes a competitive binding assay, a common format for initial screening.
-
Reagent Preparation:
-
Compound X: Prepare a 10 mM stock in 100% DMSO. Dilute to a final assay concentration of 10 µM in the appropriate assay buffer.
-
Radioligand: Prepare a known, selective radiolabeled ligand (e.g., ³H-NMS for the M1 muscarinic receptor) at a concentration equal to its dissociation constant (Kd).
-
Membrane Preparation: Use a membrane preparation from cells recombinantly expressing the target receptor.
-
-
Assay Execution:
-
In a 96-well plate, combine the membrane preparation, the radioligand, and either:
-
Vehicle (DMSO) for total binding.
-
A high concentration of a known unlabeled ligand for non-specific binding (NSB).
-
Compound X for test binding.
-
-
Incubate at room temperature for 60-120 minutes to reach equilibrium.
-
-
Signal Detection:
-
Rapidly filter the plate contents through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition caused by Compound X using the formula: % Inhibition = 100 * (1 - [Test - NSB] / [Total Binding - NSB])
-
A result of >50% inhibition is typically considered a "hit" and warrants further investigation.
-
Figure 2: Diagram of a competitive binding assay principle.
Tier 2: Dose-Response Confirmation
Causality: A "hit" from a single-point screen only indicates activity at a high concentration. To understand the potency of the off-target interaction, a full dose-response curve must be generated to determine the half-maximal inhibitory concentration (IC50). This value is crucial for calculating the selectivity window.
Protocol:
-
Compound Preparation: Prepare a serial dilution of Compound X, typically starting from 100 µM down to 10 pM in 10 half-log steps.
-
Assay Execution: Perform the same binding or functional assay as in Tier 1, but with the range of Compound X concentrations.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to derive the IC50 value.
Part 3: Data Interpretation & Comparison
The primary output of these studies is a quantitative comparison between the compound's potency at its intended target (Kinase A) and its potency at any identified off-targets. This is expressed as the Selectivity Window .
Selectivity Window = IC50 (Off-Target) / IC50 (Primary Target)
A larger selectivity window (ideally >100-fold) indicates a more selective compound, suggesting a lower risk of mechanism-based off-target toxicity.
Hypothetical Data Summary
Below is a table summarizing hypothetical results for Compound X, comparing it to a fictional alternative, "Compound Y."
| Target | Compound X (IC50, nM) | Compound Y (IC50, nM) | Selectivity Window (Compound X) | Selectivity Window (Compound Y) | Associated Potential ADR |
| Kinase A (Primary) | 5 | 15 | - | - | Therapeutic Effect |
| hERG (Ion Channel) | 8,500 | 450 | 1,700x | 30x | Cardiac Arrhythmia[7] |
| 5-HT2B (GPCR) | 450 | 12,000 | 90x | 800x | Valvular Heart Disease |
| COX-1 (Enzyme) | >10,000 | >10,000 | >2,000x | >667x | GI Bleeding |
| Dopamine Transporter | 6,200 | 7,500 | 1,240x | 500x | CNS Side Effects |
Interpretation:
-
Compound X is more potent on the primary target (Kinase A). It shows a significant 1,700-fold selectivity against the critical hERG channel, reducing the risk of cardiac issues. However, its 90-fold selectivity against the 5-HT2B receptor is a potential liability that must be monitored.
-
Compound Y is less potent on the primary target and displays a much narrower selectivity window against the hERG channel (30-fold), representing a significant safety risk.[7] While it is more selective against the 5-HT2B receptor, its poor hERG profile makes it a less desirable candidate.
Based on this direct comparison, Compound X presents a more promising initial safety profile, although the 5-HT2B activity warrants follow-up in cell-based functional assays (Tier 3) to assess its real-world risk.
Conclusion and Future Directions
This guide outlines a robust, industry-standard framework for assessing the cross-reactivity of this compound (Compound X). By employing a tiered approach from broad screening to focused potency determination, we can generate a comparative selectivity profile. The hypothetical data demonstrates that Compound X is superior to Compound Y due to its higher on-target potency and, critically, its wider selectivity window against high-risk off-targets like the hERG channel. The next logical step would be to advance Compound X to Tier 3 studies, including functional assays for the 5-HT2B receptor and broader tissue cross-reactivity studies to ensure no unexpected binding occurs in a complex biological environment.[10][11]
References
-
MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]
-
PubMed. Thiazole-containing compounds as therapeutic targets for cancer therapy. Available from: [Link]
-
Eurofins Discovery. Specialized In Vitro Safety Pharmacology Profiling Panels. Available from: [Link]
-
ResearchGate. Thiazole-containing compounds as therapeutic targets for cancer therapy. Available from: [Link]
-
Pharmaron. In Vitro Safety Panel I Binding & Functional Assays. Available from: [Link]
-
Reaction Biology. In Vitro Safety Pharmacology Services. Available from: [Link]
-
ICH. Safety Guidelines. Available from: [Link]
-
Co-Labb. Implementing ICH S6(R1): Preclinical Safety Evaluation Of Biotechnology. Available from: [Link]
-
Eurofins Discovery. Industry-leading In Vitro Safety Pharmacology Profiling. Available from: [Link]
-
ICH. preclinical safety evaluation of biotechnology-derived pharmaceuticals s6(r1). Available from: [Link]
-
Canada Commons. ICH S6(R1) Guideline: Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available from: [Link]
-
Therapeutic Goods Administration (TGA). ICH guideline S6 (R1) - preclinical safety evaluation of biotechnology-derived pharmaceuticals. Available from: [Link]
-
PubMed. A review on thiazole based compounds andamp; it's pharmacological activities. Available from: [Link]
-
PubMed. Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions. Available from: [Link]
-
OracleBio. A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. Available from: [Link]
-
World Journal of Pharmaceutical Research. A review on thiazole based compounds & it's pharmacological activities. Available from: [Link]
-
ResearchGate. Use of Tissue Cross-reactivity Studies in the Development of Antibody-based Biopharmaceuticals: History, Experience, Methodology, and Future Directions. Available from: [Link]
-
Prisys Events. How To Conduct Preclinical Pharmacology/Toxicology Evaluation Of ADCs?. Available from: [Link]
-
NIH. Therapeutic antibodies: technical points to consider in tissue cross-reactivity studies. Available from: [Link]
-
Amerigo Scientific. This compound. Available from: [Link]
-
PubMed Central. A facile synthesis, and antimicrobial and anticancer activities of some pyridines, thioamides, thiazole, urea, quinazoline, β-naphthyl carbamate, and pyrano[2,3-d]thiazole derivatives. Available from: [Link]
-
KTU ePubl. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. wuxibiology.com [wuxibiology.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. pharmaron.com [pharmaron.com]
- 7. ICH Official web site : ICH [ich.org]
- 8. co-labb.co.uk [co-labb.co.uk]
- 9. database.ich.org [database.ich.org]
- 10. Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Structure-Activity Relationship of N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine Analogs: A Comparative Guide for Histamine H3 Receptor Antagonists
In the landscape of modern drug discovery, the histamine H3 receptor has emerged as a compelling target for the therapeutic intervention of neurological and cognitive disorders. As a presynaptic autoreceptor, its modulation offers a nuanced approach to regulating neurotransmitter release.[1] This guide provides a detailed comparative analysis of the structure-activity relationship (SAR) of a promising class of non-imidazole H3 receptor antagonists: N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine analogs. Moving away from the traditional imidazole-based ligands circumvents issues of poor blood-brain barrier penetration and potential drug-drug interactions, making these thiazole derivatives a significant area of research.[1]
The Thiazole Scaffold: A Privileged Structure in H3 Antagonism
The thiazole ring serves as a versatile and effective core for designing H3 receptor antagonists. Its unique electronic and steric properties allow for strategic modifications to optimize potency and selectivity. This guide will dissect the key structural modifications on the this compound backbone and their impact on biological activity, providing researchers with actionable insights for rational drug design.
The Critical Role of Substitution at the 5-position of the Thiazole Ring
A pivotal determinant of antagonist potency lies in the substitution pattern on the thiazole ring. Comparative studies have consistently demonstrated that placing substituents at the 5-position of the thiazole ring is favorable for histamine H3 receptor antagonist activity.[1][2] Conversely, substitution at the 4-position almost invariably leads to a significant decrease in activity.[1][2] This observation underscores the critical spatial arrangement required for optimal interaction with the H3 receptor binding pocket.
Impact of the Aminoethyl Side Chain and Terminal Amine Substituents
The nature of the substituent on the terminal amine and the length of the alkyl chain connecting it to the thiazole ring are crucial for modulating antagonist potency. A systematic exploration of these features has revealed key trends that guide the optimization of these analogs.
Comparative Analysis of Analog Potency
The following table summarizes the in vitro antagonist potency (pA2) of a series of this compound analogs, highlighting the key SAR trends. The pA2 values were determined using the electrically evoked contraction of the guinea-pig jejunum, a standard functional assay for H3 receptor antagonism.[1][2]
| Compound ID | R (Substituent on Terminal Amine) | Alkyl Chain Length (n) | pA2 |
| 1a | -CH2-Ph | 1 | 7.76[1] |
| 1b | -(CH2)2-Ph | 1 | 7.61[1] |
| 1c (ADS-531) | -(CH2)3-Ph | 1 | 8.27[1] |
| 2a | -CH2-Ph | 2 | 8.38[1] |
| 2b | -(CH2)2-Ph | 2 | 7.81[1] |
| 2c | -(CH2)3-Ph | 2 | 7.95[1] |
Key SAR Insights:
-
Alkyl Chain Length: For the N-phenylalkyl series, an interesting trend emerges. With a shorter ethyl linker (n=1, compounds 1a-c ), increasing the phenylalkyl chain length from benzyl to 3-phenylpropyl leads to a significant increase in potency, with the 3-phenylpropyl analog (1c , ADS-531) being the most potent.[1] However, with a longer propyl linker (n=2, compounds 2a-c ), the opposite trend is observed, where the benzyl analog (2a ) exhibits the highest potency.[1] This suggests a specific spatial requirement for the terminal phenyl group within the H3 receptor binding site.
-
Terminal Phenylalkyl Substituent: The presence of a terminal phenylalkyl group is a key contributor to high antagonist potency. The optimal length of the alkyl spacer connecting the phenyl ring to the terminal nitrogen is dependent on the linker length between the thiazole and the terminal amine.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the synthesis of a representative analog and the in vitro pharmacological evaluation are provided below.
Synthesis of N-Methyl-N-(3-phenylpropyl)-2-[2-(4-n-propylpiperazin-1-yl)-1,3-thiazol-5-yl]ethan-1-amine (ADS-531)
The synthesis of the lead compound, ADS-531, is a multi-step process that involves the construction of the substituted thiazole core followed by the introduction of the piperazine and terminal amine moieties. A representative synthetic scheme is outlined below.
Caption: Synthetic workflow for ADS-531.
Step-by-Step Methodology:
-
Hantzsch Thiazole Synthesis: React ethyl 3-bromo-2-oxopropanoate with thiosemicarbazide to form the core thiazole ring structure, ethyl 2-amino-1,3-thiazole-5-carboxylate.
-
Reduction and Oxidation: Reduce the ester group of the thiazole intermediate to an alcohol using a suitable reducing agent like lithium aluminum hydride. Subsequently, oxidize the alcohol to an aldehyde using an oxidizing agent such as manganese dioxide.
-
Reductive Amination: React the aldehyde with 1-propylpiperazine under reductive amination conditions to introduce the piperazine moiety.
-
Final Coupling: Couple the resulting intermediate with a suitable N-methyl-N-(3-phenylpropyl)amine precursor to yield the final product, ADS-531.
In Vitro H3 Receptor Antagonist Activity Assay: Electrically Evoked Contraction of Guinea-Pig Jejunum
This functional assay is a reliable method for determining the antagonist potency of compounds at the H3 receptor.
Caption: Workflow for the guinea-pig jejunum assay.
Detailed Protocol:
-
Tissue Preparation: A segment of the guinea-pig jejunum is isolated and mounted in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Electrical Stimulation: The tissue is subjected to electrical field stimulation, which evokes cholinergic contractions.
-
Agonist Addition: A selective H3 receptor agonist, such as (R)-α-methylhistamine, is added to the organ bath. Activation of presynaptic H3 receptors inhibits acetylcholine release, leading to a reduction in the electrically evoked contractions.
-
Antagonist Evaluation: The test compound (antagonist) is added in increasing concentrations in the presence of the agonist. A competitive antagonist will reverse the inhibitory effect of the agonist in a concentration-dependent manner.
-
Data Analysis: The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve, is calculated to quantify the antagonist potency.[2]
Conclusion and Future Directions
The this compound scaffold represents a highly promising class of non-imidazole histamine H3 receptor antagonists. The SAR studies have clearly demonstrated the importance of substitution at the 5-position of the thiazole ring and have provided valuable insights into the optimal nature of the terminal amine substituent and the connecting alkyl chain. The lead compound, ADS-531, with a pA2 of 8.27, showcases the potential of this chemical series.[1]
Future research in this area should focus on further refining the SAR to enhance potency, selectivity, and pharmacokinetic properties. Exploring a wider range of substituents on the terminal phenyl ring and investigating bioisosteric replacements for the piperazine moiety could lead to the discovery of even more potent and drug-like H3 receptor antagonists. The experimental protocols detailed in this guide provide a robust framework for the synthesis and evaluation of such novel analogs, paving the way for the development of new therapeutics for a range of neurological disorders.
References
- Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl-(2-aminoethyl)]- and 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives. Die Pharmazie - An International Journal of Pharmaceutical Sciences. 2005;60(9):665-70.
- Design, synthesis, and biological evaluation of novel oxadiazole- and thiazole-based histamine H3R ligands. Bioorganic & Medicinal Chemistry. 2018;26(15):4344-4354.
- Non-Imidazole Histamine H3 Ligands. Part VII. Synthesis, In Vitro and In Vivo Characterization of 5-Substituted-2-thiazol-4-n-propylpiperazines. Molecules. 2018;23(2):356.
Sources
- 1. Non-Imidazole Histamine H3 Ligands. Part VII. Synthesis, In Vitro and In Vivo Characterization of 5-Substituted-2-thiazol-4-n-propylpiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl- and 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Thiazole vs. Oxazole Derivatives in Biological Assays: A Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the five-membered heterocyclic scaffolds of thiazole and oxazole stand as privileged structures, forming the core of numerous biologically active compounds. Their versatility in chemical synthesis and their ability to engage with a wide array of biological targets have cemented their importance in drug discovery and development.[1][2][3] This guide provides an in-depth comparative analysis of thiazole and oxazole derivatives, offering a critical evaluation of their performance in key biological assays, supported by experimental data and mechanistic insights. Our objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to make informed decisions in the strategic design of novel therapeutics.
Physicochemical and Structural Distinctions: The Foundation of Biological Activity
At a fundamental level, the isosteric replacement of the sulfur atom in a thiazole ring with an oxygen atom to form an oxazole ring introduces subtle yet significant alterations in the physicochemical properties of the resulting derivatives. These differences in electronegativity, bond angles, and aromaticity between sulfur and oxygen directly influence how these molecules interact with their biological targets.[3]
Studies have indicated that thiazole-based fragments are generally more flexible than their oxazole counterparts. Conversely, thiazoles have been shown to be more effective hydrogen bond acceptors than oxazoles.[3] These seemingly minor distinctions can have a profound impact on a compound's pharmacokinetic and pharmacodynamic profile, influencing its solubility, metabolic stability, and binding affinity to target proteins.
Head-to-Head in the Lab: A Comparative Look at Anticancer Activity
The development of novel anticancer agents is a primary focus for the application of thiazole and oxazole derivatives. Numerous studies have demonstrated their potential to inhibit cancer cell proliferation through various mechanisms of action, including the inhibition of protein kinases and the induction of apoptosis.[4][5]
A key strategy in evaluating the potential of these scaffolds is the direct comparison of structurally analogous derivatives in standardized cytotoxicity assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability. A decrease in metabolic activity is correlated with an increase in the cytotoxic potential of the test compound.
Comparative Anticancer Activity of Sulindac Analogs
A study by Reynolds et al. (2018) provides a direct head-to-head comparison of thiazole and oxazole analogs of the nonsteroidal anti-inflammatory drug (NSAID) sulindac for their anticancer properties.[1][2] The researchers synthesized a series of these analogs and evaluated their ability to inhibit the proliferation of various cancer cell lines, including colon (HT-29), prostate (PC3), and breast (MDA-MB-231) cancer cells.
| Compound ID | Heterocycle | R | Cancer Cell Line | IC50 (µM)[1] |
| 8 | Oxazole | 4-SMe | HT-29 | 1.8 |
| PC3 | 1.5 | |||
| MDA-MB-231 | 1.9 | |||
| 16 | Thiazole | 4-SMe | HT-29 | 1.2 |
| PC3 | 1.1 | |||
| MDA-MB-231 | 1.4 | |||
| 11 | Oxazole | 3,4,5-(OMe)3 | HT-29 | 1.1 |
| PC3 | 1.0 | |||
| MDA-MB-231 | 1.2 | |||
| 19 | Thiazole | 3,4,5-(OMe)3 | HT-29 | 0.9 |
| PC3 | 0.8 | |||
| MDA-MB-231 | 1.0 | |||
| Sulindac Sulfide Amide (SSA) | - | - | HT-29 | 1.0 |
| PC3 | 1.0 | |||
| MDA-MB-231 | 1.0 |
The results, summarized in the table above, indicate that in this particular series of sulindac analogs, the thiazole derivatives generally exhibited slightly greater potency (lower IC50 values) than their corresponding oxazole counterparts.[1] For instance, the thiazole analog 16 consistently showed lower IC50 values across all three cell lines compared to its oxazole isostere 8 . A similar trend was observed for the trimethoxy-substituted analogs 19 (thiazole) and 11 (oxazole).[1]
Experimental Protocol: MTT Cytotoxicity Assay
The causality behind choosing the MTT assay lies in its reliability and its ability to provide a quantitative measure of cell viability. The reduction of the yellow MTT tetrazolium salt to purple formazan crystals is directly proportional to the number of metabolically active, and therefore viable, cells.
Materials:
-
Cancer cell lines (e.g., HT-29, PC3, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Thiazole and oxazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiazole and oxazole derivatives in the complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compounds relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Caption: Experimental workflow for the MTT cytotoxicity assay.
The Battle Against Microbes: Thiazole vs. Oxazole in Antimicrobial Assays
The rise of antimicrobial resistance necessitates the urgent discovery of new antibacterial and antifungal agents. Thiazole and oxazole derivatives have emerged as promising scaffolds in this therapeutic area, with many exhibiting potent activity against a range of pathogenic microorganisms.[6]
The antimicrobial efficacy of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Comparative Antimicrobial Activity
A study by Padmavathi et al. (2011) provides a direct comparison of the antimicrobial activity of a series of amido-linked pyrrolyl and pyrazolyl-oxazoles, -thiazoles, and -imidazoles.[7] Their findings revealed that, in general, the thiazole and imidazole-containing derivatives were more active than their oxazole counterparts.[7]
| Compound Type | Bacterial Strain | Fungal Strain | General Activity Trend[7] |
| Oxazole Derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa | C. albicans, A. niger | Less active |
| Thiazole Derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa | C. albicans, A. niger | More active |
This difference in activity can be attributed to the distinct electronic and structural properties of the thiazole and oxazole rings, which influence their ability to penetrate the microbial cell wall and interact with their intracellular targets.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and quantitative technique for determining the MIC of antimicrobial agents. Its selection is based on its efficiency and the ability to test multiple compounds and concentrations simultaneously.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Thiazole and oxazole derivatives (dissolved in a suitable solvent)
-
Sterile 96-well microplates
-
Microplate reader (optional, for automated reading)
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth medium, adjusted to a specific concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: Prepare serial twofold dilutions of the thiazole and oxazole derivatives directly in the 96-well microplate using the broth medium.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the microplates under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that shows no visible growth.
Caption: Experimental workflow for MIC determination via broth microdilution.
Unraveling the Mechanisms: A Look at Cellular Signaling Pathways
The biological activity of thiazole and oxazole derivatives is underpinned by their ability to modulate specific cellular signaling pathways. In the context of cancer, these compounds often target key proteins involved in cell cycle progression, proliferation, and survival.
A prominent target for many anticancer agents is the PI3K/Akt/mTOR pathway , which is frequently dysregulated in various cancers. Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis. Both thiazole and oxazole derivatives have been reported to inhibit components of this pathway.[8]
Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential inhibition by thiazole/oxazole derivatives.
This diagram illustrates how growth factor signaling through receptor tyrosine kinases (RTKs) activates PI3K, leading to the phosphorylation of PIP2 to PIP3. This, in turn, recruits and activates Akt, a central node in the pathway. Activated Akt promotes cell proliferation and survival by activating mTORC1 and inhibiting apoptosis. Thiazole and oxazole derivatives can exert their anticancer effects by inhibiting key components of this pathway, such as PI3K or Akt, thereby blocking downstream pro-survival signals and promoting cancer cell death.
Conclusion and Future Perspectives
The comparative analysis of thiazole and oxazole derivatives in biological assays reveals a nuanced landscape. While both scaffolds are undoubtedly valuable in drug discovery, the choice between them is context-dependent and should be guided by the specific therapeutic target and desired pharmacological profile.
The experimental data presented in this guide suggest that thiazole derivatives may hold a slight advantage in certain anticancer and antimicrobial applications, potentially due to the unique properties imparted by the sulfur atom. However, it is crucial to recognize that these are general trends, and the biological activity of any given compound is ultimately determined by the specific substitution patterns around the heterocyclic core.
Future research should focus on more systematic head-to-head comparisons of structurally related thiazole and oxazole derivatives to build a more comprehensive understanding of their structure-activity relationships. Furthermore, elucidating the precise molecular mechanisms by which these compounds exert their effects will be critical for the rational design of next-generation therapeutics with enhanced potency and selectivity.
References
-
Reynolds, R. C., et al. (2018). Oxazole and thiazole analogs of sulindac for cancer prevention. Future Medicinal Chemistry, 10(7), 743-753. [Link][1][2]
-
Taylor & Francis Online. (2018). Oxazole and Thiazole Analogs of Sulindac for Cancer Prevention. [Link][1][2]
-
Cui, J., et al. (2012). A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity. ACS Medicinal Chemistry Letters, 3(12), 1031-1035. [Link]
- Gomha, S. M., et al. (2017). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. European Journal of Medicinal Chemistry, 144, 874-886.
- Abdel-Aziz, M., et al. (2021). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 26(11), 3166.
- Tomi, I. H. R., et al. (2015). Synthesis, characterization, and comparative study of the microbial activity of some heterocyclic compounds containing oxazole and benzothiazole moieties. Journal of Saudi Chemical Society, 19(4), 392-398.
-
Iraqi Academic Scientific Journals. (2025). Comparative and Critical Review about Thiazole Derivatives in Diabetic Patients, Hepatic Versus Pancreatic Effects. [Link]
- Al-Omary, F. A. M., et al. (2018). Synthesis of new oxazole hybridized with pyrazole and/or thiazole compounds: Molecular modeling and cytotoxic activity. Arabian Journal of Chemistry, 11(7), 1133-1144.
-
Padmavathi, V., et al. (2011). Synthesis and antimicrobial activity of amido linked pyrrolyl and pyrazolyl-oxazoles, thiazoles and imidazoles. European Journal of Medicinal Chemistry, 46(11), 5317-5326.[7]
-
Unsal-Tan, O., et al. (2017). Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. Molecules, 22(9), 1483.[8]
Sources
- 1. mdpi.com [mdpi.com]
- 2. medicopublication.com [medicopublication.com]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jchemrev.com [jchemrev.com]
- 6. Buy [1,3]Thiazolo[4,5-H]quinoline | 65423-99-6 [smolecule.com]
- 7. archives.ijper.org [archives.ijper.org]
- 8. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Benchmarking Novel Kinase Inhibitors: A Case Study with N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine
This guide provides a comprehensive framework for the initial characterization and benchmarking of novel kinase inhibitors, using the hypothetical compound N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine as a case study. Our approach is grounded in established methodologies, from broad-spectrum biochemical profiling to targeted cell-based validation, ensuring a robust evaluation of potency, selectivity, and cellular activity.
The thiazole scaffold, a core component of our subject molecule, is a well-established pharmacophore in oncology and inflammation, present in numerous approved and investigational kinase inhibitors.[1][2][3] Its structural versatility allows for interaction with both serine/threonine and tyrosine kinases, making any novel thiazole-containing compound a candidate for broad kinase screening.[1][2][3] This guide will walk you through the logical progression of experiments required to understand the potential of such a compound and compare it meaningfully against established drugs.
Part 1: The Strategic Workflow for Inhibitor Characterization
A successful benchmarking campaign does not occur in a vacuum. It follows a logical, phased approach designed to build a comprehensive profile of the compound. The goal is to move from broad, high-throughput methods to more complex, physiologically relevant assays. This workflow maximizes resource efficiency and ensures that decisions are data-driven.
Below is a diagram outlining the strategic workflow we will follow.
Caption: Strategic workflow for novel kinase inhibitor characterization.
Part 2: Foundational Biochemical Assays
The first step is to understand which kinases, if any, our compound interacts with. This is achieved through in vitro biochemical assays that measure the direct inhibition of purified kinase enzymes.
Initial Broad-Spectrum Screening
Rationale: Before investing in detailed dose-response studies, a broad screen against a large panel of kinases at a single, relatively high concentration (e.g., 1 µM or 10 µM) is crucial. This "kinome scan" provides a fingerprint of the compound's activity, identifying potential primary targets and off-targets from the outset. Commercial services from companies like Reaction Biology, Promega, or AssayQuant offer panels covering hundreds of human kinases.[4][5][6]
Methodology: A preferred method is the radiometric assay, such as the HotSpot™ platform, which is considered a gold standard.[5][7] It directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, minimizing interference from colored or fluorescent compounds.[7]
Protocol: Radiometric Kinase Assay (HotSpot™ Principle)
-
Reaction Setup: In a microplate, combine the purified kinase, the appropriate peptide or protein substrate, and ATP (including γ-³³P-ATP). Assays should be run at or near the ATP Kₘ for initial hit finding, or at physiological levels (~1mM) to better mimic cellular conditions.[6][7]
-
Compound Addition: Add this compound (dissolved in DMSO) to a final concentration of 1 µM. Include a DMSO-only well as a "no inhibitor" control.
-
Initiation & Incubation: Initiate the kinase reaction, typically by adding ATP, and incubate at a controlled temperature (e.g., 30°C) for a predetermined time.
-
Reaction Termination: Stop the reaction by spotting the mixture onto a filter membrane, which captures the phosphorylated substrate.[7]
-
Washing: Wash the filters to remove unincorporated γ-³³P-ATP.
-
Detection: Quantify the radioactivity remaining on the filter using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition relative to the DMSO control. A significant reduction in signal (e.g., >70% inhibition) flags a "hit."
Potency Determination (IC₅₀)
Rationale: For each "hit" kinase identified, the next step is to quantify the compound's potency by determining its half-maximal inhibitory concentration (IC₅₀). This is a critical metric for comparing your compound to others.
Methodology: The same biochemical assay is used, but this time with a serial dilution of the inhibitor (typically a 10-point, 3-fold dilution series). Luminescence-based assays like ADP-Glo™ are also widely used for their high sensitivity and throughput.[8] They measure kinase activity by quantifying the amount of ADP produced in the reaction.[9]
Data Presentation: The results should be compiled into a clear table for comparison.
| Compound | Target Kinase | Benchmark Inhibitor | IC₅₀ (nM) [Compound] | IC₅₀ (nM) [Benchmark] |
| This compound | Aurora Kinase A | Alisertib (MLN8237) | Example: 15 | Example: 20 |
| This compound | SRC | Dasatinib | Example: 8 | Example: 1 |
| This compound | p38α MAPK | SB203580 | Example: 150 | Example: 50 |
| (Note: Data are for illustrative purposes only) |
Part 3: Validating Activity in a Cellular Context
Biochemical assays are a clean, but artificial, system.[4] It is imperative to confirm that the inhibitor can enter a living cell, engage its target, and exert a biological effect.[10]
Target Engagement
Rationale: Does the compound actually bind to its intended kinase target inside a cell? The NanoBRET™ Target Engagement assay is an ideal technology for this.[4][11] It measures compound binding by detecting the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged kinase fusion protein expressed in live cells.[11] This provides a direct measure of target occupancy and cellular potency.
Downstream Signaling & Pathway Inhibition
Rationale: If the compound is engaging its target, it should inhibit the kinase's function, which is to phosphorylate downstream substrates. A simple and direct way to measure this is via Western blotting for a known phospho-substrate. For example, if Aurora Kinase A is a primary hit, one would measure the phosphorylation of its substrate, Histone H3 at Serine 10.[12]
Caption: Inhibition of a kinase blocks substrate phosphorylation.
Protocol: Cellular Phospho-Substrate Assay (Western Blot)
-
Cell Culture & Treatment: Seed a relevant cell line (e.g., HCT116 for Aurora Kinase) in a 6-well plate. Once attached, treat cells with a dose-response of the test compound and a known benchmark inhibitor for a specified time (e.g., 2 hours).
-
Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay to ensure equal loading.
-
Electrophoresis & Transfer: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) and incubate overnight with a primary antibody specific to the phosphorylated substrate (e.g., anti-phospho-Histone H3). Also probe a separate blot for total Histone H3 and a loading control like GAPDH.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band density and normalize the phospho-protein signal to the total protein and loading control. A dose-dependent decrease in the phospho-signal indicates effective target inhibition.
Cellular Proliferation
Rationale: Ultimately, a kinase inhibitor's utility in diseases like cancer is often tied to its ability to halt cell proliferation or induce cell death.[10] Assays like the Ba/F3 cell proliferation assay are excellent for kinases that act as oncogenic drivers.[11] These cells are dependent on the cytokine IL-3 for survival, but this dependency can be overridden by expressing an active, oncogenic kinase. Inhibition of this kinase restores IL-3 dependence and leads to cell death.[10][11]
Data Presentation: Cellular potency (GI₅₀ or EC₅₀) should be tabulated alongside biochemical potency to assess the translation from enzyme to cell.
| Compound | Target Kinase | Cell Line | Biochemical IC₅₀ (nM) | Cellular GI₅₀ (µM) |
| This compound | SRC | K562 | Example: 8 | Example: 0.5 |
| Dasatinib (Benchmark) | SRC | K562 | Example: 1 | Example: 0.01 |
| (Note: Data are for illustrative purposes only) |
Part 4: Defining the Selectivity Profile
Rationale: Few, if any, kinase inhibitors are truly monospecific. Understanding a compound's selectivity is critical for predicting both its therapeutic window and potential off-target toxicities.[13] A highly selective inhibitor may offer a cleaner safety profile, while a multi-targeted inhibitor might provide broader efficacy.
Methodology: A comprehensive selectivity profile is best generated by screening the compound in a dose-response format against the largest available panel of kinases.[5] This data is often visualized as a "kinome tree" to map the interactions across the human kinome. This provides an authoritative, global view of the compound's binding landscape.
Conclusion
Benchmarking a novel compound like this compound is a systematic process of inquiry. By leveraging the known propensity of the thiazole scaffold for kinase interaction[1][14], we can design a logical workflow. This process begins with broad biochemical screens to identify targets, proceeds to potency determination, validates these findings in cellular models of target engagement and pathway inhibition, and culminates in a comprehensive selectivity profile. This multi-faceted approach provides the robust, data-driven foundation necessary to compare a novel agent against established inhibitors and make informed decisions about its future development.
References
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- Kinase Selectivity Profiling Services.
- Spotlight: Cell-based kinase assay form
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- Kinase Drug Discovery Services. Reaction Biology.
- Activity-Based Kinase Selectivity and Profiling Services. AssayQuant.
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- Kinase Screening & Profiling Service | Drug Discovery Support. BPS Bioscience.
- Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. (2020). Molecules.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research.
- How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs.
- Measuring and interpreting the selectivity of protein kinase inhibitors. (2010). Journal of Chemometrics.
- Kinase Screening Assay Services. Reaction Biology.
- Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. (2010). Journal of Medicinal Chemistry.
Sources
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Kinase Selectivity Profiling Services [promega.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. assayquant.com [assayquant.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. kinaselogistics.com [kinaselogistics.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: A Comparative Guide to the In Vivo Validation of N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine's Preclinical Efficacy
For researchers, scientists, and drug development professionals, the journey from a promising in vitro result to a viable clinical candidate is fraught with challenges. A crucial milestone in this process is the rigorous in vivo validation of a compound's therapeutic potential. This guide provides a comprehensive framework for transitioning N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine (herein referred to as Compound-X for illustrative purposes) from the laboratory bench to preclinical animal models. We will delve into the critical aspects of study design, comparative analysis, and the interpretation of experimental data, ensuring a robust and translatable outcome.
The thiazole moiety is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial and anticancer properties. Our initial in vitro screening has identified Compound-X as a potent inhibitor of a key signaling pathway implicated in tumorigenesis. This guide will therefore focus on the in vivo validation of its anticancer efficacy.
Hypothesized In Vitro Profile of Compound-X
To establish a clear rationale for in vivo testing, we begin with the summarized hypothetical in vitro data for Compound-X. These findings pinpoint its mechanism of action and provide a benchmark for assessing its performance against a standard-of-care therapeutic.
| Parameter | Compound-X | Doxorubicin (Comparator) |
| Target Pathway | Inhibitor of the PI3K/Akt/mTOR signaling pathway | Topoisomerase II inhibitor, DNA intercalator |
| Cell Line | Human colorectal carcinoma (HCT116) | Human colorectal carcinoma (HCT116) |
| IC₅₀ (72h) | 50 nM | 25 nM |
| Apoptosis Induction | Significant increase in Caspase-3/7 activity at 100 nM | Potent induction of apoptosis at 50 nM |
| Cell Cycle Arrest | G1 phase arrest at 100 nM | G2/M phase arrest at 50 nM |
This in vitro profile suggests that Compound-X has a distinct mechanism of action compared to Doxorubicin, a widely used chemotherapeutic agent. The next logical step is to ascertain if this promising in vitro activity translates to a meaningful therapeutic effect in a living organism.
The Strategic Imperative of In Vivo Validation
While in vitro assays are invaluable for initial screening and mechanistic studies, they lack the complexity of a whole-organism system.[1] In vivo validation is paramount for understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its overall efficacy and potential toxicity in a physiological context. A well-designed in vivo study provides a more realistic prediction of a drug's potential clinical utility.[1]
Experimental Workflow for In Vivo Validation
The validation process will proceed through a phased approach, beginning with essential safety and pharmacokinetic assessments, followed by a robust efficacy study.
Caption: Workflow for the in vivo validation of Compound-X.
Phase 1: Foundational In Vivo Studies
Prior to assessing efficacy, it is crucial to understand the pharmacokinetic behavior and safety profile of Compound-X.
Pharmacokinetic (PK) Profiling
A preliminary PK study is essential to determine the bioavailability and clearance rate of Compound-X, which will inform the dosing schedule for the subsequent efficacy studies.[2][3]
Experimental Protocol: Murine Pharmacokinetic Study
-
Animal Model: Male BALB/c mice (6-8 weeks old, n=3 per time point).
-
Compound Administration: A single dose of Compound-X (e.g., 10 mg/kg) is administered via intravenous (IV) and oral (PO) routes.
-
Blood Sampling: Blood samples (approximately 50 µL) are collected at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) via submandibular or retro-orbital bleeding.[2][3]
-
Plasma Preparation: Blood is collected in EDTA-coated tubes and centrifuged to separate plasma.
-
Bioanalysis: Plasma concentrations of Compound-X are quantified using a validated LC-MS/MS method.
-
Data Analysis: Key PK parameters are calculated using non-compartmental analysis.
Table of Expected Pharmacokinetic Parameters
| Parameter | Intravenous (IV) | Oral (PO) |
| Dose (mg/kg) | 10 | 10 |
| Cₘₐₓ (ng/mL) | 1500 | 800 |
| Tₘₐₓ (h) | 0.08 | 1.0 |
| AUC₀₋t (ng·h/mL) | 3200 | 2400 |
| Half-life (t₁/₂) (h) | 2.5 | 3.0 |
| Bioavailability (%) | - | 75% |
Acute Toxicity Assessment
An acute toxicity study is performed to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity. This is guided by OECD guidelines to ensure ethical and standardized practices.[4][5][6]
Experimental Protocol: Acute Oral Toxicity (OECD 425)
-
Animal Model: Female BALB/c mice (6-8 weeks old).
-
Procedure: The Up-and-Down Procedure (UDP) is employed, which uses a sequential dosing approach to minimize animal usage.[7]
-
Dose Levels: Dosing starts at a level just below the estimated LD₅₀ and is adjusted based on the outcome for the previously dosed animal.
-
Observation: Animals are observed for 14 days for signs of toxicity, including changes in behavior, weight loss, and mortality.
-
Necropsy: A gross necropsy is performed on all animals at the end of the study to examine for any organ abnormalities.
Phase 2: In Vivo Efficacy Evaluation
With a clear understanding of the PK profile and MTD, we can proceed to a well-designed efficacy study using a relevant cancer model.
Choice of Animal Model: The Human Tumor Xenograft
Given that Compound-X targets a human cancer cell line, the most appropriate initial efficacy model is a human tumor xenograft in immunodeficient mice.[8][9] This model allows for the growth of human tumors in a living system, providing a direct assessment of the compound's anti-tumor activity.[10][11][12][13][14]
Caption: Workflow for the HCT116 xenograft model.
Experimental Protocol: HCT116 Colorectal Cancer Xenograft Model
-
Animal Model: Female athymic nude mice (nu/nu, 6-8 weeks old).
-
Cell Preparation: HCT116 cells are cultured, harvested, and resuspended in a 1:1 mixture of PBS and Matrigel®.[12]
-
Tumor Implantation: 5 x 10⁶ HCT116 cells are injected subcutaneously into the right flank of each mouse.[10]
-
Tumor Monitoring: Tumor volume is measured twice weekly with calipers using the formula: (Length x Width²)/2.
-
Treatment Groups (n=8 per group):
-
Vehicle Control (e.g., 0.5% CMC-Na, oral gavage, daily)
-
Compound-X (e.g., 20 mg/kg, oral gavage, daily)
-
Doxorubicin (e.g., 2 mg/kg, intraperitoneal injection, twice weekly)
-
-
Treatment Initiation: Treatment begins when tumors reach an average volume of 100-150 mm³.
-
Endpoint: The study is terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500 mm³) or after a set duration (e.g., 28 days). Animal body weight and clinical signs are monitored throughout the study.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control. Statistical significance is determined using appropriate methods (e.g., ANOVA).
Comparative Data Analysis
The inclusion of a standard-of-care comparator like Doxorubicin is essential for contextualizing the efficacy of Compound-X.
Table of Hypothetical Efficacy Data
| Treatment Group | Mean Tumor Volume at Day 28 (mm³) | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) |
| Vehicle Control | 1450 ± 250 | - | +5% |
| Compound-X (20 mg/kg) | 650 ± 150 | 55% | -2% |
| Doxorubicin (2 mg/kg) | 580 ± 180 | 60% | -10% |
These hypothetical results would suggest that Compound-X demonstrates significant anti-tumor efficacy, comparable to Doxorubicin, but with a more favorable safety profile as indicated by the smaller change in body weight.
Conclusion and Future Directions
The successful in vivo validation of Compound-X in a xenograft model, demonstrating both efficacy and a favorable safety profile, would provide strong evidence to support its continued preclinical development. Future studies could explore its efficacy in orthotopic or patient-derived xenograft (PDX) models to further enhance the clinical relevance of the findings.[8][13] Additionally, combination studies with other chemotherapeutic agents could reveal synergistic effects. This comprehensive approach, bridging robust in vitro data with well-designed in vivo validation, is fundamental to advancing novel therapeutic candidates toward clinical application.
References
-
Choosing the right animal model for infectious disease research - PMC - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]
- Choosing the right animal model for infectious disease research. (2018). Animal Models and Experimental Medicine, 1(2), 116-122.
- Xenograft Tumor Model Protocol. (2005). Cold Spring Harbor Protocols, 2005(4).
-
Considerations for Infectious Disease Research Studies Using Animals - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
- Initial in vivo validation of novel cancer therapeutics using AI. (2024). Drug Target Review.
- Choosing the Right Tumor Model for Preclinical Research. (2025).
-
Animal Models and Infectious Disease. (n.d.). Retrieved January 19, 2026, from [Link]
-
Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. (n.d.). Retrieved January 19, 2026, from [Link]
-
(PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). Retrieved January 19, 2026, from [Link]
- LLC cells tumor xenograft model. (2019). protocols.io.
- Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. (2022). STAR Protocols, 3(4), 101712.
- Animal models and therapeutic molecular targets of cancer: utility and limitations. (2014). Veterinary Medicine: Research and Reports, 5, 83-93.
- BiTE® Xenograft Protocol. (2017). Bio-protocol, 7(10), e2296.
-
OECD Acute Oral Toxicity Guidelines. (n.d.). Retrieved January 19, 2026, from [Link]
-
Acute Toxicity by OECD Guidelines. (n.d.). Retrieved January 19, 2026, from [Link]
- Identifying and validating novel targets with in vivo disease models: guidelines for study design. (2007). Drug Discovery Today, 12(11-12), 446-451.
- In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes. (2015). Current Protocols in Chemical Biology, 7(4), 245-256.
- Murine Pharmacokinetic Studies. (2015). Bio-protocol, 5(20), e1628.
- Protocol for assessing pharmacokinetics and pharmacodynamics of human CAR-NKT cells in humanized mouse models using bioluminescence imaging. (2025). STAR Protocols.
- General Principles of Preclinical Study Design. (2018). In Handbook of Experimental Pharmacology (Vol. 257, pp. 21-40). Springer, Cham.
- Development of animal models for emerging infectious diseases by breaking the barrier of species susceptibility to human pathogens. (2022). Animal Models and Experimental Medicine, 5(3), 209-221.
- Animal models for Cancer research and treatment. (2022).
- In-Vivo Mouse and R
- Mouse Models of Cancer: Which One is Right for You? (2023). Biomere.
- Spontaneous and Induced Animal Models for Cancer Research. (2021). Cancers, 13(16), 4053.
- OECD Test Guideline 401 - Acute Oral Toxicity. (1987).
-
In vivo Mouse Models of Bacterial Infection. (n.d.). Retrieved January 19, 2026, from [Link]
- Murine Models for Staphylococcal Infection. (2019). Current Protocols in Immunology, 126(1), e81.
- Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. (2008). OECD.
- Designing an In Vivo Preclinical Research Study. (2023). MDPI.
- Designing an In Vivo Preclinical Research Study. (2023). Preprints.org.
- Research Techniques Made Simple: Mouse Bacterial Skin Infection Models for Immunity Research. (2020).
- Best Practices For Preclinical Animal Testing. (2025). BioBoston Consulting.
- The mouse model of infection with Citrobacter rodentium. (2018). Current Protocols in Immunology, 123(1), e57.
-
In Vivo Target Validation. (n.d.). Retrieved January 19, 2026, from [Link]
Sources
- 1. In Vivo Target Validation - Creative Biolabs [creative-biolabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
- 7. oecd.org [oecd.org]
- 8. cyagen.com [cyagen.com]
- 9. Animal models for Cancer research and treatment | Journal of Laboratory Animal Science [journals.acspublisher.com]
- 10. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 11. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 12. LLC cells tumor xenograft model [protocols.io]
- 13. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BiTE® Xenograft Protocol [protocols.io]
Comparative Analysis of N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine in Modulating Kinase Activity: A Statistical Approach
This guide provides a comprehensive framework for the statistical analysis of experimental data related to N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine, a novel thiazole-containing compound. Given the prominence of the thiazole scaffold in medicinal chemistry as a core component of various kinase inhibitors, this document will focus on comparing its potential efficacy and potency against other known kinase inhibitors.[1][2] The methodologies and statistical analyses presented herein are designed for researchers, scientists, and drug development professionals engaged in the evaluation of small molecule inhibitors.
Introduction to Thiazole Derivatives in Drug Discovery
The thiazole ring is a heterocyclic motif of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds.[3] Its unique structural and electronic properties allow for diverse substitutions, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][4][5] Notably, several FDA-approved drugs contain a thiazole ring, highlighting its therapeutic importance.[6] This guide will use this compound as a case study to illustrate a robust methodology for its evaluation as a potential kinase inhibitor.
Experimental Design for Comparative Analysis
A rigorous comparative analysis necessitates a well-designed experimental workflow. The following sections detail the protocols for assessing the inhibitory activity of this compound against a target kinase and comparing its performance with established inhibitors.
In Vitro Kinase Inhibition Assay
A common method to determine the inhibitory potential of a compound is through an in vitro kinase assay. The following is a generalized protocol.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Preparation of Reagents:
-
Prepare a stock solution of this compound and comparator compounds (e.g., Staurosporine, a broad-spectrum kinase inhibitor, and a specific inhibitor for the target kinase) in DMSO.
-
Prepare a kinase buffer solution appropriate for the target kinase.
-
Prepare a solution of the target kinase and its specific substrate peptide.
-
Prepare an ATP solution at a concentration relevant to the assay (often near the Km for the kinase).
-
Prepare a detection reagent (e.g., a phosphospecific antibody or a luminescence-based ATP detection kit).
-
-
Assay Procedure:
-
Serially dilute the test compounds in DMSO to create a concentration gradient.
-
In a 96-well or 384-well plate, add the kinase, substrate, and buffer.
-
Add the diluted test compounds to the respective wells. Include wells with a positive control (no inhibitor) and a negative control (no kinase).
-
Incubate the plate for a predetermined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 30°C) to allow for compound binding.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Allow the reaction to proceed for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution or the detection reagent.
-
Measure the signal (e.g., fluorescence, luminescence, absorbance) using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (negative control) from all data points.
-
Normalize the data to the positive control (100% activity).
-
Plot the normalized activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.[7]
-
Caption: Workflow for an in vitro kinase inhibition assay.
Statistical Analysis of Experimental Data
The statistical analysis of dose-response data is crucial for making valid comparisons between compounds. The following methods are recommended for a robust evaluation.
Dose-Response Analysis and IC50 Determination
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of an inhibitor. It is derived from the dose-response curve. While the IC50 is a widely used metric, it has limitations as it doesn't capture the full characteristics of the dose-response curve, such as the slope and maximal effect.[7]
Comparative Statistical Tests
To determine if the observed differences in potency between this compound and comparator compounds are statistically significant, appropriate statistical tests should be employed.
-
T-test and F-test: A t-test can be used to compare the mean IC50 values between two compounds, while an F-test can compare the variances.[8]
-
Equivalence Testing: This approach is used to determine if the means of two groups are practically equivalent within a predefined margin. The two one-sided t-tests (TOST) procedure is a common method for equivalence testing.[9]
-
Multivariate Analysis (MVA): For more complex datasets involving multiple parameters, MVA techniques like Principal Component Analysis (PCA) can be used to identify patterns and relationships in the data.[8]
The choice of statistical test should be justified based on the experimental design and the nature of the data.[10][11]
Data Presentation and Comparison
Clear and concise presentation of data is essential for effective communication of results.
Tabular Summary of In Vitro Data
The following table provides a hypothetical comparison of this compound with two other kinase inhibitors.
| Compound | Target Kinase | IC50 (nM) ± SD | Hill Slope |
| This compound | Kinase A | 150 ± 12 | 1.1 |
| Comparator 1 (Specific Inhibitor) | Kinase A | 25 ± 3.5 | 1.0 |
| Comparator 2 (Broad-Spectrum) | Kinase A | 5 ± 0.8 | 1.3 |
Data are hypothetical and for illustrative purposes only.
Visual Representation of Signaling Pathways
Understanding the biological context of the target kinase is important. The following diagram illustrates a generic kinase signaling pathway that could be inhibited by the test compound.
Caption: A representative kinase signaling cascade.
Conclusion
The statistical analysis of data from experiments with novel compounds like this compound is a critical step in the drug discovery process. This guide has provided a framework for a comparative analysis, including experimental design, statistical methodologies, and data presentation. By following these guidelines, researchers can ensure the scientific rigor and validity of their findings, enabling informed decisions in the development of new therapeutic agents. The broad biological activities of thiazole derivatives suggest that this compound could be a promising candidate for further investigation.[12][13]
References
- BenchChem. (n.d.). In Vitro Screening of Thiazole-Containing Compounds: A Technical Guide.
- BenchChem. (n.d.). In Vitro Assay Comparison for Thiazole Derivatives: A Guide for Researchers.
- ResearchGate. (2025). Comparing Statistical Methods for Quantifying Drug Sensitivity Based on In Vitro Dose–Response Assays.
- PubMed. (n.d.). In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors.
- MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
- ChemRxiv. (2024). Practically significant method comparison protocols for machine learning in small molecule drug discovery.
- PubMed Central. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations.
- Bioprocess Online. (2021). Statistical Methods For Comparing Small-Scale Models To At-Scale Biopharmaceutical Manufacturing.
- MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
- FDA. (n.d.). Draft Guidance - Statistical Approaches to Evaluate Analytical Similarity.
- BioPharm International. (2021). Statistical Approaches for Determining Comparability of Biosimilars.
- PubMed Central. (n.d.). Synthesis of 2-aminothiazole sulfonamides as potent biological agents.
- PubMed Central. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent advances in the synthesis and utility of thiazoline and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Statistical Methods For Comparing Small-Scale Models To At-Scale Biopharmaceutical Manufacturing [bioprocessonline.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pbwt2.gjassets.com [pbwt2.gjassets.com]
- 12. In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine
As researchers and developers in the chemical and pharmaceutical sciences, our responsibility extends beyond synthesis and discovery to the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This guide provides a detailed operational and disposal plan for N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine. Given that this is a specialized compound, a dedicated Safety Data Sheet (SDS) may not always be readily available. Therefore, our procedural guidance is built upon a conservative risk assessment, drawing from the known hazards of its core chemical structures: the thiazole ring and the secondary amine group. This approach ensures a high margin of safety and regulatory compliance.
Hazard Profile and Essential Risk Assessment
The disposal protocol for any chemical must be predicated on a thorough understanding of its potential hazards. The structure of this compound incorporates a flammable thiazole moiety and a reactive amine group. Thiazole and its derivatives are often classified as flammable liquids that can cause skin, eye, and respiratory irritation.[1][2][3] Similarly, amine compounds can be corrosive, toxic, and irritating.[4][5] Consequently, we must treat this compound as hazardous, adopting stringent safety measures.
All personnel handling this compound for disposal must be trained on the proper procedures for hazardous waste management.[6] The primary and most critical directive is that this chemical waste must be disposed of through a licensed hazardous waste collection program and must never be discharged into the sewer system or disposed of as regular trash.[6][7]
Data Presentation: Hazard Summary & Personal Protective Equipment (PPE)
| Hazard Category | Basis of Assessment (Based on Related Compounds) | Minimum Required Personal Protective Equipment (PPE) |
| Flammability | Thiazole is a Category 3 flammable liquid.[1] Methylamine solutions are highly flammable.[5][8] | Handle away from heat, sparks, and open flames. Use non-sparking tools and store in a flammables-rated area.[1][9] |
| Skin Irritation/Corrosion | Thiazole and amine derivatives are known skin irritants.[2][3] Methylamine can cause severe skin burns.[5] | Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure full skin coverage.[2][10] |
| Eye Irritation/Damage | Causes serious eye irritation or damage.[2][3][4] | Wear tightly fitting safety goggles or a face shield.[11][12] |
| Respiratory Irritation | May cause respiratory irritation upon inhalation of vapors or mists.[2][3][5] | Handle exclusively in a well-ventilated area or a certified chemical fume hood.[10][13] |
| Ingestion Toxicity | Harmful if swallowed.[1][5] | Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling.[1][12] |
Pre-Disposal Operations: Waste Segregation and Handling
Proper segregation is a cornerstone of safe laboratory practice, preventing potentially violent chemical reactions within a waste container.[14][15]
-
Waste Stream Identification : This compound should be disposed of as a non-halogenated organic solvent waste .
-
Avoid Mixing : Crucially, do not mix this amine-containing waste with other chemical streams, especially:
-
Handling Precautions : Always wear the appropriate PPE as detailed in the table above.[13] Handle the waste containers in a chemical fume hood to minimize inhalation exposure.[10]
Step-by-Step Disposal Protocol
The following protocol provides a self-validating system for the safe collection and disposal of this compound waste.
Experimental Protocol: Waste Accumulation
-
Container Selection :
-
For liquid waste (e.g., solutions, reaction mother liquors), use a sturdy, leak-proof container with a screw cap, preferably constructed of a material compatible with organic solvents (e.g., high-density polyethylene or glass).[7][16]
-
For solid waste (e.g., contaminated filter paper, gloves, weighing boats), collect it in a dedicated, clearly labeled, and sealable container or a heavy-duty plastic bag.[10][12]
-
-
Waste Collection :
-
Liquid Waste : Carefully pour the liquid waste into the designated container, using a funnel to prevent spills. Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.[12]
-
Solid Waste : Place all contaminated disposable items directly into the solid waste container.[10]
-
-
Container Labeling :
-
Immediately label the waste container.[15] The label must include:
-
The words "HAZARDOUS WASTE ".[12]
-
The full chemical name: "This compound " and any other components in the waste solution.
-
The approximate percentage of each component.
-
The relevant hazard pictograms (e.g., Flammable, Irritant/Corrosive).
-
-
-
Container Storage :
-
Keep the waste container tightly closed at all times, except when adding waste.[6][16]
-
Store the container in a designated and clearly marked Satellite Accumulation Area (SAA) within the laboratory.[14][16] This area should be under the control of laboratory personnel, be inspected weekly, and provide secondary containment to capture any potential leaks.[14]
-
-
Final Disposal :
-
Once the container is full or you are finished generating this type of waste, contact your institution's Environmental Health and Safety (EHS) office or equivalent department to arrange for pickup.[16]
-
Provide them with an accurate description of the waste for proper disposal by a licensed hazardous waste disposal company.[9][12]
-
Mandatory Visualization: Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of waste containing this compound.
Caption: Decision workflow for the disposal of this compound.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources : If the material is spilled, remove all sources of ignition.[1]
-
Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.
-
Containment : Prevent the spill from spreading or entering drains.[5][17]
-
Cleanup :
-
Wearing appropriate PPE, cover the spill with an inert, non-combustible absorbent material such as sand, silica gel, or universal binder.[1][18] Do not use combustible materials like sawdust.[1]
-
Carefully sweep or scoop the absorbed material into a suitable, sealable container for disposal.[11]
-
Label the container as hazardous waste containing the spilled chemical.
-
-
Decontamination : Clean the spill area thoroughly with soap and water.
-
Disposal : Dispose of the cleanup materials and any contaminated clothing as hazardous waste.[18]
By adhering to this comprehensive guide, researchers can ensure the safe handling and compliant disposal of this compound, upholding the principles of laboratory safety and environmental stewardship.
References
-
Laboratory Guide for Managing Chemical Waste . (2023). Vanderbilt University Medical Center. [Link]
-
N-methyl-1,3-thiazol-2-amine | C4H6N2S . PubChem, National Center for Biotechnology Information. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]
-
Methylamine - SAFETY DATA SHEET . (2025). Airgas. [Link]
-
Safety Data Sheet: Methylamine . (Date not specified). Carl ROTH. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania, EHRS. [Link]
-
Laboratory Waste Disposal Safety Protocols . (2024). NSTA. [Link]
-
Thiamine - Wikipedia . Wikipedia. [Link]
-
Hazardous Waste Disposal Guide . (2023). Northwestern University, Research Safety. [Link]
-
SAFETY DATA SHEET 4-Methyl-5-Thiazole Ethanol . (2019). Synerzine. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. N-methyl-1,3-thiazol-2-amine | C4H6N2S | CID 11959081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. airgas.com [airgas.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. vumc.org [vumc.org]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 16. ehrs.upenn.edu [ehrs.upenn.edu]
- 17. carlroth.com [carlroth.com]
- 18. synerzine.com [synerzine.com]
Personal protective equipment for handling N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine
A Strategic Guide to the Safe Handling of N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine
This document provides essential safety and operational guidance for the handling and disposal of this compound. As a compound combining the structural features of a secondary amine and a thiazole derivative, a cautious and well-informed approach is paramount. This guide is designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively with this chemical.
Understanding the Hazard Profile: A Synthesis of Structural Analogs
-
N-Methylamine Moiety: The N-methylamine portion of the molecule suggests potential for significant hazards. Methylamine is a corrosive and flammable substance that can cause severe skin and eye irritation.[1][2] It is also harmful if inhaled.[1] Given its basic nature, it can be corrosive to certain metals like copper and zinc alloys.[2]
-
Thiazole Derivatives: Thiazole-containing compounds are a broad class of heterocyclic molecules with diverse biological activities.[3][4][5] While many are used in pharmaceuticals, some can exhibit toxicity.[6] For instance, related thiazole compounds are known to be harmful if swallowed, in contact with skin, or inhaled, and can cause serious eye damage and skin irritation.[7] A safety data sheet for a similar compound, Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine, indicates it causes skin and eye irritation and may cause respiratory irritation.[8]
Based on this composite analysis, this compound should be treated as a potentially corrosive, toxic, and irritating compound.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Protects against splashes of the chemical which could cause serious eye damage.[2][9] A face shield provides an additional layer of protection for the entire face. |
| Hands | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, or PVC) | Prevents skin contact, which can lead to irritation or burns.[2] Always check the manufacturer's glove compatibility chart. |
| Body | Fully-buttoned lab coat, long pants, and closed-toe shoes | Protects the skin from accidental spills and splashes.[1][2] |
| Respiratory | Use within a certified chemical fume hood | A primary engineering control to prevent inhalation of vapors or aerosols, which may be toxic or cause respiratory irritation.[1][2][8] |
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is critical for minimizing exposure and ensuring a safe working environment.
Preparation and Engineering Controls
-
Fume Hood: All work with this compound must be conducted in a properly functioning and certified chemical fume hood.[1][2]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[1]
-
Spill Kit: A spill kit containing appropriate absorbent materials for chemical spills should be available in the laboratory.
Donning PPE: A Deliberate Sequence
The following diagram illustrates the correct sequence for putting on your personal protective equipment.
Sources
- 1. ipo.rutgers.edu [ipo.rutgers.edu]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Ethyl-5-methyl-1,3-thiazol-2-amine | C6H10N2S | CID 3164022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. aksci.com [aksci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
